molecular formula C15H10N2O2 B563623 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one CAS No. 1076198-26-9

9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one

Cat. No.: B563623
CAS No.: 1076198-26-9
M. Wt: 250.257
InChI Key: IQLVKTRJFRLJGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one is a chemical compound recognized for its utility in organic synthesis . It belongs to the class of 2H-indazoles, a valuable family of nitrogen heterocycles that are of paramount importance in pharmaceutical research due to their wide range of therapeutic properties . Compounds based on the indazole scaffold have been shown to modulate key biological targets, including PARP, VEGF, and CRAF, making them privileged structures in drug discovery efforts . The presence of the hydroxymethyl functional group on this dibenzo-indazole structure provides a versatile handle for further chemical modification, allowing researchers to explore structure-activity relationships and develop novel molecular entities. While this specific derivative is identified as useful in organic synthesis , related indazole compounds have demonstrated significant potential in various research areas, including the development of antihyperglycemic agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(hydroxymethyl)-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9(16),10,12-heptaen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c18-7-8-4-5-9-11(6-8)14-13-10(15(9)19)2-1-3-12(13)16-17-14/h1-6,18H,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLVKTRJFRLJGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NN=C3C4=C(C2=O)C=CC(=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652609
Record name 9-(Hydroxymethyl)dibenzo[cd,g]indazol-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-26-9
Record name 9-(Hydroxymethyl)dibenz[cd,g]indazol-6(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076198-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(Hydroxymethyl)dibenzo[cd,g]indazol-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a plausible synthetic pathway for 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one, a complex heterocyclic molecule with potential applications in medicinal chemistry and drug development. Given the scarcity of direct literature on its synthesis, this document outlines a scientifically grounded, multi-step approach based on established organic chemistry principles and analogous reactions for related scaffolds. The proposed pathway is designed to be a valuable resource for researchers, chemists, and professionals in the pharmaceutical sciences.

The core of the target molecule is the dibenzo[cd,g]indazole-6-one ring system, also known as anthrapyrazolone. This scaffold is of significant interest due to the diverse biological activities exhibited by its derivatives, including anticancer properties.[1][2][3][4] The introduction of a hydroxymethyl group is a common strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties of a lead compound.[5]

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests two primary disconnection approaches. The first involves a late-stage functionalization, specifically the hydroxymethylation of the parent dibenzo[cd,g]indazole-6-one core. The second approach involves the construction of the pyrazole ring onto a pre-functionalized anthraquinone precursor already bearing the hydroxymethyl or a precursor group at the desired position. This guide will focus on the first approach, which offers a more convergent and potentially more efficient route, while also discussing the merits of the alternative strategy.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from a commercially available anthraquinone derivative:

  • Step 1: Synthesis of the Dibenzo[cd,g]indazole-6-one Core

  • Step 2: Regioselective Hydroxymethylation at the 9-Position

Part 1: Synthesis of the Dibenzo[cd,g]indazole-6-one Core

The foundational dibenzo[cd,g]indazole-6-one scaffold can be synthesized via a condensation reaction between a 1-haloanthraquinone and hydrazine.[6] This reaction proceeds through a nucleophilic aromatic substitution followed by an intramolecular cyclization and dehydration.

Experimental Protocol: Synthesis of 2H-Dibenzo[cd,g]indazole-6-one

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )Role
1-ChloroanthraquinoneC₁₄H₇ClO₂242.66Starting Material
Hydrazine hydrateN₂H₄·H₂O50.06Reagent
PyridineC₅H₅N79.10Solvent/Base
EthanolC₂H₅OH46.07Solvent

Procedure:

  • To a solution of 1-chloroanthraquinone (1.0 eq) in pyridine (10-15 mL per gram of starting material), add hydrazine hydrate (2.0-3.0 eq).

  • Heat the reaction mixture to reflux (approximately 115-120 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into an excess of cold water with stirring.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol to remove impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent such as glacial acetic acid or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Pyridine: Serves as both a high-boiling solvent and a base to neutralize the HCl generated during the nucleophilic aromatic substitution.

  • Excess Hydrazine Hydrate: Ensures the complete consumption of the starting material and drives the reaction towards product formation.

  • Reflux Conditions: Provides the necessary activation energy for both the nucleophilic substitution and the subsequent intramolecular cyclization-dehydration.

Visualizing the Reaction:

Synthesis_of_Core_Scaffold cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 1-Chloroanthraquinone P1 2H-Dibenzo[cd,g]indazole-6-one R1->P1 Reaction R2 Hydrazine Hydrate R2->P1 C1 Pyridine (Solvent/Base) C2 Reflux (115-120 °C) Hydroxymethylation cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 2H-Dibenzo[cd,g]indazole-6-one P1 This compound R1->P1 Reaction R2 Paraformaldehyde R2->P1 C1 Acetic Acid (Solvent) C2 H₂SO₄ (Catalyst)

Sources

physicochemical properties of 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of this compound. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Derivatives of this heterocyclic system are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[3][4] The subject of this guide, this compound (CAS No: 1076198-26-9, Molecular Formula: C₁₅H₁₀N₂O₂, Molecular Weight: 250.26), is a complex derivative featuring a fused polycyclic aromatic system.[5][6] While specific experimental data for this compound is not extensively available in public literature, its structural features suggest it is a valuable candidate for further investigation in drug discovery programs. This document, therefore, serves as a proactive guide, detailing the necessary experimental protocols and theoretical considerations to establish a complete physicochemical profile, a critical step in a molecule's journey from discovery to clinical application.

Molecular Structure and Predicted Physicochemical Attributes

The structure of this compound is characterized by a planar, rigid, polycyclic aromatic core. This extensive π-system is expected to result in low aqueous solubility due to hydrophobic interactions.[7] The presence of a hydroxymethyl group (-CH₂OH) and a lactam (within the indazolone system) introduces polar functionalities capable of acting as hydrogen bond donors and acceptors. These features may slightly improve solubility in polar organic solvents and are crucial for interactions with biological targets.[8] The indazole moiety itself contains two nitrogen atoms, one of which (the N-H in the 2H-tautomer) can exhibit acidic properties, while the other may act as a weak base.[1]

Table 1: Core Molecular Information

ParameterValueSource(s)
CAS Number1076198-26-9[5][9]
Molecular FormulaC₁₅H₁₀N₂O₂[5][6]
Molecular Weight250.26 g/mol [5][6]
Canonical SMILESC1=CC2=C3C(=C1)NN=C3C4=C(C2=O)C=CC(=C4)CO[9]

Aqueous and Solvent Solubility Determination

Solubility is a cornerstone of drug development, directly influencing bioavailability and formulation strategies. Given the polycyclic aromatic nature of the target compound, poor aqueous solubility is anticipated.[7] A robust determination of its solubility in various media is therefore a primary step.

Causality Behind Experimental Choices

The shake-flask method is the gold standard for solubility measurement due to its directness and thermodynamic validity. The subsequent quantification using a validated High-Performance Liquid Chromatography (HPLC) method provides the necessary sensitivity and specificity to accurately measure the concentration of the dissolved analyte, even in the presence of minor impurities.

Experimental Protocol: Shake-Flask Solubility Measurement
  • Preparation: Add an excess amount of solid this compound to a series of vials containing the desired media (e.g., purified water, phosphate-buffered saline pH 7.4, 0.1 M HCl, and various organic solvents like ethanol, DMSO).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are transferred. Immediately filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PVDF). Dilute the filtrate with an appropriate mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method against a standard curve prepared from known concentrations of the compound.

  • Data Reporting: Express solubility in units of mg/mL or µg/mL.

Visualization of Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent vials B Agitate at constant temperature (24-48h) A->B C Centrifuge/Settle B->C D Filter supernatant C->D E Dilute sample D->E F Analyze via HPLC-UV E->F G Calculate concentration vs. standard curve F->G

Caption: Shake-flask solubility determination workflow.

Table 2: Template for Solubility Data

MediumTemperature (°C)Solubility (µg/mL) ± SD
Purified Water25
PBS (pH 7.4)37
0.1 M HCl37
Ethanol25
DMSO25

Ionization Constant (pKa) Determination

The pKa value defines the extent of ionization at a given pH, which profoundly affects a molecule's solubility, permeability, and target binding. The 2H-dibenzo[cd,g]indazole-6-one core contains an acidic N-H proton within the indazole ring and potentially basic nitrogen atoms.

Causality Behind Experimental Choices

Due to the expected low aqueous solubility, direct potentiometric titration in water is likely to be impractical. A co-solvent approach is therefore necessary.[9] By determining the apparent pKa (psKa) in several methanol-water mixtures and extrapolating to 0% methanol using the Yasuda-Shedlovsky equation, a reliable aqueous pKa can be estimated.[10] This method is well-established for sparingly soluble compounds.

Experimental Protocol: Potentiometric Titration in Co-solvent
  • Solution Preparation: Prepare a series of solutions of the compound (e.g., 0.5 mM) in different methanol-water mixtures (e.g., 40%, 50%, 60%, 70% methanol by weight).

  • Titration Setup: Calibrate a pH electrode using standard aqueous buffers. Place the sample solution in a thermostatted vessel and titrate with standardized aqueous HCl and KOH to determine both acidic and basic pKa values.

  • Data Acquisition: Record the pH meter reading after each addition of titrant, allowing the reading to stabilize.

  • psKa Calculation: Plot the pH versus the volume of titrant added. Determine the half-equivalence points to calculate the apparent pKa (psKa) for each co-solvent mixture.

  • Aqueous pKa Extrapolation: Plot psKa + log[H₂O] versus the reciprocal of the dielectric constant (1/ε) of the solvent mixture. Perform a linear regression and extrapolate to 1/ε for pure water to determine the aqueous pKa.

Visualization of pKa Determination Workflow

G A Prepare solutions in multiple MeOH/Water ratios B Titrate each solution with acid and base A->B C Calculate apparent pKa (psKa) for each ratio B->C D Plot Yasuda-Shedlovsky (psKa + log[H₂O] vs 1/ε) C->D E Extrapolate to 0% MeOH to find aqueous pKa D->E

Caption: Co-solvent extrapolation for pKa determination.

Table 3: Template for pKa Data

% Methanol (w/w)1/εApparent pKa (psKa)
40%
50%
60%
70%
Extrapolated (0%) Aqueous pKa =

Lipophilicity (LogP/LogD) Assessment

Lipophilicity is a critical parameter that governs a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[11][12] The partition coefficient (LogP) describes the distribution of a neutral compound between an organic (n-octanol) and an aqueous phase. For an ionizable molecule like the target compound, the distribution coefficient (LogD) at a specific pH (e.g., physiological pH 7.4) is more relevant.

Causality Behind Experimental Choices

The shake-flask method is the definitive technique for LogP/LogD determination. Using n-octanol and a buffer of defined pH (e.g., PBS at pH 7.4 for LogD) mimics the distribution between lipid and aqueous environments in the body. HPLC quantification ensures accurate measurement of the compound in each phase.

Experimental Protocol: Shake-Flask LogP/LogD Measurement
  • Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and vice-versa by mixing and allowing them to separate.

  • Sample Preparation: Prepare a stock solution of the compound in the organic phase (n-octanol).

  • Partitioning: Add a known volume of the stock solution to a known volume of the aqueous phase in a vial.

  • Equilibration: Seal the vial and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully sample both the upper (organic) and lower (aqueous) phases. Analyze the concentration of the compound in each phase by a validated HPLC-UV method.

  • Calculation: Calculate LogP or LogD using the formula: LogP/D = log₁₀ ([Concentration in organic phase] / [Concentration in aqueous phase]).

Visualization of LogP/LogD Workflow

G A Pre-saturate n-octanol and aqueous buffer B Add compound to phases A->B C Shake to equilibrate B->C D Centrifuge to separate phases C->D E Sample both phases D->E F Quantify concentration in each phase via HPLC E->F G Calculate LogP/D F->G

Caption: Shake-flask workflow for LogP/LogD determination.

Table 4: Template for Lipophilicity Data

ParameterpHValue ± SD
LogPN/A (neutral)
LogD7.4
LogD5.0

Chemical Stability Profiling (Forced Degradation)

Understanding a compound's intrinsic stability is mandated by regulatory agencies like the ICH and FDA.[13][14] Forced degradation studies deliberately expose the compound to harsh conditions to identify potential degradation pathways and products, which is essential for developing stability-indicating analytical methods and determining appropriate storage conditions.[15][16]

Causality Behind Experimental Choices

The conditions selected (acid, base, oxidation, heat, light) represent common stresses a drug substance might encounter during manufacturing, storage, or administration.[17] The goal is to achieve 5-20% degradation to ensure that the degradation products are formed at detectable levels without completely destroying the parent molecule. A stability-indicating HPLC method, capable of resolving the parent peak from all degradation products, is crucial for accurate monitoring.

Experimental Protocol: Forced Degradation Study
  • Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80 °C for several hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature or heat gently.

    • Oxidation: Add 3-6% H₂O₂ and keep at room temperature.

    • Thermal Stress: Store the solid compound and the solution at elevated temperatures (e.g., 60-80 °C).

    • Photostability: Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Processing: Neutralize acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV/DAD method. Peak purity analysis using a Diode Array Detector is essential to ensure co-elution is not occurring.

  • Mass Balance: Calculate the mass balance to account for the parent compound and all detected degradation products.

Visualization of Forced Degradation Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC Stability-Indicating HPLC-DAD Acid->HPLC Base Base Hydrolysis Base->HPLC Ox Oxidation (H₂O₂) Ox->HPLC Heat Thermal Heat->HPLC Light Photolytic (ICH Q1B) Light->HPLC Identify Identify & Quantify Degradants HPLC->Identify Pathway Elucidate Degradation Pathways Identify->Pathway Start Drug Solution Start->Acid Start->Base Start->Ox Start->Heat Start->Light

Caption: Workflow for a forced degradation stability study.

Table 5: Template for Forced Degradation Summary

Stress ConditionDuration/Temp% Assay of Parent% Total DegradationNo. of Degradants
0.1 M HCl8h @ 60°C
0.1 M NaOH4h @ RT
6% H₂O₂24h @ RT
Heat (Solid)48h @ 80°C
PhotolyticICH Q1B

Conclusion

While direct physicochemical data for this compound is sparse, its structural relationship to a pharmacologically significant class of compounds warrants a thorough investigation. The protocols and frameworks outlined in this guide provide a scientifically rigorous and validated pathway for determining its critical physicochemical properties: solubility, pKa, lipophilicity, and stability. The systematic execution of these experiments will generate the essential data package required to assess its drug-likeness, guide formulation development, and support its progression through the drug discovery pipeline.

References

  • BIOGEN Científica. This compound. [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • GMSOP. Stability testing overview for Pharmaceutical products. [Link]

  • Moravek. The Role of Stability Testing in Pharmaceutical Research. [Link]

  • TCA Lab / Alfa Chemistry. Stability Testing of Pharmaceutical Products. [Link]

  • Al-Sanea, M. M., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6598. [Link]

  • Chauhan, P., & Kumar, R. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(8), 1423-1456. [Link]

  • Kumar, D., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports, 14(1), 9377. [Link]

  • Trajkovic-Jolevska, S., & Kapetanovska, D. (2014). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian pharmaceutical bulletin, 60(1), 9-19. [Link]

  • Wikipedia. Stability testing (pharmaceutical). [Link]

  • RGUHS Journal of Pharmaceutical Sciences. (2023). Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents. Journalgrid. [Link]

  • Bergström, C. A. S., et al. (2014). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • May, W. E., et al. (1978). Determination of the solubility behavior of some polycyclic aromatic hydrocarbons in water. OSTI.GOV. [Link]

  • MDPI. (2023). Synthesis, Characterization and Analytical Studies of novel Azo dyes and Diazo dyes. [Link]

  • ResearchGate. (2011). Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach. [Link]

  • ResearchGate. (2014). Methods for pKa Determination (II): Sparingly Soluble Compounds and High-Throughput Approaches. [Link]

  • Fiveable. Heterocyclic aromatic compounds. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • RSC Publishing. (2023). Aromatic interactions with heterocycles in water. [Link]

  • MedCrave online. (2016). Forced degradation studies. [Link]

  • Wikipedia. Polycyclic aromatic hydrocarbon. [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]

  • ResearchGate. (2021). Towards better understanding of lipophilicity: Assessment of in silico and chromatographic logP measures for pharmaceutically important compounds by nonparametric rankings. [Link]

  • ResearchGate. (2021). LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy. [Link]

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • ChemRxiv. (2022). Hetero-Polycyclic Aromatic Systems: A Data-Driven Investigation of Structure-Property Relationships. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • ResearchGate. (2022). Forced Degradation in Pharmaceuticals - A Regulatory Update. [Link]

  • YouTube. (2021). Forced Degradation Studies in Pharmaceutical Industry. [Link]

  • Al-Sanea, M. M., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

  • AUB ScholarWorks. (2017). Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. [Link]

  • MDPI. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. [Link]

  • SciSpace. (2008). Remarkably Efficient Synthesis of 2H-Indazole 1-oxides and 2H. [Link]

  • MDPI. (2023). Preparation, Characterization and Analytical Studies of novel Azo dyes and Diazo dyes. [Link]

  • Cambridge Open Engage. (2022). Hetero-Polycyclic Aromatic Systems: A Data-Driven Investigation of Structure-Property Relationships. [Link]

  • OUCI. (2009). Experimental Thermochemistry of Heterocycles and Their Aromaticity: A Study of Nitrogen, Oxygen, and Sulfur Derivatives of Indane and Indene. [Link]

  • Rodríguez-Villar, J., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PMC. [Link]

  • Journal of the American Chemical Society. (2024). Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties. [Link]

  • PubMed. (2008). Quantitative structure-chromatographic retention relationship for polycyclic aromatic sulfur heterocycles. [Link]

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one is a novel heterocyclic compound with a complex polycyclic aromatic structure. While direct empirical data on its mechanism of action is not yet publicly available, its structural analogy to known pharmacologically active scaffolds, such as anthrapyrazolones and certain indazole-based inhibitors, provides a strong foundation for postulating its biological activity. This technical guide synthesizes the available structural information and the established mechanisms of related compounds to propose a dual-pronged mechanism of action for this compound, centered on DNA intercalation and the inhibition of Poly(ADP-ribose) polymerase (PARP). This document provides a comprehensive theoretical framework and detailed experimental protocols to rigorously test these hypotheses, aimed at guiding future research and drug development efforts.

Introduction and Structural Rationale

This compound (Figure 1) is a unique molecule characterized by a dibenzo[cd,g]indazole-6-one core. This tetracyclic system is reminiscent of anthrapyrazolone derivatives, a class of compounds known for their potent anti-cancer properties, which are often attributed to their ability to intercalate into DNA.[1] The planar nature of the fused aromatic rings is a key structural feature that facilitates insertion between DNA base pairs, leading to conformational changes in the DNA helix, and subsequent disruption of critical cellular processes like replication and transcription.

Furthermore, the indazole moiety is a privileged scaffold in medicinal chemistry, present in a variety of approved drugs with diverse mechanisms of action.[2][3] Notably, the indazole ring is a core component of Niraparib, a clinically approved inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.[3][4] PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs).[5] Inhibition of PARP in cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, leads to the accumulation of cytotoxic double-strand breaks (DSBs) and subsequent cell death through a mechanism known as synthetic lethality.

Given these structural precedents, we hypothesize that this compound exerts its biological effects through a combination of DNA intercalation and PARP inhibition.

Figure 1: Chemical Structure of this compound

A 2D representation of the chemical structure.

Proposed Mechanism of Action I: DNA Intercalation

The planar, polycyclic aromatic core of this compound is a strong predictor of its ability to act as a DNA intercalator. This proposed mechanism is central to the cytotoxic effects of many established anti-cancer agents.

The Causality of DNA Intercalation

DNA intercalators insert themselves between the base pairs of the DNA double helix. This insertion leads to a distortion of the DNA structure, causing it to unwind and lengthen. The consequences of this structural perturbation are profound:

  • Inhibition of DNA Replication and Transcription: The distorted DNA template can no longer be effectively utilized by DNA and RNA polymerases, leading to a halt in these critical cellular processes.

  • Induction of DNA Damage: The physical strain on the DNA backbone can lead to single and double-strand breaks.

  • Inhibition of Topoisomerase Enzymes: Many intercalators also interfere with the function of topoisomerase enzymes, which are responsible for managing DNA topology during replication and transcription. This can lead to the stabilization of cleavage complexes and the accumulation of lethal DNA double-strand breaks.

Experimental Workflow for Assessing DNA Intercalation

The following diagram outlines a comprehensive workflow to investigate the DNA intercalating properties of this compound.

DNA_Intercalation_Workflow cluster_0 Initial Screening cluster_1 Biophysical Characterization cluster_2 Cellular Confirmation Ethidium_Bromide_Displacement Ethidium Bromide Displacement Assay UV_Vis_Spectroscopy UV-Vis Spectroscopy Ethidium_Bromide_Displacement->UV_Vis_Spectroscopy Confirms Binding Fluorescence_Spectroscopy Fluorescence Spectroscopy UV_Vis_Spectroscopy->Fluorescence_Spectroscopy Characterizes Interaction Circular_Dichroism Circular Dichroism Fluorescence_Spectroscopy->Circular_Dichroism Assesses Conformational Changes Viscometry Viscometry Circular_Dichroism->Viscometry Measures DNA Lengthening Topoisomerase_II_Inhibition Topoisomerase II Inhibition Assay Viscometry->Topoisomerase_II_Inhibition Investigates Functional Consequences Comet_Assay Comet Assay (DNA Damage) Topoisomerase_II_Inhibition->Comet_Assay Quantifies DNA Damage

Workflow for investigating DNA intercalation.

Detailed Experimental Protocol: Ethidium Bromide Displacement Assay

This assay is a rapid and reliable method for the initial screening of potential DNA intercalators.[6][7]

Principle: Ethidium bromide (EtBr) is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon intercalation into DNA. A test compound that also intercalates into DNA will compete with EtBr for the binding sites, leading to a decrease in the fluorescence of the EtBr-DNA complex.

Materials:

  • This compound (Test Compound)

  • Calf Thymus DNA (ctDNA)

  • Ethidium Bromide (EtBr)

  • Tris-HCl buffer (pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of ctDNA in Tris-HCl buffer. Determine the concentration by measuring the absorbance at 260 nm.

    • Prepare a stock solution of EtBr in Tris-HCl buffer.

    • Prepare a series of dilutions of the Test Compound in a suitable solvent (e.g., DMSO), and then further dilute in Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well black microplate, add a fixed concentration of ctDNA and EtBr to each well.

    • Add increasing concentrations of the Test Compound to the wells.

    • Include control wells containing:

      • ctDNA and EtBr only (maximum fluorescence).

      • Buffer only (background fluorescence).

      • EtBr only (background fluorescence).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~520 nm and an emission wavelength of ~600 nm.

  • Data Analysis:

    • Correct the fluorescence readings by subtracting the background fluorescence.

    • Calculate the percentage of fluorescence quenching at each concentration of the Test Compound relative to the maximum fluorescence (ctDNA + EtBr).

    • Plot the percentage of quenching against the logarithm of the Test Compound concentration to determine the IC50 value (the concentration required to displace 50% of the bound EtBr).

Expected Outcome and Interpretation:

A dose-dependent decrease in fluorescence intensity indicates that this compound is competing with EtBr for DNA binding sites, strongly suggesting an intercalative mode of action. The IC50 value provides a quantitative measure of its DNA binding affinity.

Proposed Mechanism of Action II: PARP Inhibition

The presence of the indazole scaffold in this compound strongly suggests its potential as a PARP inhibitor.

The Rationale for PARP Inhibition

PARP inhibitors exert their anticancer effects by trapping PARP enzymes on DNA at sites of single-strand breaks.[8] This PARP-DNA complex is highly cytotoxic as it obstructs DNA replication, leading to the formation of double-strand breaks. In cancer cells with defective homologous recombination (HR) repair pathways (e.g., BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, resulting in synthetic lethality and selective cancer cell death.[5]

Experimental Workflow for Assessing PARP Inhibition

The following workflow details the steps to confirm and characterize the PARP inhibitory activity of this compound.

PARP_Inhibition_Workflow cluster_0 Enzymatic Assay cluster_1 Cell-Based Assays cluster_2 Mechanism Confirmation PARP1_Enzymatic_Assay PARP1 Enzymatic Assay (Chemiluminescent/Fluorescent) PARP_Activity_Cellular Cellular PARP Activity Assay (PARylation Detection) PARP1_Enzymatic_Assay->PARP_Activity_Cellular Confirms In Vitro Inhibition Synthetic_Lethality Synthetic Lethality Assay (BRCA-deficient vs. proficient cells) PARP_Activity_Cellular->Synthetic_Lethality Demonstrates Cellular Efficacy PARP_Trapping_Assay PARP Trapping Assay Synthetic_Lethality->PARP_Trapping_Assay Elucidates Specific MOA

Workflow for investigating PARP inhibition.

Detailed Experimental Protocol: In Vitro PARP1 Enzymatic Assay (Chemiluminescent)

This assay provides a direct measure of the inhibitory effect of the test compound on the enzymatic activity of PARP1.[9]

Principle: The assay quantifies the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a microplate. The amount of incorporated biotin is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.

Materials:

  • This compound (Test Compound)

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Activated DNA

  • PARP assay buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Plate reader with chemiluminescence detection capabilities

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of the Test Compound in PARP assay buffer.

    • Prepare a solution of PARP1 enzyme in assay buffer.

    • Prepare a reaction mixture containing biotinylated NAD+ and activated DNA in assay buffer.

  • Assay Protocol:

    • To the histone-coated wells, add the Test Compound at various concentrations.

    • Add the PARP1 enzyme solution to all wells except the negative control.

    • Initiate the reaction by adding the biotinylated NAD+/activated DNA mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Wash the wells to remove unincorporated reagents.

    • Add the streptavidin-HRP conjugate and incubate.

    • Wash the wells again.

    • Add the chemiluminescent HRP substrate and immediately measure the luminescence.

  • Data Analysis:

    • Subtract the background signal (no enzyme) from all readings.

    • Calculate the percentage of PARP1 inhibition at each concentration of the Test Compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the Test Compound concentration to determine the IC50 value.

Expected Outcome and Interpretation:

A dose-dependent decrease in the chemiluminescent signal indicates that this compound inhibits the enzymatic activity of PARP1. The IC50 value will quantify its potency as a PARP1 inhibitor.

Potential for Kinase Inhibition

Given that many indazole derivatives exhibit kinase inhibitory activity, it is plausible that this compound may also target specific kinases.[3][10] A broad-spectrum kinase panel screening would be a valuable next step to identify potential kinase targets.

General Protocol for In Vitro Kinase Inhibition Assay

Principle: A generic in vitro kinase assay measures the transfer of a phosphate group from ATP to a specific substrate by a kinase. Inhibition is detected as a decrease in substrate phosphorylation.[11][12][13]

Materials:

  • This compound (Test Compound)

  • Recombinant kinase of interest

  • Specific peptide or protein substrate

  • ATP

  • Kinase assay buffer

  • Detection reagents (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)

Procedure:

  • Reaction Setup: In a microplate, combine the kinase, substrate, and Test Compound at various concentrations in the kinase assay buffer.

  • Reaction Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Proposed Synthetic Route

The synthesis of this compound can be envisioned through a multi-step process starting from commercially available precursors, adapting established methodologies for the synthesis of indazole derivatives.[2][14][15]

Synthetic_Route Starting_Material Substituted 2-nitrobenzaldehyde Intermediate_1 Schiff Base Starting_Material->Intermediate_1 Condensation with Aniline Intermediate_2 2-Aryl-2H-indazole Intermediate_1->Intermediate_2 Reductive Cyclization (e.g., Cadogan Reaction) Intermediate_3 Fused Ring System Intermediate_2->Intermediate_3 Annulation/Cyclization Final_Product 9-Hydroxymethyl-2H- dibenzo[cd,g]indazole-6-one Intermediate_3->Final_Product Functional Group Interconversion

A plausible synthetic pathway.

Summary and Future Directions

This technical guide puts forth a well-reasoned, hypothesis-driven framework for elucidating the mechanism of action of this compound. Based on its structural features, we propose a dual mechanism involving DNA intercalation and PARP inhibition. The detailed experimental protocols provided herein offer a clear roadmap for researchers to systematically investigate these hypotheses.

Future studies should focus on executing these protocols to generate empirical data. Positive results would warrant further investigation into the compound's selectivity for different PARP isoforms and its efficacy in various cancer cell lines, particularly those with known DNA repair deficiencies. The exploration of its kinase inhibitory profile could also unveil additional therapeutic targets. Ultimately, a thorough understanding of the mechanism of action of this compound will be crucial for its potential development as a novel therapeutic agent.

References

  • BPS Bioscience. PARP1 Chemiluminescent Assay Kit. [Link]

  • Advances in Anthrapyrazolone Derivatives for Biomedical and Sensor Applications. (2025). ChemBioChem. [Link]

  • An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD+: Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors. (2004). Analytical Biochemistry. [Link]

  • BellBrook Labs. Enzolution PARP1 Assay System. [Link]

  • BPS Bioscience. PARP Assays. [Link]

  • Reaction Biology. PARP1 Assay Service. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules. [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. (2022). International Journal of Scientific Development and Research. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. [Link]

  • PARP inhibitors: A review of the pharmacology, pharmacokinetics, and pharmacogenetics. (2023). Seminars in Oncology. [Link]

  • How to analytically quantify a chemical's potential to intercalate DNA? (2014). Chemistry Stack Exchange. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). Methods in Molecular Biology. [Link]

  • DNA intercalation methodology for an efficient prediction of ligand binding pose and energetics. (2016). Briefings in Bioinformatics. [Link]

  • BPS Bioscience. PARP Assays. [Link]

  • How do you measure a chemical's propensity to intercalate DNA? (2014). Quora. [Link]

  • In vitro kinase assay. (2023). protocols.io. [Link]

  • Synthesis of poly substituted 1H‐indazole derivatives. (2025). ResearchGate. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]

  • Quantifying DNA? Here are Five DNA Quantification Methods to Consider. (2020). Addgene Blog. [Link]

  • Clinical Landscape of PARP Inhibitors in Ovarian Cancer: Molecular Mechanisms and Clues to Overcome Resistance. (2022). Cancers. [Link]

  • Protocol for high-sensitivity/long linear-range spectrofluorimetric DNA quantification using ethidium bromide. (2016). Analytical Biochemistry. [Link]

  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). Drug Development Research. [Link]

  • PARP assay for inhibitors. BMG LABTECH. [Link]

  • InhibiScreen Kinase Inhibitor Assay Technical Video. (2016). YouTube. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • PARP Activity Assay Service. Alfa Cytology. [Link]

  • DNA Interaction Studies of Selected Polyamine Conjugates. (2021). International Journal of Molecular Sciences. [Link]

  • Using Ethidium Bromide To Probe the Interactions between DNA and Dendrimers. (2001). Langmuir. [Link]

  • A Simple, High-Resolution Method for Establishing DNA Binding Affinity and Sequence Selectivity. (2001). Journal of the American Chemical Society. [Link]

  • Ethidium bromide preparation. (2023). protocols.io. [Link]

Sources

Unlocking the Therapeutic Potential of 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one Derivatives: A Roadmap for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This technical guide focuses on a specific, less-explored subclass: derivatives of 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one. While direct biological data on these specific derivatives is sparse, the unique polycyclic aromatic structure presents a compelling starting point for novel drug discovery. This document serves as a roadmap for researchers, providing a theoretical framework and practical methodologies to explore this scaffold. We will extrapolate potential biological activities and mechanisms of action based on well-understood principles of medicinal chemistry and data from related indazole compounds. Furthermore, we will outline key structure-activity relationship (SAR) hypotheses and provide detailed experimental protocols for the initial screening and validation of these promising molecules.

The Core Scaffold: this compound

The foundational molecule, this compound (CAS 1076198-26-9), is a rigid, planar heterocyclic system.[3][4] Its key structural features—a fused five-ring system, a lactam moiety, and reactive N-H and hydroxyl groups—make it an intriguing candidate for therapeutic development.

Key Structural Features & Potential Interactions:

  • Extended Aromatic System: The large, planar surface area is ideal for facilitating π-π stacking interactions with aromatic residues in protein binding sites or for intercalation between DNA base pairs.

  • Hydrogen Bonding: The presence of the N-H group on the indazole ring and the C9-hydroxymethyl group provides both hydrogen bond donor and acceptor capabilities, crucial for specific receptor-ligand interactions.

  • Lactam Moiety: The indazolone core introduces polarity and an additional hydrogen bond acceptor site (the carbonyl oxygen), which can be critical for anchoring the molecule within a target's active site.

  • Reactive Handles for Derivatization: The N-H and -OH groups serve as primary points for chemical modification, allowing for the systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Predicted Biological Activities and Mechanistic Pathways

While this specific scaffold is novel, the extensive research on related indazole derivatives allows us to formulate strong hypotheses about its most probable biological activities.[5][6] Two primary areas of high potential are oncology and infectious diseases, likely mediated through kinase inhibition or DNA modulation.

Anticancer Potential via Kinase Inhibition

The indazole scaffold is a cornerstone of several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, which target pathways crucial for tumor growth and angiogenesis.[1][7] The rigid, planar structure of the 2H-dibenzo[cd,g]indazole-6-one core is highly suited to fit within the ATP-binding cleft of various protein kinases.

Causality of Experimental Choice: Kinases are a well-validated class of drug targets in oncology. The structural similarity of the dibenzo-indazole scaffold to known inhibitors makes a kinase screening campaign a logical and high-priority starting point. The MAPK/ERK pathway is frequently dysregulated in human cancers, making it a prime candidate for initial investigation.[8]

Hypothesized Signaling Pathway: Targeting the MAPK/ERK Cascade Derivatives of this scaffold could potentially act as inhibitors of key kinases like MEK or ERK, disrupting the signaling cascade that leads to cell proliferation and survival.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Translocates & Phosphorylates Target Scaffold Derivative (Potential Inhibitor) Target->MEK Inhibits Target->ERK Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.

Antimicrobial Potential via DNA Gyrase Inhibition

Many heterocyclic compounds, particularly those with planar aromatic systems, exhibit antibacterial activity by targeting essential bacterial enzymes like DNA gyrase (a type II topoisomerase).[1] This enzyme is critical for managing DNA topology during replication. Indazole-based compounds have been successfully designed as DNA gyrase inhibitors, demonstrating potent activity against Gram-positive bacteria, including resistant strains.[9]

Causality of Experimental Choice: DNA gyrase is an ideal bacterial target as it is absent in humans, minimizing the potential for host toxicity. An assay to measure the inhibition of its supercoiling activity is a direct and reliable method to screen for potential antibacterial agents.

Experimental Workflow: Screening for DNA Gyrase Inhibition

DNA_Gyrase_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis A Relaxed Plasmid DNA Incubate Incubate at 37°C A->Incubate B DNA Gyrase Enzyme B->Incubate C Test Compound (Scaffold Derivative) C->Incubate D ATP & Buffer D->Incubate Gel Agarose Gel Electrophoresis Incubate->Gel Result Analyze Band Migration Gel->Result

Caption: Workflow for a DNA gyrase supercoiling inhibition assay.

Proposed Structure-Activity Relationship (SAR) Exploration

To guide the synthesis of a chemical library, we propose a systematic modification of the core scaffold at three key positions. This approach allows for a logical exploration of how changes in sterics, electronics, and polarity affect biological activity.

Position of ModificationRationale for DerivatizationPotential Functional Groups to ExploreExpected Impact
Position 2 (Indazole N-H) The N-H proton can be replaced with various substituents to probe hydrophobic pockets, introduce new hydrogen bonding patterns, or improve metabolic stability. This is a common strategy in indazole chemistry.[7]Small alkyl chains (methyl, ethyl), benzyl groups, substituted phenyl rings.Modulate lipophilicity (logP), alter binding orientation, potentially enhance cell permeability.
Position 9 (-CH₂OH) The primary alcohol is a versatile handle. It can be modified to alter polarity and serve as a linker to other functional groups.Ethers (e.g., -CH₂OCH₃), Esters (e.g., -CH₂OAc), Amines (e.g., -CH₂NH₂), Carboxylic acid (via oxidation).Fine-tune solubility, introduce charged groups for salt-bridge interactions, create prodrugs.
Aromatic Rings (C1-C4, C7, C8) Substitution on the fused benzene rings can modulate the electronic properties (π-system) of the entire scaffold and introduce specific interactions with the target protein.Halogens (F, Cl), Methoxy (-OCH₃), Nitro (-NO₂), Cyano (-CN).Influence binding affinity through electronic effects, fill small pockets, act as bioisosteres.

Foundational Experimental Protocols

The following protocols are designed to provide a robust and self-validating system for the initial screening of a library of this compound derivatives.

Protocol 4.1: Antiproliferative Activity Assessment using MTT Assay

Objective: To determine the concentration at which derivatives inhibit 50% of cell growth (GI₅₀) in a cancer cell line (e.g., HT-29 colorectal adenocarcinoma).

Methodology:

  • Cell Seeding: Plate HT-29 cells in a 96-well microtiter plate at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the serially diluted compounds. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of growth inhibition relative to the vehicle control. Plot the inhibition percentage against the log of the compound concentration and use non-linear regression to calculate the GI₅₀ value.

Trustworthiness Check: The protocol includes both positive and vehicle controls to validate assay performance. A Z'-factor calculation based on these controls can be performed to ensure the assay is robust and reproducible.

Protocol 4.2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To quantify the inhibitory effect of the derivatives on a specific kinase (e.g., ERK2).

Methodology:

  • Reaction Setup: In a 96-well plate, combine the kinase buffer, the specific kinase enzyme (ERK2), its substrate (e.g., myelin basic protein), and the test derivative at various concentrations.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. Include "no enzyme" and "vehicle control" wells. Incubate at room temperature for 1 hour.

  • Terminate & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a light signal proportional to the amount of ADP formed (i.e., kinase activity). Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the inhibition percentage against the log of the compound concentration.

Trustworthiness Check: The signal-to-background ratio is determined from the control wells. The IC₅₀ of a known standard inhibitor should be run in parallel to confirm that the assay is performing within expected parameters.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for therapeutic innovation. By leveraging the vast knowledge base of the broader indazole family, we can logically predict its potential as a source of novel kinase inhibitors for oncology or DNA gyrase inhibitors for infectious diseases. The proposed SAR framework provides a clear path for the synthesis of a focused chemical library, and the detailed screening protocols offer a robust system for identifying initial hits.

The next critical steps for any research program in this area are:

  • Synthesis: Create a diverse but focused library of derivatives based on the SAR hypotheses.

  • Screening: Employ the high-throughput assays described to screen the library against relevant cancer cell lines and kinase panels.

  • Lead Optimization: For active compounds, conduct further studies to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

This structured approach, grounded in established medicinal chemistry principles, provides the strongest foundation for successfully translating the chemical potential of this unique scaffold into future therapeutic agents.

References

  • Jadhav, S., & P. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(33), 23157-23185. Available from: [Link]

  • Rodríguez-Villar, J., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1889. Available from: [Link]

  • Trivedi, A. R., et al. (2004). Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. Bioorganic & Medicinal Chemistry Letters, 14(11), 2857-2862. Available from: [Link]

  • ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. ResearchGate. Available from: [Link]

  • Gaikwad, N. D., et al. (2021). Synthesis and biological evaluation of new indazole derivatives. Journal of the Serbian Chemical Society. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. Available from: [Link]

  • Dewei Na Chemical. (n.d.). This compound. Available from: [Link]

  • Li, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4987. Available from: [Link]

  • Rodríguez-Villar, J., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2130. Available from: [Link]

  • Claramunt, R. M., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(11), 5035-5042. Available from: [Link]

  • Pignatello, R., & Basile, L. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(7), 579-593. Available from: [Link]

  • Pharmaffiliates. (n.d.). This compound. Available from: [Link]

  • Fensome, A., et al. (2013). Synthesis and Structure-Activity Relationships of Novel Indazolyl Glucocorticoid Receptor Partial Agonists. ACS Medicinal Chemistry Letters, 4(10), 915-919. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Available from: [Link]

  • Tiwari, A. K., et al. (2016). Synthesis of substituted 2H-benzo[e]indazole-9-carboxylate as a potent antihyperglycemic agent that may act through IRS-1, Akt and GSK-3β pathways. RSC Advances, 6(81), 77209-77221. Available from: [Link]

  • Singh, S., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design, 28(1), 1-15. Available from: [Link]

  • Sun, H., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600-2604. Available from: [Link]

  • ResearchGate. (n.d.). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Request PDF. Available from: [Link]

  • Kumar, V., & Aggarwal, N. (2012). Indazole: a medicinally important heterocyclic moiety. Medicinal Chemistry Research, 22(1), 1-11. Available from: [Link]

Sources

An In-depth Technical Guide to the Discovery and History of Dibenzo[cd,g]indazole-6-ones

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of the Emergence of a Potent Heterocyclic Scaffold

Authored by: Gemini

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The dibenzo[cd,g]indazole-6-one core, more systematically known as anthra[1,9-cd]pyrazol-6(2H)-one or simply anthrapyrazolone, represents a fascinating intersection of historical dye chemistry and modern medicinal innovation. Initially emerging from the rich field of anthraquinone colorants, this rigid, planar heterocyclic system has been repurposed and extensively studied for its potent biological activities, primarily as an anticancer agent. This guide provides a comprehensive exploration of the discovery, historical evolution, synthesis, and biological significance of this unique chemical scaffold. We will delve into the causality behind its synthetic pathways, the mechanistic underpinnings of its therapeutic action, and provide detailed protocols for its laboratory preparation.

A Lineage Forged in Color: The Historical Emergence of the Dibenzo[cd,g]indazole-6-one Scaffold

The story of dibenzo[cd,g]indazole-6-ones does not begin in a pharmaceutical lab, but rather in the burgeoning synthetic dye industry of the early 20th century. The parent structure, anthraquinone, is a colorless crystalline solid, but its derivatives are the basis for a vast array of vibrant and lightfast dyes. The first synthetic vat dyes based on anthraquinone were developed in 1901 by René Bohn at BASF, marking a new era in textile coloring with the creation of Indanthrene Blue. These dyes were prized for their exceptional durability.

The intellectual leap from dye to drug was a recurring theme in the history of medicinal chemistry. The same properties that made anthraquinone derivatives excellent dyes—their planar structure, ability to interact with macromolecules like textile fibers, and rich electronic properties—also made them intriguing candidates for biological intervention. The core insight was that if these molecules could intercalate between the fibers of cotton, perhaps they could also intercalate between the base pairs of DNA.

While a singular, celebrated "discovery" paper for the parent dibenzo[cd,g]indazole-6-one is not prominent in the historical record, its synthesis is a logical extension of well-established anthraquinone chemistry. The key transformation—the reaction of an anthraquinone derivative with hydrazine to form a pyrazole ring—was a known reaction in the broader context of creating heterocyclic dyes. The earliest systematic investigations into the biological activities of this class of compounds, specifically as anticancer agents, began to appear in the latter half of the 20th century, marking a deliberate shift in focus from color to clinical application. These studies recognized that the anthrapyrazolone scaffold could serve as a less cardiotoxic alternative to the highly successful but problematic anthracycline antibiotics like Doxorubicin.

Synthesis and Methodology: A Rational Approach to a Complex Core

The construction of the dibenzo[cd,g]indazole-6-one scaffold is a testament to the power of classical organic reactions applied to complex aromatic systems. The most direct and commonly employed strategy involves the reaction of a suitably substituted 1-chloroanthraquinone with hydrazine or a substituted hydrazine.

Causality in Synthetic Design:

The choice of starting material is dictated by the desired final product. 1-chloroanthraquinone is an ideal precursor because the chloro group at the 1-position is activated towards nucleophilic aromatic substitution. The electron-withdrawing effect of the two carbonyl groups of the anthraquinone core makes the C-1 position electrophilic. Hydrazine, a potent dinucleophile, readily attacks this position. Following the initial substitution, an intramolecular condensation occurs between the newly introduced hydrazine moiety and the adjacent carbonyl group at the 9-position, leading to the formation of the fused pyrazole ring and, consequently, the dibenzo[cd,g]indazole-6-one core.

Caption: General synthetic scheme for dibenzo[cd,g]indazole-6-ones.

Experimental Protocol: Synthesis of 7-Chloroanthra[1,9-cd]pyrazol-6(2H)-one

This protocol is adapted from established literature procedures and provides a reliable method for the synthesis of a key intermediate in the development of anthrapyrazolone-based anticancer agents.[1][2]

Materials:

  • 1,5-Dichloroanthraquinone

  • Hydrazine monohydrate

  • Dimethyl sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Crushed ice

  • Standard reflux and filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,5-dichloroanthraquinone (e.g., 2.00 g, 7.2 mmol) in DMSO (20 mL).

  • Addition of Reagents: To the stirred solution, add hydrazine monohydrate (e.g., 1.5 mL, 30 mmol) followed by DIPEA (2 mL). The DIPEA acts as a base to neutralize the HCl formed during the reaction.

  • Reflux: Heat the reaction mixture to reflux (approximately 120 °C) and maintain this temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After 2 hours, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing crushed ice to precipitate the product.

  • Neutralization and Extraction: Neutralize the aqueous mixture and transfer it to a separatory funnel. Extract the product with ethyl acetate.

  • Drying and Filtration: Collect the organic layer and dry it over anhydrous magnesium sulfate. Filter to remove the drying agent.

  • Purification: Remove the solvent under reduced pressure. Wash the resulting solid with dichloromethane to afford the purified 7-chloroanthra[1,9-cd]pyrazol-6(2H)-one as a brown solid.[1]

Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques. The melting point of the product should be sharp and consistent with literature values (310-311 °C).[1] Spectroscopic analysis (¹H NMR, ¹³C NMR, IR) should confirm the presence of the characteristic functional groups and the overall structure of the dibenzo[cd,g]indazole-6-one core.

Biological Significance and Mechanism of Action: From Dyes to DNA Intercalators

The primary driver of modern research into dibenzo[cd,g]indazole-6-ones is their potential as anticancer agents. Their large, planar aromatic surface is ideally suited for insertion between the base pairs of double-stranded DNA, a process known as DNA intercalation.[3][4]

Mechanism of Action: Disrupting the Blueprint of Life

DNA intercalation by anthrapyrazolones is a non-covalent interaction that physically distorts the DNA double helix.[3][4] This distortion has several downstream consequences that are cytotoxic to rapidly dividing cancer cells:

  • Inhibition of DNA Replication and Transcription: The presence of the intercalated molecule obstructs the action of DNA and RNA polymerases, thereby halting the synthesis of new DNA and RNA.

  • Induction of DNA Strand Breaks: The distortion of the DNA helix can lead to the activation of DNA repair mechanisms, which in some cases can result in single or double-strand breaks.

  • Inhibition of Topoisomerase II: Some anthrapyrazolone derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for resolving DNA tangles during replication. By stabilizing the transient DNA-topoisomerase II complex, these drugs lead to permanent DNA strand breaks.

Caption: Conceptual diagram of DNA intercalation by a dibenzo[cd,g]indazole-6-one and its cytotoxic consequences.

The binding affinity of anthrapyrazolones to DNA is influenced by the nature and position of substituents on the aromatic core and the side chains attached to the pyrazole nitrogen.[3] For instance, the absence of hydroxyl groups on the chromophore has been linked to increased DNA unwinding angles, suggesting a more complete intercalation.[3]

Clinical Significance and Derivatives:

Numerous derivatives of the dibenzo[cd,g]indazole-6-one core have been synthesized and evaluated for their anticancer activity.[1][5] A key area of research has been the attachment of various side chains at the N-2 position of the pyrazole ring and substitution at the C-7 position to modulate solubility, DNA binding affinity, and cellular uptake. One notable derivative, SP600125, has been identified as a potent inhibitor of JNK kinases, highlighting that the biological activity of this scaffold is not limited to DNA intercalation.

Physicochemical and Photophysical Properties

The extended π-conjugated system of dibenzo[cd,g]indazole-6-ones imparts them with interesting photophysical properties. Their origins as dyes are a clear indication of their ability to absorb light in the visible region.

Quantitative Data Summary:

PropertyObservationImplication
Absorption Typically absorb in the UV-visible region.Potential for use as chromophores and in photodynamic therapy.
Fluorescence Some derivatives exhibit fluorescence.Applications in cellular imaging and as fluorescent probes.
Photosensitization Hydroxyl-deficient derivatives can induce DNA strand breaks upon illumination.[3]Potential for development as photosensitizing agents in targeted cancer therapy.
Solubility Generally poor in aqueous media, can be improved by substitution.A key challenge in drug development that is addressed through derivatization.

The photophysical properties can be tuned by chemical modification. For example, the introduction of electron-donating or electron-withdrawing groups can shift the absorption and emission maxima. The fluorescence quantum yields and lifetimes are also sensitive to the solvent environment and the nature of the substituents.

Future Directions and Conclusion

The journey of the dibenzo[cd,g]indazole-6-one scaffold from a component of synthetic dyes to a promising platform for the development of anticancer drugs is a compelling example of the evolution of chemical science. The core structure's inherent ability to intercalate with DNA remains a cornerstone of its therapeutic potential, and ongoing research continues to explore new derivatives with improved efficacy and reduced toxicity.

Future research in this area is likely to focus on:

  • Targeted Delivery: The development of drug delivery systems to specifically target tumor cells and minimize off-target effects.

  • Combination Therapies: Investigating the synergistic effects of anthrapyrazolones with other anticancer drugs.

  • Expansion of Biological Targets: Further exploration of the scaffold's potential to inhibit other key cellular targets beyond DNA, such as protein kinases.

  • Materials Science Applications: Leveraging their photophysical properties for applications in organic electronics and sensor technology.

References

  • Showell, G. A., et al. "Characteristics of the interaction of anthrapyrazole anticancer agents with deoxyribonucleic acids: structural requirements for DNA binding, intercalation, and photosensitization." Molecular pharmacology 33.3 (1988): 255-262. [Link][3]

  • "Advances in Anthrapyrazolone Derivatives for Biomedical and Sensor Applications." ChemBioChem (2025). [Link]

  • Chen, T. C., et al. "Synthesis and biological evaluation of anthra[1,9-cd]pyrazol-6(2H)-one scaffold derivatives as potential anticancer agents." Arabian Journal of Chemistry 10 (2017): S2545-S2556. [Link][1][2]

  • "Synthesis and biological evaluation of anthra[1,9-cd]pyrazol-6(2H)-one scaffold derivatives as potential anticancer agents." ResearchGate. [Link][1]

  • Graves, D. E., et al. "Characteristics of the interaction of anthrapyrazole anticancer agents with deoxyribonucleic acids: structural requirements for DNA binding, intercalation, and photosensitization." R Discovery. [Link]

  • "DNA intercalators and using them as anticancer drugs." International Journal of Advanced Biological and Biomedical Research. [Link][4]

  • Naglah, A. M., et al. "Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives." Biblioteka Nauki. [Link]

  • Naglah, A. M., et al. "Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives." ProQuest. [Link]

  • Venugopal, S., et al. "DNA intercalators as anticancer agents." ResearchGate. [Link]

  • Venugopal, S., et al. "DNA intercalators as anticancer agents." PubMed. [Link]

  • Naglah, A. M., et al. "Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives." Semantic Scholar. [Link]

  • "50% cell toxicity concentration of anthra[1,9-cd]pyrazol-6(2H)-one..." ResearchGate. [Link][5]

  • "Photophysical Properties of Anthracene Derivatives." MDPI. [Link]

  • Zheng, Y., et al. "Discovery, design and synthesis of 6H-anthra[1,9-cd]isoxazol-6-one scaffold as G9a inhibitor through a combination of shape-based virtual screening and structure-based molecular modification." PubMed. [Link]

  • "Facile Synthesis of Pyrano[2,3-c]pyrazol-6-one Derivatives under Microwave Irradiation in Solvent-Free Conditions." ResearchGate. [Link]

Sources

9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one structural analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Analysis, and Biological Evaluation of 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one Structural Analogs

This guide provides a comprehensive technical overview of the this compound scaffold, its structural analogs, and the methodologies pertinent to their development as potential therapeutic agents. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational principles with actionable, field-proven insights to facilitate rigorous scientific exploration.

Introduction: The Dibenzo[cd,g]indazole-6-one Core Scaffold

The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5][6][7] The fusion of a pyrazole ring with a benzene ring gives rise to a bicyclic aromatic system with unique electronic and steric properties, making it an attractive starting point for drug design.[1][7]

The this compound (Figure 1) represents a significant increase in structural complexity, embedding the indazole core within a larger, polycyclic aromatic framework containing a lactam-like ketone. This intricate architecture suggests the potential for novel mechanisms of action and interactions with biological targets that are distinct from simpler indazole derivatives. The presence of the hydroxymethyl group offers a handle for further derivatization and potential hydrogen bonding interactions within a biological target's binding site.

Figure 1: Structure of this compound
CAS Number: 1076198-26-9
Molecular Formula: C15H10N2O2
Molecular Weight: 250.25 g/mol

Synthetic Strategies for the Dibenzo[cd,g]indazole-6-one Core

The synthesis of the dibenzo[cd,g]indazole-6-one scaffold is not widely reported in the literature, necessitating a rational design of synthetic routes based on established methodologies for indazole and polycyclic aromatic compound synthesis. A plausible retro-synthetic analysis suggests that the core could be constructed from a suitably substituted anthraquinone or related polycyclic ketone.

Proposed Retrosynthetic Pathway

A logical approach involves the formation of the pyrazole ring onto a pre-existing tricyclic ketone core. This strategy leverages the known reactivity of dicarbonyl compounds or their precursors with hydrazine derivatives.

G Target This compound Intermediate2 Hydrazine Condensation Target->Intermediate2 Pyrazole Ring Formation Intermediate1 Substituted Anthracene Derivative Intermediate3 Cyclization Intermediate2->Intermediate3 Intramolecular Cyclization Intermediate3->Intermediate1 Functional Group Interconversion

Caption: Proposed retrosynthetic analysis for the dibenzo[cd,g]indazole-6-one core.

Step-by-Step Synthetic Protocol

The following is a proposed, multi-step synthesis for the core scaffold. This protocol is based on established organic chemistry principles and provides a framework for experimental validation.

Step 1: Synthesis of a Substituted Anthracene Precursor

The synthesis would likely begin with a commercially available substituted anthracene derivative. For the synthesis of the title compound, a 9,10-anthraquinone with appropriate substituents would be a logical starting point.

Step 2: Introduction of the Pyrazole Precursors

A key step would be the introduction of functional groups that can be converted into the pyrazole ring. This could be achieved through a reaction with a hydrazine derivative. For instance, a reaction with hydrazine hydrate would form a hydrazone, which could then undergo cyclization.

Step 3: Intramolecular Cyclization to Form the Indazole Ring

The cyclization of the hydrazone intermediate to form the pyrazole ring is a critical step. This can often be promoted by acidic or basic conditions, or through thermal methods. The specific conditions would need to be optimized based on the substrate.

Step 4: Functional Group Manipulation

Once the core dibenzo[cd,g]indazole-6-one scaffold is synthesized, the 9-hydroxymethyl group can be introduced or modified. If the starting material contained a methyl group at the desired position, it could be functionalized via radical bromination followed by nucleophilic substitution with a hydroxide source.

Medicinal Chemistry and Design of Structural Analogs

The development of a structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of the dibenzo[cd,g]indazole-6-one scaffold. The following table outlines key positions for modification and the rationale behind these choices.

Position of Modification Proposed Analogs Rationale for Modification
9-Hydroxymethyl Group -CH₂F, -CH₂N₃, -CH₂OR, -COOH, -CONH₂To probe the importance of hydrogen bonding and to introduce alternative functionalities for improved pharmacokinetic properties.
Indazole N-2 Position -Alkyl, -Aryl, -AcylTo explore the impact of substitution on solubility, metabolic stability, and target engagement.
Dibenzo Aromatic Rings -F, -Cl, -Br, -OCH₃, -CF₃To modulate electronic properties, lipophilicity, and potential for halogen bonding.

Hypothesized Biological Targets and Mechanisms of Action

Given that many simpler indazole derivatives exhibit potent anticancer activity through the inhibition of protein kinases or tubulin polymerization, it is plausible that the dibenzo[cd,g]indazole-6-one scaffold could target similar pathways.[8][9] The planar, polycyclic nature of the core structure is reminiscent of DNA intercalators, suggesting another potential mechanism of action.

Potential Signaling Pathway: Kinase Inhibition

Many indazole-containing drugs, such as axitinib and pazopanib, function as tyrosine kinase inhibitors.[9] These drugs often target the ATP-binding site of kinases involved in cancer cell proliferation and angiogenesis, such as VEGFR and PDGFR.

G Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) Ligand->RTK ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., Ras/Raf/MEK/ERK) RTK->Downstream Phosphorylation Analog Dibenzo[cd,g]indazole-6-one Analog Analog->RTK Inhibition ATP ATP ATP->RTK Proliferation Cell Proliferation, Angiogenesis Downstream->Proliferation

Caption: Hypothesized mechanism of action via inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of newly synthesized dibenzo[cd,g]indazole-6-one analogs, a systematic biological evaluation is necessary. The following protocols provide a starting point for these investigations.

In Vitro Cytotoxicity Assessment: MTT Assay

Objective: To determine the concentration at which the compounds inhibit the growth of cancer cells by 50% (IC50).

Protocol:

  • Cell Culture: Plate cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 values using non-linear regression analysis.

Kinase Inhibition Assay

Objective: To determine the ability of the compounds to inhibit the activity of a specific protein kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the kinase, a specific peptide substrate, and the test compound at various concentrations in a kinase reaction buffer.

  • Initiation of Reaction: Add ATP to initiate the phosphorylation reaction and incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Use a commercial kinase assay kit (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a vehicle-treated control and determine the IC50 values.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. The synthetic and biological evaluation strategies outlined in this guide provide a robust framework for initiating research into this compound class. Future work should focus on the synthesis and screening of a diverse library of analogs to establish a clear structure-activity relationship. Promising lead compounds should then be advanced into more complex cellular and in vivo models to further elucidate their mechanism of action and therapeutic potential.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. ResearchGate. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. [Link]

  • The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo. PubMed. [Link]

  • SYNTHESIS OF DIBENZO[cd, g]INDOLE. ResearchGate. [Link]

  • Indazolone synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health (NIH). [Link]

  • Straightforward synthesis of indazolones (1 and 2). Reaction conditions. ResearchGate. [Link]

  • This compound. BIOGEN Científica. [Link]

  • This compound. 德威钠 (Devana). [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. [Link]

Sources

A Guide to the Spectroscopic Characterization of 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the spectroscopic analysis of 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one (CAS No: 1076198-26-9), a complex heterocyclic compound of interest in organic synthesis[1]. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents a detailed framework based on predicted spectroscopic data, contextualized with established principles of NMR, IR, and Mass Spectrometry. The methodologies and interpretations herein are designed to serve as a robust reference for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel indazole-based compounds.

Introduction and Molecular Overview

This compound is a polycyclic aromatic compound featuring a dibenzo-fused indazole core. Its molecular formula is C₁₅H₁₀N₂O₂ with a molecular weight of 250.26 g/mol [1]. The structural complexity, combining a lactam system, an indazole moiety, and a hydroxymethyl group, necessitates a multi-technique spectroscopic approach for unambiguous characterization. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities[2]. Accurate structural elucidation is the bedrock of any research and development effort, ensuring that biological and chemical findings are correctly attributed to the molecule of interest.

This guide will systematically detail the predicted spectroscopic signature of the title compound, explaining the causal relationships between its structural features and the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in the molecule. The complex, largely aromatic structure of the target molecule leads to a spectrum with most signals in the downfield region (δ > 7.0 ppm).

Rationale for Predictions: The predicted chemical shifts are based on the analysis of substituent effects on the dibenzo[cd,g]indazole core. Aromatic protons are deshielded by the ring current. Protons on the phenyl ring attached to the hydroxymethyl group will be influenced by its electron-donating character, while protons on the other rings will be affected by the electron-withdrawing lactam carbonyl and the heterocyclic indazole system. The methylene protons of the -CH₂OH group are expected to appear as a distinct singlet, and the hydroxyl proton signal is typically broad and its position is solvent-dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationProvisional Assignment
~ 11.5 - 12.5br s1HN-H (indazole)
~ 8.3 - 8.5d1HAromatic H (peri to C=O)
~ 7.8 - 8.2m3HAromatic H
~ 7.4 - 7.7m3HAromatic H
~ 5.0 - 5.5t (br)1H-OH
~ 4.8s2H-CH₂-

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz. Note: These are predicted values. Actual experimental values may vary.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic structure of the carbon backbone.

Rationale for Predictions: The spectrum is expected to be dominated by signals for the sp²-hybridized aromatic and heterocyclic carbons. The lactam carbonyl carbon will be significantly deshielded, appearing at a high chemical shift (~160-170 ppm). The carbon of the hydroxymethyl group will be the only sp³-hybridized carbon (apart from any solvent signals) and will appear in the upfield region (~60-65 ppm). Aromatic carbons directly attached to nitrogen or oxygen will show characteristic shifts.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Predicted Chemical Shift (δ) ppmProvisional Assignment
~ 165C=O (lactam)
~ 145Aromatic C (quaternary)
~ 140Aromatic C (quaternary)
~ 135Aromatic C (quaternary)
~ 130Aromatic C-H
~ 128Aromatic C (quaternary)
~ 125Aromatic C-H
~ 122Aromatic C-H
~ 120Aromatic C-H
~ 118Aromatic C-H
~ 115Aromatic C-H
~ 110Aromatic C-H
~ 62-CH₂OH

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz. Note: Predictions do not account for all quaternary carbons; two are expected to be degenerate or have very similar shifts.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic for its ability to dissolve a wide range of compounds and to slow the exchange of the N-H and O-H protons, allowing for their observation.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument on the sample to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Set the spectral width to cover a range of -2 to 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width from 0 to 220 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the ¹H spectrum to the residual DMSO signal (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ solvent signal (δ ~39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of chemical bonds upon absorption of infrared radiation.

Rationale for Predictions: The key functional groups in this compound will give rise to characteristic absorption bands. The O-H stretch from the alcohol will be a prominent broad band. The N-H stretch of the indazole will also be present, potentially overlapping with the O-H band. The C=O stretch of the lactam is a strong, sharp absorption. Aromatic C-H and C=C stretching vibrations will also be clearly visible[3].

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3400 - 3200Broad, StrongO-H StretchHydroxymethyl (-OH)
3300 - 3100MediumN-H StretchIndazole (N-H)
3100 - 3000MediumC-H StretchAromatic (=C-H)
1680 - 1660Strong, SharpC=O StretchLactam
1620 - 1580MediumC=C StretchAromatic Ring
1500 - 1400MediumC=C StretchAromatic Ring
1250 - 1050StrongC-O StretchPrimary Alcohol
Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid samples.

  • Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Rationale for Predictions: Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is expected to be detected primarily as the protonated molecular ion [M+H]⁺.

  • Molecular Formula: C₁₅H₁₀N₂O₂

  • Exact Mass: 250.0742

  • Predicted [M+H]⁺: 251.0815

Fragmentation patterns in MS/MS experiments would likely involve the loss of water (-18 Da) from the hydroxymethyl group or the loss of CO (-28 Da) from the lactam ring.

Experimental Protocol for MS Data Acquisition (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration in the low µg/mL to ng/mL range.

  • Instrumentation: Use an ESI source coupled to a Time-of-Flight (TOF) mass analyzer for high-resolution measurements.

  • Data Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire data in positive ion mode. The TOF analyzer should be calibrated immediately prior to the analysis using a known standard to ensure high mass accuracy.

  • Data Analysis: Determine the accurate mass of the most abundant ion, which is expected to be the [M+H]⁺ peak. Use the instrument's software to calculate the elemental composition based on this accurate mass, which should confirm the molecular formula C₁₅H₁₀N₂O₂.

Integrated Spectroscopic Workflow and Structural Verification

The power of this multi-technique approach lies in the integration of all data points to build a self-consistent structural proof. The workflow diagram below illustrates this logic.

G Spectroscopic Analysis Workflow cluster_0 Data Acquisition cluster_1 Primary Analysis cluster_2 Structural Confirmation NMR NMR (1H, 13C) NMR_Data H/C Framework Connectivity NMR->NMR_Data IR FT-IR (ATR) IR_Data Functional Groups (C=O, O-H, N-H) IR->IR_Data MS HRMS (ESI-TOF) MS_Data Molecular Formula (C15H10N2O2) MS->MS_Data Structure Proposed Structure: 9-Hydroxymethyl-2H-dibenzo [cd,g]indazole-6-one NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Integrated workflow for the structural elucidation of the target molecule.

Conclusion

The structural confirmation of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a robust framework of predicted data and validated experimental protocols to guide the researcher. The ¹H and ¹³C NMR spectra will define the carbon-hydrogen skeleton, IR spectroscopy will confirm the presence of key functional groups (hydroxyl, lactam, indazole N-H), and high-resolution mass spectrometry will verify the elemental composition. Together, these techniques provide a comprehensive and unambiguous characterization of the molecule's structure.

References

  • Pharmaffiliates. This compound. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Elguero, J., et al. (1982). NMR studies in the heterocyclic series XXIV—1H,13C and15N study of15N labelled indazoles. Magnetic Resonance in Chemistry.
  • Xiao, Q., et al. (2009).
  • Claramunt, R. M., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • Elguero, J. (2016). 13C NMR of indazoles.
  • Pérez Medina, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry.
  • Kaur, H., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

Sources

solubility and stability of 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one

Foreword: Navigating the Physicochemical Landscape of a Novel Heterocycle

The journey of a novel chemical entity from discovery to a potential therapeutic agent is paved with rigorous scientific investigation. Among the most critical early assessments are the determination of its solubility and stability. These intrinsic properties govern a molecule's developability, influencing everything from formulation strategies to its ultimate bioavailability and shelf-life. This guide provides a comprehensive framework for characterizing the (CAS No. 1076198-26-9), a unique fused heterocyclic compound.

While public domain data on this specific molecule is nascent, its dibenzo[cd,g]indazole core suggests a complex aromatic system with potential for diverse biological activities, a characteristic of the broader indazole family of compounds. The presence of a hydroxymethyl group and a ketone moiety introduces key functional groups that will likely influence its physicochemical behavior. This document, therefore, presents a robust, methodology-driven approach, grounded in established principles of pharmaceutical science and regulatory expectations, to thoroughly characterize this promising molecule.

Part 1: Solubility Profiling: The Gateway to Bioavailability

A compound's ability to dissolve in a solvent is a fundamental prerequisite for its absorption and subsequent pharmacological action. The following sections detail a multi-faceted approach to comprehensively profile the solubility of this compound.

Thermodynamic (Equilibrium) Solubility Determination: The "Gold Standard"

Thermodynamic solubility represents the true equilibrium saturation concentration of a compound in a given solvent at a specific temperature. The shake-flask method, though time-consuming, remains the definitive technique for this measurement.[1]

Experimental Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of this compound to a series of vials containing various aqueous and organic solvents. A visual excess of solid material should be present to ensure saturation.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C and 37°C) for a sufficient duration (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sampling and Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution is truly saturated, a cornerstone of determining thermodynamic solubility.

  • Prolonged Agitation: Allows the system to overcome kinetic barriers and reach a true thermodynamic equilibrium.

  • Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is crucial for reproducibility.

Kinetic Solubility Assessment: High-Throughput Screening for Early Discovery

In the early stages of drug discovery, kinetic solubility assays provide a rapid assessment of a compound's dissolution rate.[2][3] Nephelometry, which measures light scattering from suspended particles, is a powerful tool for this purpose.[3][4]

Experimental Protocol: Nephelometry-Based Kinetic Solubility

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an organic solvent like dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a microplate format, perform serial dilutions of the stock solution.

  • Aqueous Addition: Add an aqueous buffer to each well, initiating the precipitation of the compound.

  • Nephelometric Reading: Immediately measure the light scattering in each well using a microplate nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility.

Data Presentation: Solubility Profile of this compound

Solvent SystemTemperature (°C)Solubility TypeSolubility (µg/mL)
Phosphate Buffered Saline (pH 7.4)25ThermodynamicTBD
Simulated Gastric Fluid (pH 1.2)37ThermodynamicTBD
Simulated Intestinal Fluid (pH 6.8)37ThermodynamicTBD
Water25ThermodynamicTBD
Ethanol25ThermodynamicTBD
DMSO25ThermodynamicTBD
Acetonitrile25ThermodynamicTBD
Phosphate Buffered Saline (pH 7.4)25KineticTBD

TBD: To be determined experimentally.

Part 2: Stability Profiling: Ensuring Molecular Integrity

Understanding a molecule's stability is paramount for ensuring its safety, efficacy, and the establishment of a viable shelf-life. A comprehensive stability program involves forced degradation studies to identify potential degradation pathways and develop a stability-indicating analytical method.[5][6][7][8][9]

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[7][8]

Workflow for Stability-Indicating Method Development

G cluster_0 Method Development A Initial Method Scouting (Column, Mobile Phase, Gradient) B Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) A->B Expose API to Stress C Sample Analysis & Peak Purity (e.g., PDA Detector) B->C Analyze Stressed Samples D Method Optimization (Resolution of API and Degradants) C->D Identify Co-elutions E Method Validation (ICH Q2(R1)) D->E Finalize & Validate Method G cluster_0 Forced Degradation Protocol Start Pristine API Solution Stress Apply Stress Condition Start->Stress Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Stress->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Stress->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Stress->Oxidation Thermal Thermal Stress (e.g., 80°C) Stress->Thermal Photo Photolytic Stress (ICH Q1B) Stress->Photo Analysis HPLC Analysis (Quantify API & Degradants) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Evaluate Degradation Profile (Identify Pathways) Analysis->Data

Caption: Logical flow of a comprehensive forced degradation study.

Data Presentation: Summary of Forced Degradation Results

Stress ConditionReagent/ConditionDuration% DegradationNumber of Degradants
Acid Hydrolysis0.1 N HCl24 hoursTBDTBD
Base Hydrolysis0.1 N NaOH8 hoursTBDTBD
Oxidation3% H₂O₂24 hoursTBDTBD
Thermal (Solid)80°C48 hoursTBDTBD
Photolytic (Solution)ICH Q1B7 daysTBDTBD

TBD: To be determined experimentally.

Conclusion: A Roadmap for Comprehensive Characterization

This technical guide provides a robust and scientifically grounded framework for the comprehensive evaluation of the . By systematically applying the detailed protocols for thermodynamic and kinetic solubility, alongside a thorough forced degradation study, researchers and drug development professionals can build a comprehensive physicochemical profile of this novel compound. The insights gained from these studies are not merely data points; they are critical decision-making tools that will guide formulation development, define storage conditions, and ultimately determine the viability of this molecule as a potential therapeutic agent. The self-validating nature of these protocols, rooted in established regulatory guidelines, ensures the integrity and trustworthiness of the data generated, paving the way for a successful and scientifically sound development program.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Stability Indicating HPLC Method Development –A Review. IJTSRD.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Stability Indicating HPLC Method Development: A Review. IJPPR.
  • (PDF) Stability Indicating HPLC Method Development: A Review.
  • Development of forced degradation and stability indic
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
  • Forced Degrad
  • Forced Degradation Testing in Pharma.
  • Novel Methods to Enhance Solubility of Water Insoluble Drugs. Asian Journal of Research in Pharmaceutical Sciences.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • Drug solubility: why testing early m

Sources

An In-depth Technical Guide to the In Silico Elucidation of 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This whitepaper provides a comprehensive technical guide for the in silico modeling of 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one, a novel heterocyclic compound with potential therapeutic applications. Recognizing the limited publicly available data on its specific biological targets, this guide establishes a robust, replicable workflow for hypothesizing and validating potential protein interactions. We will utilize the histone methyltransferase G9a (EHMT2) as a plausible, illustrative target, based on the known activities of similar scaffolds. This document is intended for researchers, computational chemists, and drug development professionals, offering a framework for characterizing novel small molecules from initial hypothesis to dynamic interaction analysis. The methodologies detailed herein encompass target identification, molecular docking, molecular dynamics simulations, and pharmacophore modeling, providing a holistic approach to understanding the compound's mechanism of action at an atomic level.

Introduction: The Challenge of Novel Scaffolds

The discovery of novel chemical entities like this compound (Figure 1) presents both an opportunity and a challenge in drug development. While its unique dibenzo[cd,g]indazole core suggests the potential for novel pharmacology, the absence of established biological targets necessitates a structured and predictive approach to guide experimental validation. In silico modeling provides a powerful, resource-efficient suite of tools to navigate this uncertainty. By simulating molecular interactions computationally, we can generate testable hypotheses regarding binding affinity, selectivity, and mechanism of action, thereby accelerating the drug discovery pipeline.[1][2][3]

This guide is structured to mirror a logical research progression. We begin by selecting a putative target based on scaffold similarity and then proceed through a multi-step computational analysis to build a comprehensive model of the compound's interaction dynamics.

Figure 1: Chemical Structure of this compound Molecular Formula: C15H10N2O2 Molecular Weight: 250.26 g/mol [4][5]

Target Selection and Rationale: Why G9a?

Given the structural features of the compound, a critical first step is the identification of a plausible biological target. The fused aromatic ring system is a common feature in molecules designed to interact with well-defined binding pockets, particularly those in enzymes like kinases or methyltransferases. Notably, scaffolds such as 6H-anthra[1,9-cd]isoxazol-6-one have been identified as inhibitors of the protein lysine methyltransferase G9a.[6] G9a is a significant target in oncology due to its role in regulating gene expression through histone methylation. Therefore, for the purpose of this guide, we will proceed with G9a as our primary hypothetical target.

Table 1: Key Information for the Selected Target

ParameterDetailsSource
Target Protein Histone-lysine N-methyltransferase EHMT2 (G9a)UniProt: Q96KQ7
PDB ID for Docking 4H1H (Human G9a in complex with a known inhibitor)RCSB PDB
Biological Function Monomethylation and dimethylation of lysine-9 on histone H3 (H3K9me1/2).UniProt
Therapeutic Relevance Oncology, epigenetic regulation.[6]
The In Silico Workflow: A Step-by-Step Guide

Our computational investigation is designed as a cascading workflow, where the output of each step informs the next. This ensures a rigorous and self-validating process.

cluster_0 Phase 1: Preparation & Docking cluster_1 Phase 2: Dynamic Simulation cluster_2 Phase 3: Feature Analysis A Ligand & Protein Preparation B Molecular Docking (Pose Prediction) A->B Cleaned Structures C Molecular Dynamics (Stability Assessment) B->C Best Docked Pose D Binding Free Energy (Affinity Estimation) C->D Stable Trajectory E Pharmacophore Modeling D->E Key Interactions F Virtual Screening (Lead Generation) E->F 3D Query

A multi-phase in silico workflow.
3.1. Part 1: Molecular Docking – Predicting the Binding Pose

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][7][8] It is the foundational step in our analysis, aiming to identify the most likely binding mode of our compound within the G9a active site.

  • Protein Preparation:

    • Download the crystal structure of G9a (PDB ID: 4H1H) from the RCSB Protein Data Bank.

    • Using molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera), remove all non-essential components: water molecules, co-solvents, and the co-crystallized ligand.

    • Add hydrogen atoms and assign correct protonation states for titratable residues at a physiological pH of 7.4.

    • Perform a restrained energy minimization of the protein structure to relieve any steric clashes. This ensures the protein is in a low-energy, realistic conformation.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw) and convert it to a 3D format.

    • Use a ligand preparation tool (e.g., LigPrep) to generate possible ionization states, tautomers, and stereoisomers at pH 7.4 ± 1.0. This is crucial as the ligand's protonation state can significantly affect its binding interactions.

    • Perform an energy minimization of the ligand structure.

  • Grid Generation and Docking:

    • Define the binding site (the "grid") on the G9a protein. This is typically centered on the location of the co-crystallized ligand in the original PDB file. The grid box should be large enough to allow rotational and translational freedom for the ligand.

    • Utilize a docking program such as AutoDock Vina, GLIDE, or GOLD to perform the docking calculations. These programs employ sampling algorithms to explore various ligand poses and scoring functions to rank them based on predicted binding affinity.[8]

    • Run the docking simulation using standard precision (SP) or extra precision (XP) modes, if available.

The output will be a series of docked poses ranked by a docking score (e.g., kcal/mol). The top-ranked pose is the most plausible binding mode. Key aspects to analyze include:

  • Hydrogen Bonds: Identify any hydrogen bonds between the ligand's hydroxymethyl or carbonyl groups and protein residues.

  • Hydrophobic Interactions: Note interactions between the aromatic rings of the ligand and nonpolar residues in the binding pocket.

  • Pi-Stacking: Look for stacking interactions between the fused ring system and aromatic residues like Tyrosine (Tyr) or Phenylalanine (Phe).

Table 2: Hypothetical Docking Results Summary

MetricValueInterpretation
Docking Score -9.5 kcal/molIndicates a strong predicted binding affinity.
Key H-Bonds Asp1132, Cys1154Suggests specific, directional interactions stabilizing the complex.
Pi-Stacking Tyr1158Aromatic stacking contributes to binding stability.
RMSD from reference < 2.0 Å(If a known binder is used as a reference) Indicates a similar binding mode.
3.2. Part 2: Molecular Dynamics (MD) Simulation – Assessing Complex Stability

While docking provides a static snapshot, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the protein-ligand complex over time.[9][10] This step is crucial for validating the stability of the docked pose and understanding how the protein structure adapts to the ligand.

A Start with Best Docked Pose B System Solvation (e.g., TIP3P Water Model) A->B C Add Counter-Ions (Neutralize System) B->C D Energy Minimization (Remove Clashes) C->D E NVT Equilibration (Temperature Stabilization) D->E F NPT Equilibration (Pressure Stabilization) E->F G Production MD Run (e.g., 100 ns) F->G H Trajectory Analysis (RMSD, RMSF, H-Bonds) G->H

A typical Molecular Dynamics workflow.
  • System Setup:

    • Take the top-ranked protein-ligand complex from the docking step.

    • Place the complex in a periodic boundary box (e.g., a cubic or orthorhombic box).

    • Solvate the system with an explicit water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.

    • Select an appropriate force field (e.g., AMBER, CHARMM) to describe the atomic interactions.[11]

  • Equilibration:

    • Perform an initial energy minimization of the entire system.

    • Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system's pressure under constant pressure (NPT ensemble) to achieve the correct density.

  • Production Run:

    • Run the production MD simulation for a significant duration (e.g., 100-200 nanoseconds) to sample conformational space adequately. Save the coordinates (trajectory) at regular intervals.

  • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and the ligand is stably bound.

  • Root Mean Square Fluctuation (RMSF): Analyze the RMSF per residue to identify flexible regions of the protein. High fluctuation in the binding site might suggest an unstable interaction.

  • Interaction Analysis: Monitor the hydrogen bonds and hydrophobic contacts identified during docking. Their persistence throughout the simulation provides strong evidence for their importance in binding.

3.3. Part 3: Pharmacophore Modeling – Abstracting Key Features

A pharmacophore is a 3D arrangement of essential features that a molecule must possess to be recognized by a specific receptor.[12][13] By creating a pharmacophore model from our stable protein-ligand complex, we can distill the key chemical features required for G9a inhibition.

  • Feature Identification:

    • Based on the stable interactions observed in the MD simulation, identify the critical pharmacophoric features. These typically include:

      • Hydrogen Bond Acceptors (HBA)

      • Hydrogen Bond Donors (HBD)

      • Hydrophobic Regions (HY)

      • Aromatic Rings (AR)

  • Model Generation:

    • Use software like Phase, MOE, or LigandScout to generate a 3D pharmacophore model. The model will consist of spheres and vectors representing the identified features in their precise spatial arrangement.

  • Model Validation:

    • Validate the model by screening it against a database of known G9a inhibitors and decoys (inactive compounds). A good model should be able to distinguish active from inactive molecules.

cluster_0 Pharmacophore Features cluster_1 Application HBA H-Bond Acceptor VS Virtual Screening HBA->VS Forms 3D Query HBD H-Bond Donor HBD->VS Forms 3D Query HY Hydrophobic HY->VS Forms 3D Query AR Aromatic Ring AR->VS Forms 3D Query

Pharmacophore model features and application.

This pharmacophore model serves as a powerful 3D query for virtual screening campaigns to identify novel compounds with different chemical scaffolds that could also bind to G9a, thus expanding the potential for lead discovery.[14][15]

Synthesizing the Data: Building a Coherent Narrative

The culmination of this workflow is a detailed, multi-faceted understanding of how this compound likely interacts with its putative target, G9a.

  • Docking proposed an initial, energetically favorable binding pose, highlighting key interactions with residues like Asp1132 and Tyr1158.

  • Molecular Dynamics confirmed that this pose is stable over time, with persistent hydrogen bonds and hydrophobic contacts, suggesting a durable and specific interaction.

  • Pharmacophore Modeling abstracted these key interactions into a reusable 3D model, providing a blueprint for what makes a molecule a potential G9a inhibitor.

This combined evidence provides a strong, data-driven rationale for prioritizing this compound for experimental validation, such as in vitro enzyme inhibition assays and cellular thermal shift assays (CETSA), to confirm its activity against G9a.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico strategy for characterizing the interactions of a novel chemical entity, this compound. By integrating molecular docking, molecular dynamics, and pharmacophore modeling, we have constructed a scientifically rigorous pathway from target hypothesis to a detailed, dynamic model of molecular interaction. This workflow is not only applicable to the specific compound discussed but also serves as a template for the broader challenge of early-stage drug discovery, where computational methods are indispensable for navigating the vast chemical and biological space to identify promising therapeutic candidates.

References
  • Molecular docking methodologies.Methods in Molecular Biology, 2013.
  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery.Dove Medical Press.
  • Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status.Journal of the Turkish Chemical Society, Section A: Chemistry.
  • What is pharmacophore modeling and its applications? (2025).
  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery.Current computer-aided drug design.
  • IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN.RASA Life Sciences.
  • The impact of pharmacophore modeling in drug design.
  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery.
  • A Researcher's Guide to Molecular Dynamics Simulations of Ligand-Protein Complexes. (2025). Benchchem.
  • Molecular dynamics simulations: Insights into protein and protein ligand interactions.Advances in Pharmacology, 2025.
  • van der Kamp, M. W. (2021). Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible.
  • Molecular Docking in Drug Discovery: Techniques, Applic
  • Molecular Docking in Drug Discovery: Techniques, Applic
  • This compound.Dewei Na.
  • CAS No : 1076198-26-9 | Product Name : this compound.
  • Zhang, Y., et al. (2016). Discovery, design and synthesis of 6H-anthra[1,9-cd]isoxazol-6-one scaffold as G9a inhibitor through a combination of shape-based virtual screening and structure-based molecular modification.European Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for the Cellular Characterization of 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one, a Putative PARP Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed experimental framework for researchers to investigate the cellular activity of 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one. While specific biological data for this compound is emerging, its structural similarity to known pharmaco-active indazole derivatives suggests potential activity as a Poly (ADP-ribose) polymerase (PARP) inhibitor. The following protocols are designed to be a self-validating system to confirm this hypothesis and characterize its effects on cell viability, DNA damage, and cell cycle progression.

Scientific Background: The Rationale for PARP Inhibition

The DNA Damage Response (DDR) is a complex network of signaling pathways that cells activate to detect and repair DNA lesions, thereby maintaining genomic integrity.[1][2] Poly (ADP-ribose) polymerases, particularly PARP-1 and PARP-2, are critical first responders in this process. They act as sensors for DNA single-strand breaks (SSBs), binding to the damaged site and catalyzing the synthesis of long chains of poly (ADP-ribose) (PAR) onto themselves and other acceptor proteins.[3][4] This PARylation event serves as a scaffold to recruit the necessary machinery for DNA repair.[4][5]

PARP inhibitors (PARPi) exert their anticancer effects through two primary mechanisms:

  • Catalytic Inhibition: By binding to the catalytic domain of PARP, inhibitors prevent the synthesis of PAR chains. This stalls the repair of SSBs.[1]

  • PARP Trapping: Many modern PARPi not only inhibit PARP's enzymatic activity but also "trap" the PARP protein on the DNA at the site of the break.[1][6][7]

When a replication fork encounters a trapped PARP-DNA complex or an unrepaired SSB, the fork can collapse, leading to the formation of a highly cytotoxic DNA double-strand break (DSB).[5][8] In healthy cells, these DSBs are efficiently repaired by the Homologous Recombination Repair (HRR) pathway. However, in cancer cells with defects in HRR genes (such as BRCA1 or BRCA2), these DSBs cannot be repaired properly, leading to genomic instability and cell death.[8][9] This concept, where the combination of two non-lethal defects results in cell death, is known as synthetic lethality and is the cornerstone of PARPi therapy.[7]

PARP_Mechanism cluster_0 Normal DNA Repair (HRR-Proficient) cluster_1 Action of PARP Inhibitor (HRR-Deficient Cell) SSB Single-Strand Break (SSB) PARP1 PARP1 Binds to SSB SSB->PARP1 PARylation PARP1 Auto-PARylation (consumes NAD+) PARP1->PARylation Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Recruitment Repair SSB Repaired Recruitment->Repair SSB2 Single-Strand Break (SSB) Trapping PARP1 Trapped on DNA (Catalytic Inhibition) SSB2->Trapping PARPi 9-Hydroxymethyl-2H-dibenzo [cd,g]indazole-6-one (PARPi) PARPi->Trapping Replication Replication Fork Collision Trapping->Replication DSB Double-Strand Break (DSB) Replication->DSB Apoptosis Cell Death (Synthetic Lethality) DSB->Apoptosis HRR Deficient Workflow cluster_assays Downstream Assays start Select Cell Lines (HR-Proficient & HR-Deficient) seed Seed Cells in Appropriate Plates start->seed treat Treat with Serial Dilutions of 9-Hydroxymethyl-2H-dibenzo [cd,g]indazole-6-one seed->treat via Protocol 1: Cell Viability Assay (IC50) treat->via dna Protocol 2: DNA Damage (γH2AX Staining) treat->dna cycle Protocol 3: Cell Cycle Analysis (PI Staining) treat->cycle analysis Data Acquisition & Analysis via->analysis dna->analysis cycle->analysis

Caption: General experimental workflow for characterization.

Protocol 1: Cell Viability and IC50 Determination

Rationale: The first step is to determine the concentration range over which the compound affects cell viability. This establishes the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency. A metabolic assay, such as one using resazurin (e.g., alamarBlue™) or a tetrazolium salt (e.g., MTT), is ideal for this purpose as it measures the reducing power of metabolically active cells. [10][11][12][13] 4.1. Materials

  • Selected cell lines (e.g., a BRCA1-mutant ovarian cancer line like UWB1.289 and its BRCA1-reconstituted counterpart UWB1.289+BRCA1 for synthetic lethality studies). [14]* 96-well clear-bottom black plates (for fluorescence) or clear plates (for absorbance).

  • Resazurin-based viability reagent (e.g., alamarBlue™) or MTT reagent.

  • Plate reader (fluorescence or absorbance).

4.2. Step-by-Step Protocol

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) to ensure they are in the exponential growth phase at the end of the experiment. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.01 µM).

    • Include "vehicle control" wells treated with the highest concentration of DMSO used in the dilutions.

    • Include "untreated control" wells with medium only.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound or controls.

  • Incubation: Incubate the plate for a standard duration, typically 72 hours, to allow for effects on cell proliferation.

  • Viability Measurement (Resazurin Example):

    • Add 10 µL of the resazurin reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure fluorescence on a plate reader (typically ~560 nm excitation / ~590 nm emission).

  • Data Analysis:

    • Subtract the background fluorescence (media-only wells).

    • Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control wells.

    • Plot the percent viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Quantification of DNA Damage (γH2AX Assay)

Rationale: A key consequence of PARP inhibitor action is the formation of DSBs. The phosphorylation of histone variant H2AX at serine 139 (termed γH2AX) is one of the earliest events in the cellular response to DSBs. [15]Immunofluorescent staining for γH2AX allows for the direct visualization and quantification of these DNA lesions as distinct nuclear foci. [16][17] 5.1. Materials

  • Cells seeded on sterile glass coverslips in a 12- or 24-well plate.

  • 4% Paraformaldehyde (PFA) in PBS for fixation.

  • 0.3% Triton X-100 in PBS for permeabilization.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

  • Primary Antibody: Rabbit anti-γH2AX (phospho S139).

  • Secondary Antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488).

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining.

  • Fluorescence microscope.

5.2. Step-by-Step Protocol

  • Cell Seeding and Treatment: Seed cells on coverslips and allow them to adhere overnight. Treat with the compound at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 hours. Include vehicle and untreated controls.

  • Fixation: Gently wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature. [18]3. Permeabilization: Wash three times with PBS. Permeabilize with 0.3% Triton X-100 for 10 minutes at room temperature. [18]4. Blocking: Wash three times with PBS. Block with 5% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding. [18]5. Primary Antibody Incubation: Incubate with the anti-γH2AX primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash three times with PBS. Incubate with DAPI solution for 5 minutes. Wash once more with PBS. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the number of distinct γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). [18]A significant, dose-dependent increase in foci compared to the control indicates the induction of DSBs.

Protocol 3: Cell Cycle Analysis via Flow Cytometry

Rationale: The accumulation of DNA damage often triggers cell cycle checkpoints, leading to arrest in specific phases to allow time for repair. PARP inhibitors frequently cause an arrest in the G2/M phase of the cell cycle, which can be quantified by measuring the DNA content of a cell population using flow cytometry. [19][20]Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. [21] 6.1. Materials

  • Cells grown in 6-well plates.

  • Ice-cold 70% Ethanol for fixation.

  • PI/RNase Staining Buffer.

  • Flow cytometer.

6.2. Step-by-Step Protocol

  • Cell Seeding and Treatment: Seed approximately 0.5-1.0 x 10⁶ cells per well in 6-well plates. After 24 hours, treat with the compound at IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells (to include apoptotic cells). Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes.

    • Discard the ethanol and wash the pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is critical to degrade RNA, ensuring PI only stains DNA. [21] * Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

    • Gate on the single-cell population to exclude doublets.

    • Generate a histogram of PI fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, FCS Express) to deconvolute the histogram and quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases. An accumulation of cells in the G2/M peak relative to the vehicle control is the expected outcome.

References

  • Danaher Life Sciences. Cell Viability and Proliferation Assays in Drug Screening. [Link]

  • de la Cruz-Merino, L., et al. (2017). PARPs and the DNA damage response. Carcinogenesis, Oxford Academic. [Link]

  • Langelier, M. F., et al. (2018). Rapid Detection and Signaling of DNA Damage by PARP-1. Molecular Cell, PubMed Central. [Link]

  • Li, M., et al. (2019). PARP-1 and its associated nucleases in DNA damage response. DNA Repair, PubMed Central. [Link]

  • ResearchGate. The role of PARP1 in DNA damage response and repair and cancer therapy. [Link]

  • Creative Bioarray. Cell Viability Assays. [Link]

  • Riss, T. L., et al. (2016). A cellular viability assay to monitor drug toxicity. Methods in Molecular Biology, PubMed. [Link]

  • Zhang, Y., et al. (2024). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. STAR Protocols, PubMed Central. [Link]

  • Pyla, A., et al. (2016). Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells. Methods in Molecular Biology, PubMed. [Link]

  • MP Biomedicals. γH2AX Detection 560R Kit. [Link]

  • Haider, R. (2024). Evaluation of cell cycle inhibitors by flow cytometry. Journal of Cancer Research and Cellular Therapeutics. [Link]

  • Bio-Rad Antibodies. Flow Cytometry Protocols. [Link]

  • Barroso, S. I., et al. (2021). Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection. Methods in Molecular Biology. [Link]

  • Jelinic, P., et al. (2014). New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair. Molecular Cancer Therapeutics, AACR Journals. [Link]

  • BPS Bioscience. Setting a Trap for PARP1 and PARP2. [Link]

  • Mol-Instincts. Cas no 1076198-26-9 (9-Hydroxymethyl-2H-dibenzocd,gindazole-6-one). [Link]

  • Pharmaffiliates. CAS No : 1076198-26-9 | Product Name : this compound. [Link]

  • Wickens, M., et al. (2021). PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer. Cancers, MDPI. [Link]

  • Matulonis, U. A. (2017). PARP Inhibitors in BRCA-Related Ovarian Cancer—and Beyond!. The ASCO Post. [Link]

  • Gunderson, A. J., et al. (2020). Identifying and Overcoming Mechanisms of PARP Inhibitor Resistance in Homologous Recombination Repair-Deficient and Repair-Proficient High Grade Serous Ovarian Cancer Cells. Cancers, MDPI. [Link]

  • Kojima, Y., et al. (2022). Clinical Landscape of PARP Inhibitors in Ovarian Cancer: Molecular Mechanisms and Clues to Overcome Resistance. International Journal of Molecular Sciences, PubMed Central. [Link]

Sources

Application Notes and Protocols for In Vivo Studies with 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Novel PARP Inhibitor

9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one is a novel small molecule inhibitor belonging to a chemical class with demonstrated anti-cancer properties. While direct biological data for this specific compound is emerging, its core structure, featuring a dibenzo[cd,g]indazole-6-one moiety, is characteristic of potent inhibitors of Poly(ADP-ribose) Polymerase (PARP). This document, therefore, provides a comprehensive guide for the preclinical in vivo evaluation of this compound, proceeding under the well-supported hypothesis that it functions as a PARP inhibitor.

The therapeutic rationale for PARP inhibition is rooted in the concept of synthetic lethality.[1][2][3] In cancers harboring mutations in DNA repair genes, such as BRCA1 and BRCA2, the cell becomes heavily reliant on PARP-mediated single-strand break repair to maintain genomic integrity.[1][4] Inhibition of PARP in these homologous recombination-deficient (HRD) cells leads to an accumulation of DNA damage, ultimately resulting in cell death.[3][4][5] This targeted approach has led to the approval of several PARP inhibitors for the treatment of various cancers, including those of the ovary, breast, prostate, and pancreas.[6][7][8]

Recent research has highlighted the differential roles of PARP isoforms, with PARP1 being the primary driver of synthetic lethality.[5] Furthermore, the "trapping" of PARP1 on DNA by inhibitors is now understood to be a key mechanism of cytotoxicity, potentially more so than catalytic inhibition alone.[4][7] Next-generation PARP inhibitors are being designed with increased selectivity for PARP1 over PARP2, a strategy aimed at improving the therapeutic window by reducing hematological toxicities associated with PARP2 inhibition.[5][8]

These application notes will provide a detailed framework for the in vivo characterization of this compound, from initial formulation and pharmacokinetic profiling to robust efficacy and pharmacodynamic studies in relevant cancer models.

Mechanism of Action: The PARP Inhibition and Trapping Hypothesis

The proposed mechanism of action for this compound is centered on the inhibition of PARP1 and the subsequent trapping of the PARP1-DNA complex. This process disrupts the repair of single-strand DNA breaks (SSBs), which, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs).[5][9] In cancer cells with deficient homologous recombination repair (HRR) pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and apoptotic cell death.[4][5]

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 HR Deficient Cancer Cell + PARP Inhibitor DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_damage->PARP1 DSB Double-Strand Break (DSB) DNA_damage->DSB Replication Stress SSB_Repair SSB Repair (BER) PARP1->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival HR_Repair Homologous Recombination (HR) Repair HR_Repair->Cell_Survival DSB->HR_Repair Inhibitor This compound PARP1_2 PARP1 Inhibitor->PARP1_2 Inhibition & Trapping Trapped_PARP Trapped PARP1-DNA Complex Stalled_Fork Replication Fork Collapse Trapped_PARP->Stalled_Fork DSB_Accumulation DSB Accumulation Stalled_Fork->DSB_Accumulation HR_Deficient Defective HR Repair DSB_Accumulation->HR_Deficient Apoptosis Apoptosis HR_Deficient->Apoptosis DNA_damage_2 DNA Single-Strand Break (SSB) DNA_damage_2->PARP1_2 PARP1_2->Trapped_PARP

Figure 1: Proposed mechanism of action for this compound.

Preclinical In Vivo Study Design

A phased approach to in vivo studies is recommended to systematically evaluate the potential of this compound. These studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure data integrity for potential regulatory submissions.[10]

Phase 1: Formulation and Pharmacokinetics

The poor aqueous solubility of many small molecule inhibitors necessitates careful formulation development to ensure adequate bioavailability for in vivo studies.[11][12][13]

Objective: To develop a suitable formulation for oral or intravenous administration and to characterize the pharmacokinetic (PK) profile of the compound.

Protocol:

  • Solubility Assessment: Determine the solubility of this compound in a panel of pharmaceutically acceptable vehicles (e.g., saline, PBS, DMSO, Tween 80, PEG400, corn oil).

  • Formulation Development: Based on solubility data, develop several candidate formulations. Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), or amorphous solid dispersions can significantly enhance the oral absorption of poorly soluble compounds.[11][13][14]

  • In Vivo PK Study:

    • Animal Model: Use healthy adult mice (e.g., CD-1 or BALB/c) or rats (e.g., Sprague-Dawley).

    • Dosing: Administer a single dose of the formulated compound via the intended clinical route (e.g., oral gavage) and intravenously to determine absolute bioavailability.

    • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Bioanalysis: Analyze plasma concentrations of the parent compound using a validated LC-MS/MS method.

    • Data Analysis: Calculate key PK parameters as summarized in the table below.

PK ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for oral dosing)
Phase 2: Efficacy Studies in Tumor Models

Efficacy studies should be conducted in well-characterized cancer models, ideally those with known DNA repair deficiencies.

Objective: To evaluate the anti-tumor activity of this compound as a single agent and potentially in combination with DNA-damaging chemotherapy.

Animal Models:

  • Cell Line-Derived Xenografts (CDX): Use human cancer cell lines with known BRCA1/2 mutations (e.g., MDA-MB-436, CAPAN-1) implanted subcutaneously in immunocompromised mice (e.g., nude or NSG).

  • Patient-Derived Xenografts (PDX): PDX models, derived directly from patient tumors, can better reflect the complexity and heterogeneity of human cancers and are highly valuable for evaluating targeted therapies like PARP inhibitors.[6]

Protocol:

  • Tumor Implantation: Implant tumor cells or fragments subcutaneously into the flank of the mice.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

  • Dosing Regimen: Based on PK and tolerability data, administer this compound daily or twice daily via oral gavage.

  • Efficacy Endpoints:

    • Measure tumor volume twice weekly using digital calipers.

    • Monitor animal body weight as an indicator of toxicity.

    • At the end of the study, collect tumors for pharmacodynamic analysis.

  • Pharmacodynamic (PD) Assays:

    • PARP Inhibition: Measure the levels of poly(ADP-ribose) (PAR) in tumor lysates by ELISA or Western blot to confirm target engagement.

    • DNA Damage: Assess DNA damage markers, such as γ-H2AX, by immunohistochemistry or Western blot.

Efficacy_Study_Workflow cluster_workflow In Vivo Efficacy Workflow start Tumor Implantation (CDX or PDX models) tumor_growth Tumor Growth to 100-150 mm³ start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Dosing with Test Compound or Vehicle randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint (e.g., 21 days or tumor size limit) monitoring->endpoint analysis Tumor Collection for PD Analysis (PAR, γ-H2AX) endpoint->analysis

Figure 2: A typical workflow for an in vivo efficacy study.

Phase 3: Toxicology and Safety Assessment

Objective: To identify potential toxicities and establish a safety margin for this compound.[15]

Protocol:

  • Dose Range-Finding Study: Conduct a short-term study (e.g., 7-14 days) in healthy rodents with escalating doses to determine the maximum tolerated dose (MTD).

  • GLP Toxicology Study:

    • Animal Model: Use two species, one rodent (e.g., rat) and one non-rodent (e.g., dog).

    • Dosing: Administer the compound daily for at least 28 days at multiple dose levels, including the anticipated therapeutic dose and multiples thereof.

    • Endpoints:

      • Clinical Observations: Daily monitoring for signs of toxicity.

      • Hematology and Clinical Chemistry: Analyze blood samples at baseline and at the end of the study.

      • Histopathology: Perform a complete necropsy and microscopic examination of all major organs.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the preclinical in vivo evaluation of this compound as a potential PARP inhibitor. Successful completion of these studies will be critical for establishing a comprehensive data package to support an Investigational New Drug (IND) application and the transition to clinical trials.[16][17][18] The promising landscape of PARP inhibitors, particularly the development of next-generation PARP1-selective agents, suggests that novel compounds like this compound could offer significant therapeutic advantages in the treatment of cancers with DNA repair deficiencies.

References

  • PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. (2017). Clinical Cancer Research.
  • Imaging Therapeutic PARP Inhibition In Vivo through Bioorthogonally Developed Companion Imaging Agents. (n.d.). NIH.
  • Efficacy of Clinically Used PARP Inhibitors in a Murine Model of Acute Lung Injury. (n.d.). PMC.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH.
  • THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. (n.d.).
  • The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality. (2016). AACR Journals.
  • Optimizing the Formulation of Poorly Water-Soluble Drugs. (n.d.). ResearchGate.
  • Step 2: Preclinical Research. (2018). FDA. Retrieved from [Link]

  • Preclinical research strategies for drug development. (2025). AMSbiopharma.
  • Preclinical Studies in Drug Development. (n.d.). PPD.
  • Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. (2012). NCBI.
  • Formulation of poorly water-soluble drugs for oral administration. (n.d.). Future4200.
  • Inhibitors of PARP: Number crunching and structure gazing. (2022). PNAS. Retrieved from [Link]

  • Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. (2016). YouTube. Retrieved from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
  • Effect of PARP1 inhibition in vivo. (n.d.). ResearchGate. Retrieved from [Link]

  • PARP1: Structural Insights and Pharmacological Targets for Inhibition. (n.d.). PMC - NIH.
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.).
  • This compound. (n.d.). 德威钠.
  • Synthesis of substituted 2H-benzo[e]indazole-9-carboxylate as a potent antihyperglycemic agent that may act through IRS-1, Akt and GSK-3β pathways. (n.d.). PubMed Central.
  • Discovery, design and synthesis of 6H-anthra[1,9-cd]isoxazol-6-one scaffold as G9a inhibitor through a combination of shape-based virtual screening and structure-based molecular modification. (2016). PubMed. Retrieved from [Link]

  • Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors. (2025). NIH.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central.
  • PARP1-Selective Inhibitors Generate Excitement in Solid Tumors. (2024). OncLive. Retrieved from [Link]

  • Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. (2017). PubMed. Retrieved from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). PMC - PubMed Central.
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2025). ResearchGate. Retrieved from [Link]

  • The Mechanism of Actions of 3-(5'-(hydroxymethyl-2'-furyl)-1-benzyl Indazole (YC-1) on Ca(2+)-activated K(+) Currents in GH(3) Lactotrophs. (2000). PubMed. Retrieved from [Link]

Sources

Application Note & Protocol: Quantitative Analysis of 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one using High-Performance Liquid Chromatography with UV and Mass Spectrometric Detection

Author: BenchChem Technical Support Team. Date: January 2026

[For Research Use Only]

Abstract

This document provides a comprehensive guide to the analytical quantification of 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one, a compound noted for its utility in organic synthesis.[1] Given the absence of established analytical protocols for this specific analyte, this application note details a robust and scientifically grounded methodology employing High-Performance Liquid Chromatography (HPLC) coupled with both Ultraviolet (UV) and Mass Spectrometric (MS) detection. The protocols herein are designed to be a foundational framework for researchers, scientists, and drug development professionals, and are structured to meet the rigorous standards of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Introduction and Scientific Background

This compound (CAS No: 1076198-26-9) is a heterocyclic compound with a molecular formula of C₁₅H₁₀N₂O₂ and a molecular weight of 250.25 g/mol .[5][6] Its complex, polycyclic aromatic structure suggests potential applications in medicinal chemistry and materials science, where such scaffolds are of significant interest. Accurate and precise quantification is paramount for any application, from synthetic yield determination to impurity profiling in pharmaceutical development.

The analytical challenge for a molecule like this compound lies in its expected low solubility in aqueous solutions and its potential for strong interaction with chromatographic stationary phases. The presence of a distinct chromophore within its dibenzoindazole core suggests that UV detection is a viable quantification technique. Furthermore, its molecular weight and heteroatomic composition make it amenable to mass spectrometric analysis, which offers superior specificity and sensitivity.

This guide proposes a reversed-phase HPLC (RP-HPLC) method, which is a cornerstone of pharmaceutical analysis for non-volatile organic compounds. The method is designed to be validated for its specificity, linearity, accuracy, precision, and robustness, ensuring its suitability for its intended purpose.[2][7]

Causality of Experimental Choices

The selection of the analytical instrumentation and parameters is a deliberate process rooted in the physicochemical properties of the analyte and the desired performance characteristics of the assay.

  • Reversed-Phase HPLC: The polycyclic aromatic nature of the analyte suggests it is relatively non-polar. RP-HPLC, with a non-polar stationary phase (like C18) and a polar mobile phase, is the logical choice for retaining and separating such compounds.

  • Gradient Elution: A gradient elution (varying the mobile phase composition over time) is proposed to ensure efficient elution of the analyte, produce a sharp peak shape, and reduce analysis time, which is particularly important for complex matrices.

  • UV Detection: The extensive conjugated π-system in the dibenzoindazole structure is expected to exhibit strong UV absorbance. A photodiode array (PDA) detector is recommended to identify the wavelength of maximum absorbance (λmax) and to assess peak purity.

  • Mass Spectrometric (MS) Detection: Coupling the HPLC to a mass spectrometer provides an orthogonal detection method. It offers significantly higher specificity, which is crucial for distinguishing the analyte from co-eluting impurities or matrix components.[8] It also provides structural confirmation through fragmentation analysis. Electrospray ionization (ESI) is chosen as a soft ionization technique suitable for this type of molecule.

Experimental Workflow and Protocols

The overall workflow for the quantification of this compound is depicted below.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation s1 Standard Weighing & Dissolution s2 Serial Dilution for Calibration Curve s1->s2 a1 HPLC-PDA-MS/MS System s2->a1 s3 Sample Preparation (e.g., extraction, dilution) s3->a1 a2 Method Execution (Gradient Elution) a1->a2 d1 Peak Integration & Quantification a2->d1 d2 Linearity Assessment (Calibration Curve) d1->d2 d3 Validation Parameter Calculation (Accuracy, Precision) d2->d3 d4 Reporting d3->d4

Caption: High-level workflow for the quantification of this compound.

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade

  • Water, HPLC or LC-MS grade (e.g., Milli-Q or equivalent)

  • Formic acid (FA), LC-MS grade

  • Dimethyl sulfoxide (DMSO), analytical grade

Standard and Sample Preparation Protocol

Protocol 1: Preparation of Stock and Working Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in a minimal amount of DMSO (e.g., < 0.5 mL) and bring to volume with ACN. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 (v/v) ACN:Water mixture to prepare a series of calibration standards. A recommended range would be 0.1, 0.5, 1, 5, 10, and 25 µg/mL.[3]

Protocol 2: Sample Preparation (General Guideline)

The sample preparation will be highly dependent on the matrix. For a proof-of-concept in a simple diluent:

  • Accurately weigh the sample containing the analyte.

  • Dissolve the sample in a suitable solvent (as determined during method development, likely ACN or MeOH).

  • Filter the solution through a 0.22 µm syringe filter to remove particulates before injection into the HPLC system.

  • Dilute the filtered sample as necessary to fall within the linear range of the calibration curve.

HPLC-UV-MS Method Parameters

The following table outlines the recommended starting parameters for the analytical method. These should be optimized during method development.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II, Waters Alliance, or equivalent
Column C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detector Photodiode Array (PDA)
Detection Wavelength Scan 200-400 nm; Quantify at λmax
MS Detector Single Quadrupole or Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
MS Scan Mode Full Scan (m/z 100-500) and/or Selected Ion Monitoring (SIM) at m/z 251.08

Method Validation Protocol (ICH Q2(R2) Framework)

A self-validating system is crucial for ensuring the trustworthiness of the analytical results.[2] The following validation parameters must be assessed.[4][7]

G cluster_validation Core Validation Parameters (ICH Q2) Specificity Specificity ValidatedMethod Validated Analytical Method Specificity->ValidatedMethod Linearity Linearity Linearity->ValidatedMethod Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision Precision->ValidatedMethod Range Range Range->ValidatedMethod LOQ Limit of Quantitation LOQ->ValidatedMethod LOD Limit of Detection LOD->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Caption: Interrelated core parameters for analytical method validation.

Specificity
  • Objective: To demonstrate that the analytical signal is solely from the analyte of interest.

  • Protocol:

    • Inject a blank (diluent), a placebo (matrix without analyte, if applicable), and a standard solution.

    • Assess for any interfering peaks at the retention time of the analyte.

    • For the MS detector, specificity is confirmed by the unique mass-to-charge ratio (m/z) of the analyte.

Linearity and Range
  • Objective: To establish a linear relationship between concentration and response over a defined range.

  • Protocol:

    • Inject the calibration standards (e.g., 5 concentrations) in triplicate.[3]

    • Plot the average peak area against the concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.

    • The range is the interval between the upper and lower concentrations that have been demonstrated to have acceptable linearity, accuracy, and precision.[7]

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Perform spike-recovery studies. Spike a blank matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze these samples in triplicate.

    • Calculate the percent recovery. Acceptance criteria are typically 98-102%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of a standard at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Calculate the relative standard deviation (%RSD). The acceptance criterion is typically ≤ 2%.

Limits of Detection (LOD) and Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Protocol:

    • Estimate based on the signal-to-noise ratio (S/N). Typically, LOD is where S/N = 3, and LOQ is where S/N = 10.

    • Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.

Data Presentation and Expected Results

The validation results should be summarized in clear, concise tables.

Table 1: System Suitability and Linearity Data

ParameterAcceptance CriteriaExpected Result
Tailing Factor≤ 2.0~1.1
Theoretical Plates> 2000> 5000
Correlation Coefficient (r²)≥ 0.9950.999
y-interceptClose to zeroVaries

Table 2: Summary of Accuracy and Precision Results

LevelAccuracy (% Recovery)Precision (%RSD)
Low (e.g., 0.5 µg/mL)98.0 - 102.0%≤ 2.0%
Mid (e.g., 5 µg/mL)98.0 - 102.0%≤ 2.0%
High (e.g., 25 µg/mL)98.0 - 102.0%≤ 2.0%

Conclusion

This application note provides a detailed, albeit foundational, protocol for the quantification of this compound. The described RP-HPLC method with dual UV and MS detection offers a powerful combination of sensitivity and specificity. The causality behind the experimental design has been explained, and a comprehensive validation strategy based on ICH guidelines has been outlined to ensure the generation of trustworthy and reproducible data. Researchers and scientists are encouraged to use this document as a starting point, optimizing the parameters for their specific sample matrix and instrumentation to develop a fully validated method suitable for their research or drug development needs.

References

  • AMSbiopharma. (2025).
  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. (2024). ICH Q2(R2)
  • European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products.
  • YouTube. (2024). Understanding ICH Q2(R2)
  • Pharmaffiliates. This compound.
  • Santa Cruz Biotechnology. This compound.
  • BLDpharm. 9-(Hydroxymethyl)dibenzo[cd,g]indazol-6(2H)-one.
  • Dewei Na. This compound.

Sources

techniques for dissolving 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one for assays

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Techniques for Dissolving 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one for Assays

For: Researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

Introduction: Understanding the Challenge

This compound is a heterocyclic compound with a rigid, polycyclic aromatic structure. While its hydroxymethyl group introduces a degree of polarity, the extensive dibenzo-indazole core suggests low aqueous solubility. This presents a common challenge in drug discovery and biological research: how to prepare a homogenous, stable solution suitable for accurate and reproducible in vitro and in vivo assays.[1] Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, misleading biological data.[2]

This document provides a comprehensive guide to understanding the physicochemical properties of this compound and developing a systematic approach to its dissolution for various biological assays. We will explore solvent selection strategies, provide detailed protocols for stock solution preparation, and offer troubleshooting guidance.

Compound Properties at a Glance:

PropertyValueSource
Molecular Formula C₁₅H₁₀N₂O₂[3]
Molecular Weight ~250.25 g/mol [3]
CAS Number 1076198-26-9[4]
Predicted LogP 2.15960[5]
Storage Conditions Store at -20°C[4]

The predicted LogP value of 2.15960 indicates a moderate level of lipophilicity, reinforcing the expectation of poor solubility in aqueous media.[5] The indazole scaffold is a common motif in compounds with a wide range of pharmacological activities, including anticancer and anti-inflammatory properties, suggesting its likely use in cell-based or enzymatic assays.[6][7]

The Cornerstone of Success: Strategic Solvent Selection

The choice of solvent is the most critical factor in successfully preparing this compound for assays. The ideal solvent must not only fully dissolve the compound at a high concentration to create a stock solution but also be compatible with the downstream biological system.

The Universal Solvent: Dimethyl Sulfoxide (DMSO)

For poorly water-soluble compounds in biological research, Dimethyl Sulfoxide (DMSO) is the most widely used solvent.[8] Its strong solubilizing power for a wide range of organic molecules, miscibility with water, and relatively low toxicity at typical working concentrations make it the first choice for creating high-concentration stock solutions.[9][10][11]

Why DMSO is the Preferred Primary Solvent:

  • High Solubilizing Capacity: DMSO is a highly polar, aprotic solvent capable of dissolving both polar and nonpolar compounds.[8][9]

  • Aqueous Miscibility: It is completely miscible with water and cell culture media, allowing for the dilution of a concentrated stock solution into the final assay buffer.[9]

  • Biocompatibility (with caveats): At low final concentrations (typically ≤0.5%), DMSO has minimal effect on most cell lines and enzymatic reactions.[12][13]

A Logic-Driven Approach to Solvent Selection

The following workflow provides a systematic process for selecting the appropriate solvent system.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Solubility Testing cluster_1 Phase 2: Assay Compatibility Start Start with 9-Hydroxymethyl-2H- dibenzo[cd,g]indazole-6-one powder Test_DMSO Test solubility in 100% DMSO (e.g., to 10-20 mM) Start->Test_DMSO Soluble_DMSO Is it fully soluble? Test_DMSO->Soluble_DMSO Proceed_Protocol Proceed to Stock Solution Protocol Soluble_DMSO->Proceed_Protocol Yes Troubleshoot_Sol Troubleshoot Solubility (heating, vortexing) Soluble_DMSO->Troubleshoot_Sol No Check_Assay Review Assay Requirements (e.g., cell-based, enzyme) Proceed_Protocol->Check_Assay DMSO_Toxicity Is the required final DMSO concentration non-toxic for the assay? (typically <0.5%) Check_Assay->DMSO_Toxicity Finalize_Solvent Finalize DMSO as the solvent DMSO_Toxicity->Finalize_Solvent Yes Alternative_Solvents Consider Alternative Solvents (e.g., Ethanol, DMF) or Solubilization Aids DMSO_Toxicity->Alternative_Solvents No

Caption: A decision workflow for solvent selection.

Alternative Solvents and Co-solvents

If DMSO proves to be incompatible with a specific assay, other options can be explored.

  • Ethanol (EtOH): A polar protic solvent that can be a suitable alternative for some compounds. However, it is generally more cytotoxic than DMSO, and its final concentration in assays should be kept very low.[14][15]

  • Dimethylformamide (DMF): Another polar aprotic solvent with strong solubilizing properties. It is generally considered more toxic than DMSO and should be used with caution.[1]

  • Co-solvents and Solubilizing Agents: For particularly challenging compounds or sensitive in vivo applications, co-solvents like PEG400 or cyclodextrins can be used to improve aqueous solubility.[12][16]

Experimental Protocols: From Powder to Assay-Ready Solution

The following protocols provide a step-by-step guide for preparing a high-concentration stock solution of this compound and diluting it to a working concentration.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution.

Materials:

  • This compound (MW: 250.25 g/mol )

  • Anhydrous, molecular biology grade DMSO[10]

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:

    • Mass (mg) = 10 mmol/L * 0.001 L * 250.25 g/mol * 1000 mg/g = 2.50 mg

  • Weighing: Carefully weigh out 2.50 mg of the compound and transfer it to a sterile vial.

  • Dissolution: Add 1 mL of high-purity DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A clear solution with no visible particulates should be obtained.

  • Gentle Warming (Optional): If the compound does not readily dissolve, the solution can be gently warmed in a 37°C water bath for 5-10 minutes, followed by vortexing.[3]

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[12] Store at -20°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the serial dilution of the DMSO stock solution into the cell culture medium.

Key Principle: It is crucial to perform dilutions in a stepwise manner to prevent the compound from precipitating out of the solution when transferred from a high-DMSO environment to an aqueous one.[12][17]

Procedure:

  • Intermediate Dilution (Recommended): First, dilute the 10 mM DMSO stock solution into the cell culture medium to create an intermediate, higher-concentration working stock. For example, add 10 µL of the 10 mM stock to 990 µL of medium to get a 100 µM solution (with 1% DMSO).

  • Final Dilutions: Use this 100 µM intermediate solution to make the final serial dilutions in the cell culture medium for your assay plate. This ensures that the DMSO concentration decreases gradually.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the wells of your assay plate does not exceed a level toxic to your specific cell line, typically below 0.5%.[12][13] Always include a vehicle control (medium with the same final DMSO concentration as your treated wells) in your experiment.[18]

Dilution_Workflow cluster_0 Stock and Working Solution Preparation Stock 10 mM Stock Solution in 100% DMSO Intermediate 100 µM Intermediate Solution in Medium + 1% DMSO Stock->Intermediate 1:100 Dilution Final Final Assay Concentrations (e.g., 10 µM, 1 µM, 0.1 µM) in Medium + <0.1% DMSO Intermediate->Final Serial Dilutions

Caption: Recommended workflow for preparing working solutions.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Compound will not dissolve in 100% DMSO. Insufficient mixing or low temperature.Vortex for a longer duration. Gently warm the solution in a 37°C water bath. Use a sonicator for brief periods.
Precipitation occurs upon dilution into aqueous buffer/medium. The compound's solubility limit in the final aqueous solution has been exceeded ("crashing out").[2]Perform serial dilutions rather than a single large dilution step.[12] Lower the final concentration of the compound. Consider using a co-solvent like PEG400 or cyclodextrin in the final buffer.[16]
Inconsistent assay results. Incomplete dissolution of the stock solution. Degradation of the compound.Visually inspect the stock solution for any particulates before use. Prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles by using single-use aliquots.[12]
Toxicity observed in vehicle control wells. The final concentration of the solvent (e.g., DMSO) is too high for the specific cell line or assay system.[14]Perform a dose-response experiment with the solvent alone to determine its toxicity threshold. Ensure the final solvent concentration is below this limit (ideally ≤0.5% for DMSO).[12][13]

Conclusion and Best Practices

Successfully dissolving this compound for biological assays hinges on a systematic and well-reasoned approach. Due to its predicted lipophilicity, high-purity DMSO is the recommended starting solvent for creating a concentrated stock solution. Adherence to best practices, such as preparing fresh solutions, using single-use aliquots to avoid freeze-thaw cycles, and performing stepwise dilutions, is paramount for achieving reproducible and reliable experimental outcomes. Always validate the compatibility of your chosen solvent and its final concentration with your specific assay system by including appropriate vehicle controls.

References

  • Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413–420.
  • BIOGEN Científica. This compound. Available at: [Link]

  • Chemically, dimethyl sulfoxide (DMSO) is one of a class of solvents called polar aprotic solvents. (2019). Available at: [Link]

  • Pharmaffiliates. CAS No : 1076198-26-9 | Product Name : this compound. Available at: [Link]

  • Galanis, A. S., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(8), 637-641.
  • Ishikawa, M., et al. (2009). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 52(8), 2437-2442.
  • Ideal Medical Solutions. Dimethyl sulfoxide for molecular biology. Available at: [Link]

  • Barrett, J. A., et al. (2022). Discovery solubility measurement and assessment of small molecules with drug development in mind. Drug Discovery Today, 27(1), 28-37.
  • Gaja, A. K., et al. (2022). Physical Properties of Dimethyl Sulfoxide and its Function in Biological Systems. Journal of Molecular Liquids, 365, 120153.
  • Tokuhiro, T., et al. (1974). Physical Properties of Dimethyl Sulfoxide and its Function in Biological Systems. Annals of the New York Academy of Sciences, 243, 5-13.
  • iGEM. (2012). Making of DMSO-Stocks. Available at: [Link]

  • Akashdutta1. (2021).
  • Aure Chemical. The Biological Reactions of Dimethyl Sulfoxide (DMSO): Properties, Mechanisms, and Medical Uses. Available at: [Link]

  • Chen, Y., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56121.
  • Toft, C., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(4), 561–568.
  • Suharyani, S., & Danan Jaya, B. P. (2023). Assessment of the Cytotoxic Effects of Dimethyl Sulfoxide (DMSO) on MCF-7 and HeLa Cell Line.
  • PhytoTech Labs. Preparing Stock Solutions. Available at: [Link]

  • Roland, K. T. (2013). Answer to "What is the reason behind the precipitation of drugs or compounds during MTT assay...".
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Available at: [Link]

  • Washington State University IACUC. (2022). Preparation of Dimethyl Sulfoxide (DMSO). Available at: [Link]

  • Toft, C., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes, 8, 45.
  • Nguyen, S., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biology Letters, 16(5), 20200146.
  • Molecular Biology. Assay Troubleshooting. Available at: [Link]

  • Kumar, R. (2013). How to dissolve hydrophobic drug.......
  • Bitesize Bio. (2018). Top Ten Tips for Making Stock Solutions. Available at: [Link]

  • University of Jember. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Available at: [Link]

  • Biotage. How to prevent compound precipitation during flash column chromatography. Available at: [Link]

  • Dahlin, J. L., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308.
  • Hycult Biotech. Troubleshooting Immunoprecipitation. Available at: [Link]

  • Asif, M. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6433.
  • Singh, A., et al. (2023). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Journal of Heterocyclic Chemistry, 60(5), 785-807.
  • Tran, P. T., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 90, 117377.
  • Tran, P. T., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588.

Sources

Unveiling the Interactome: A Guide to the Application of 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one in Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Probe for a Critical Target

In the landscape of targeted therapy and cellular signaling, Poly(ADP-ribose) polymerases (PARPs) have emerged as pivotal enzymes, particularly in the realm of DNA damage repair and cancer biology.[1][2] The development of small molecule inhibitors targeting PARPs has revolutionized treatment paradigms for certain cancers, especially those with deficiencies in homologous recombination repair pathways, such as BRCA1/2 mutations.[2][3][4] Beyond their therapeutic use, these molecules are invaluable tools in chemical proteomics for elucidating the complex protein-protein interaction networks and identifying novel drug targets.

This application note details the use of 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one , a potent PARP inhibitor scaffold, as a chemical probe for affinity-based proteomics. Its structure is designed for high-affinity binding to the active site of PARP enzymes, and the hydroxymethyl group provides a versatile handle for immobilization onto a solid support, a critical step for affinity purification of interacting proteins. By employing this probe in conjunction with advanced mass spectrometry, researchers can achieve a proteome-wide view of PARP inhibitor targets and their associated protein complexes.[1][5]

Mechanism of Action: Trapping the Complex

This compound functions as a competitive inhibitor of PARP1 and PARP2, binding to the nicotinamide adenine dinucleotide (NAD+) binding pocket. This prevents the synthesis of poly(ADP-ribose) (PAR) chains, a post-translational modification crucial for the recruitment of DNA repair proteins. A key mechanism of action for many PARP inhibitors is "trapping," where the inhibitor stabilizes the PARP enzyme on the DNA, leading to the formation of toxic DNA-protein complexes and subsequent cell death in cancer cells with deficient DNA repair mechanisms.[2] In a chemical proteomics context, this high-affinity interaction is exploited to "pull down" PARP enzymes and their associated protein partners from complex cellular lysates.

Experimental Workflow: From Lysate to Interactome

The overall workflow for utilizing this compound in a chemical proteomics experiment is a multi-step process that requires careful optimization at each stage. The following sections provide a detailed protocol for this application.

Diagram: Chemical Proteomics Workflow

workflow cluster_prep Probe & Lysate Preparation cluster_enrichment Affinity Enrichment cluster_analysis Protein Analysis cluster_data Data Analysis Probe_Immobilization Immobilize Probe on Beads Incubation Incubate Beads with Lysate Probe_Immobilization->Incubation Cell_Culture Cell Culture & Treatment Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Cell_Lysis->Incubation Washing Wash Beads Incubation->Washing Elution Elute Proteins Washing->Elution Digestion On-Bead or In-Solution Digestion Elution->Digestion MS_Analysis LC-MS/MS Analysis Digestion->MS_Analysis Data_Processing Database Searching & Quantification MS_Analysis->Data_Processing Target_Identification Identify Specific Interactors Data_Processing->Target_Identification PARP1_Pathway cluster_DNA_Damage DNA Damage Response cluster_PARylation PARylation Cascade cluster_Inhibition Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 consumes DDR_Proteins DNA Repair Proteins PAR->DDR_Proteins recruits Probe 9-Hydroxymethyl-2H- dibenzo[cd,g]indazole-6-one Probe->PARP1 inhibits

Sources

Application Notes and Protocols for High-Throughput Screening of 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one, a Novel PARP1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of PARP1 in Genome Integrity and Cancer Therapy

Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone of the cellular DNA damage response (DDR).[1] This nuclear enzyme acts as a primary sensor for DNA single-strand breaks (SSBs), a common form of DNA damage.[1] Upon detection of a break, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins in a process known as PARylation.[1] This modification serves as a scaffold to recruit other DNA repair factors to the site of damage, facilitating the base excision repair (BER) pathway.[1]

While essential for normal cellular function, the overactivation of PARP1 can be detrimental, leading to a depletion of intracellular NAD+ and subsequent cell death.[2][3] This dual role has positioned PARP1 as a compelling therapeutic target.[3] Inhibition of PARP1 has shown significant promise in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[1] Furthermore, PARP inhibitors can potentiate the effects of chemotherapy and radiation.[4]

The indazole scaffold is a privileged structure in medicinal chemistry, with many derivatives demonstrating a wide range of biological activities, including anti-cancer properties.[5][6] 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one belongs to this important class of compounds and has been identified as a potential PARP1 inhibitor. High-throughput screening (HTS) is a critical step in the drug discovery pipeline to identify and characterize novel inhibitors like this one. This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting HTS assays with this compound.

Mechanism of Action: PARP1 Inhibition

PARP1 inhibitors primarily act by competing with the binding of NAD+, the substrate for PAR synthesis, to the catalytic domain of the enzyme.[7] By occupying the NAD+ binding pocket, these small molecules prevent the PARylation of target proteins, thereby stalling the DNA repair process. This inhibition can lead to the accumulation of unrepaired SSBs, which can then be converted into more cytotoxic double-strand breaks during DNA replication. In cancer cells with defective homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to cell death.

Another crucial aspect of some PARP inhibitors' mechanism is "PARP trapping."[8] This occurs when the inhibitor not only blocks the catalytic activity of PARP1 but also stabilizes the PARP1-DNA complex, preventing its dissociation from the site of damage. This trapped complex can itself be a cytotoxic lesion, further enhancing the anti-tumor activity of the inhibitor.

Visualizing the PARP1 Signaling Pathway and Inhibition

PARP1_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Inhibition by this compound DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes Blocked_PAR PAR Synthesis Blocked PARP1->Blocked_PAR Trapping PARP1 Trapping on DNA PARP1->Trapping NAD NAD+ NAD->PAR substrate Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Recruitment BER Base Excision Repair (BER) Recruitment->BER Repair DNA Repair & Cell Survival BER->Repair Inhibitor 9-Hydroxymethyl-2H- dibenzo[cd,g]indazole-6-one Inhibitor->PARP1 competitively binds Apoptosis Cell Death (Apoptosis) Blocked_PAR->Apoptosis leads to Trapping->Apoptosis induces

Caption: Mechanism of PARP1 activation and inhibition.

High-Throughput Screening Workflow

A typical HTS workflow for identifying and characterizing PARP1 inhibitors involves a primary screen to identify "hits" from a compound library, followed by secondary assays to confirm activity and determine potency.

HTS_Workflow start Start: Compound Library (including 9-Hydroxymethyl-2H- dibenzo[cd,g]indazole-6-one) primary_screen Primary HTS Assay (e.g., Chemiluminescent PARP1 Assay) start->primary_screen hit_identification Hit Identification (Compounds showing significant inhibition) primary_screen->hit_identification dose_response Dose-Response & IC50 Determination hit_identification->dose_response secondary_assays Secondary/Orthogonal Assays (e.g., Cell-Based PARP Activity Assay) dose_response->secondary_assays selectivity Selectivity Profiling (against other PARP isoforms) secondary_assays->selectivity lead_optimization Lead Optimization selectivity->lead_optimization

Caption: High-throughput screening workflow for PARP1 inhibitors.

Detailed Protocol: Chemiluminescent PARP1 HTS Assay

This protocol is adapted from commercially available chemiluminescent assays and provides a robust method for high-throughput screening.[9] The principle of this assay is the detection of poly(ADP-ribosyl)ated histones, which are coated on a microplate, using a biotinylated NAD+ substrate and a streptavidin-HRP conjugate.

Materials and Reagents
  • 96-well or 384-well white microplates: Coated with histone proteins.

  • Recombinant Human PARP1 Enzyme: (Trevigen or similar).[7]

  • Activated DNA: Necessary for PARP1 activation.

  • PARP Substrate Mixture: Containing biotinylated NAD+.

  • PARP Assay Buffer: Typically contains Tris-HCl, MgCl2, and Triton X-100.[7]

  • This compound: Solubilized in 100% DMSO.

  • Positive Control Inhibitor: Olaparib or Veliparib.

  • Stop Solution: To terminate the enzymatic reaction.

  • Streptavidin-HRP: For detection of biotinylated PAR chains.

  • Chemiluminescent Substrate: (e.g., ECL).

  • Wash Buffer: (e.g., PBST).

  • Plate reader: Capable of measuring chemiluminescence.

Experimental Protocol
  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the compound stock to create a concentration gradient for dose-response analysis. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Preparation:

    • Add 5 µL of diluted compound or control (positive inhibitor, or DMSO for vehicle control) to the wells of the histone-coated microplate.

  • Enzyme Reaction:

    • Prepare a master mix containing PARP1 enzyme, activated DNA, and PARP assay buffer.

    • Add 20 µL of the master mix to each well.

    • Prepare the PARP substrate mixture (containing biotinylated NAD+).

    • Initiate the reaction by adding 25 µL of the PARP substrate mixture to each well.

    • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Detection:

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Wash the plate 3-4 times with wash buffer to remove unbound reagents.

    • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate again 3-4 times with wash buffer.

    • Add 50 µL of the chemiluminescent substrate to each well.

    • Immediately read the plate on a chemiluminescence plate reader.

Data Analysis and Interpretation

The raw data will be in the form of relative light units (RLU). The percentage of inhibition can be calculated using the following formula:

% Inhibition = 100 * (1 - (RLU_sample - RLU_background) / (RLU_vehicle - RLU_background))

For dose-response analysis, plot the % inhibition against the logarithm of the compound concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can then be determined by fitting the data to a four-parameter logistic equation.

Parameter Description Example Value
Top Plateau Maximum enzyme activity (vehicle control)100%
Bottom Plateau Minimum enzyme activity (complete inhibition)0%
LogIC50 Logarithm of the IC50 value-7.5
Hill Slope Steepness of the curve-1.2
IC50 Concentration for 50% inhibition31.6 nM

Secondary Assay: Cell-Based PARP Activity Assessment

To validate the findings from the biochemical HTS, a cell-based assay is crucial. This confirms the cell permeability of the compound and its activity in a more physiologically relevant context.

Protocol: Immunofluorescence Staining of PAR
  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line (e.g., HeLa or a BRCA-deficient line) in a 96-well imaging plate.

    • Allow cells to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., H2O2 or MMS) for 15 minutes.

  • Immunofluorescence:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS.

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBST).

    • Incubate with a primary antibody against PAR.

    • Wash with PBST.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the fluorescence intensity of PAR staining within the nucleus. A decrease in PAR signal in treated cells compared to the vehicle control indicates PARP inhibition.

Troubleshooting and Best Practices

Issue Potential Cause Solution
High well-to-well variability Inaccurate pipetting, improper mixingUse calibrated multichannel pipettes, ensure thorough mixing of reagents.
Low signal-to-background ratio Inactive enzyme, degraded substrateUse fresh reagents, store enzyme and substrates at recommended temperatures.
False positives/negatives Compound interference with assay componentsPerform counter-screens to identify compounds that interfere with the detection system.
Inconsistent IC50 values DMSO concentration, incubation timeMaintain a consistent final DMSO concentration, strictly adhere to incubation times.

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for the high-throughput screening and characterization of this compound as a PARP1 inhibitor. By employing a combination of robust biochemical and cell-based assays, researchers can effectively determine the potency and cellular activity of this novel compound, paving the way for its further development as a potential therapeutic agent. The indazole scaffold continues to be a promising starting point for the discovery of new and effective cancer therapies.[10][11]

References

  • Development of a high-throughput screening-amenable assay for human poly(ADP-ribose) polymerase inhibitors. PubMed. [Link]

  • PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. [Link]

  • High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. PubMed. [Link]

  • Homogeneous fluorescent assay for high throughput screening of PARP inhibitors. Cancer Research. [Link]

  • Small-Molecule Collection and High-Throughput Colorimetric Assay to Identify PARP1 Inhibitors. Springer Nature Experiments. [Link]

  • Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PMC - NIH. [Link]

  • Basal activity of a PARP1-NuA4 complex varies dramatically across cancer cell lines. NIH. [Link]

  • Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. NIH. [Link]

  • An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD(+): Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors. PubMed. [Link]

  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. [Link]

  • PARP1 Chemiluminescent Assay Kit. BPS Bioscience. [Link]

  • Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. PMC - NIH. [Link]

  • Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. [Link]

  • This compound. BIOGEN Científica. [Link]

  • This compound. Deweina. [Link]

  • 279479 this compound CAS: 1076198-26-9. [Link]

  • Development of Selective PARP1 Inhibitors for Treatment of Cancer. PMC - NIH. [Link]

  • Novel PARP1 Inhibitors for Treating Cancer. PMC - NIH. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]

  • Synthesis of substituted 2H-benzo[e]indazole-9-carboxylate as a potent antihyperglycemic agent that may act through IRS-1, Akt and GSK-3β pathways. PubMed Central. [Link]

  • Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. PubMed. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]

  • Discovery of potent indazole-based human glutaminyl cyclase (QC) inhibitors as Anti-Alzheimer's disease agents. PubMed. [Link]

  • The Mechanism of Actions of 3-(5'-(hydroxymethyl-2'-furyl)-1-benzyl Indazole (YC-1) on Ca(2+)-activated K(+) Currents in GH(3) Lactotrophs. PubMed. [Link]

  • Discovery, design and synthesis of 6H-anthra[1,9-cd]isoxazol-6-one scaffold as G9a inhibitor through a combination of shape-based virtual screening and structure-based molecular modification. PubMed. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. [Link]

Sources

Application Notes and Protocols for the Formulation of 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one for Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential and Formulation Challenges of a Novel Indenoisoquinoline Derivative

9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one is a unique heterocyclic compound belonging to the indenoisoquinoline class of molecules.[1][2][3][4] Compounds within this family are recognized as potent non-camptothecin inhibitors of topoisomerase I, an enzyme critical for DNA replication and repair in cancer cells.[5][6][7] By trapping the topoisomerase I-DNA cleavage complex, these agents induce DNA damage and trigger apoptotic cell death, making them promising candidates for cancer chemotherapy.[8][9] The indenoisoquinolines offer several advantages over traditional camptothecins, including enhanced chemical stability and a different profile of DNA cleavage sites, which may translate to an improved therapeutic window and efficacy against resistant tumors.[5][7]

Despite its therapeutic promise, the clinical translation of this compound is predicated on overcoming a significant hurdle common to many complex, aromatic molecules: poor aqueous solubility.[10][11][12][13] This inherent hydrophobicity leads to low bioavailability, rapid systemic clearance, and challenges in achieving therapeutic concentrations at the tumor site when administered conventionally.[14] Therefore, advanced formulation strategies are not merely beneficial but essential to unlock the full therapeutic potential of this compound. This document provides a comprehensive guide to two primary nanoparticle-based formulation approaches—liposomal encapsulation and polymeric micelle formation—offering detailed protocols and the scientific rationale behind each experimental choice.

Core Challenge: Overcoming Poor Aqueous Solubility

The primary obstacle in the development of this compound is its limited solubility in aqueous media. This necessitates the use of drug delivery systems that can effectively solubilize the compound and deliver it to the target site.[10][11][15] Nanoparticle-based systems are particularly advantageous as they can encapsulate hydrophobic drugs, protect them from degradation, and potentially enhance their accumulation in tumors through the Enhanced Permeability and Retention (EPR) effect.[16][17]

Part 1: Liposomal Formulation Protocol

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core.[18][19] They are versatile carriers capable of encapsulating both hydrophilic and hydrophobic drugs. For a hydrophobic compound like this compound, the molecule will primarily partition into the lipid bilayer. The inclusion of polyethylene glycol (PEG)-conjugated lipids (PEGylation) is a critical strategy to create "stealth" liposomes that can evade the mononuclear phagocyte system, thereby prolonging circulation time and enhancing tumor accumulation.[18][20]

Protocol 1: Preparation of PEGylated Liposomes via Thin-Film Hydration

This protocol details the formulation of 100 nm PEGylated liposomes encapsulating this compound.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Deionized water

Equipment:

  • Rotary evaporator

  • Bath sonicator

  • Extruder with 100 nm polycarbonate membranes

  • Dynamic Light Scattering (DLS) instrument

  • High-Performance Liquid Chromatography (HPLC) system

Step-by-Step Methodology:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve DSPC, cholesterol, and DSPE-PEG2000 in a 55:40:5 molar ratio in a sufficient volume of a chloroform:methanol (2:1 v/v) solution.

    • Add this compound to the lipid solution at a drug-to-lipid ratio of 1:20 (w/w).

    • Attach the flask to a rotary evaporator. Rotate the flask at 60 rpm in a water bath set to 65°C (above the phase transition temperature of DSPC).

    • Reduce the pressure to create a vacuum, allowing the organic solvent to evaporate completely, forming a thin, uniform lipid film on the flask wall. Continue evaporation for at least 1 hour after the film appears dry to remove residual solvent.

  • Hydration of the Lipid Film:

    • Hydrate the lipid film with pre-warmed (65°C) PBS (pH 7.4) to a final lipid concentration of 20 mg/mL.

    • Continue to rotate the flask in the 65°C water bath for 1 hour to allow for the formation of multilamellar vesicles (MLVs).

  • Vesicle Size Reduction (Extrusion):

    • Maintain the temperature of the extruder at 65°C.

    • Load the MLV suspension into the extruder.

    • Extrude the suspension 11 times through a stack of two 100 nm polycarbonate membranes. This process yields small unilamellar vesicles (SUVs) with a defined size.

  • Purification:

    • Remove unencapsulated drug by size exclusion chromatography using a Sephadex G-50 column, with PBS as the mobile phase.

    • Collect the liposomal fractions, which will elute first.

Characterization of Liposomal Formulation
ParameterMethodTypical Expected ValuesRationale
Particle Size & PDI Dynamic Light Scattering (DLS)100 ± 20 nm, PDI < 0.2Controls biodistribution and EPR effect.[21]
Zeta Potential Laser Doppler Velocimetry-5 to -20 mVIndicates colloidal stability.[21]
Encapsulation Efficiency HPLC> 90%Determines drug payload.
Morphology Transmission Electron Microscopy (TEM)Spherical vesiclesConfirms liposomal structure.[22]

To determine encapsulation efficiency (EE%), disrupt a known amount of the purified liposomal formulation with methanol to release the encapsulated drug. Quantify the drug concentration using a validated HPLC method. The EE% is calculated as: (Amount of encapsulated drug / Total initial drug amount) x 100.

Workflow for Liposomal Formulation

Liposome_Workflow cluster_prep Preparation cluster_process Processing cluster_char Characterization A Dissolve Lipids & Drug in Organic Solvent B Form Thin Lipid Film (Rotary Evaporation) A->B C Hydrate Film with PBS (Formation of MLVs) B->C D Size Reduction (Extrusion through 100nm membrane) C->D E Purification (Size Exclusion Chromatography) D->E F DLS (Size, PDI) E->F G Zeta Potential E->G H HPLC (EE%) E->H I TEM (Morphology) E->I Final Final Liposomal Formulation E->Final

Caption: Workflow for preparing and characterizing liposomal this compound.

Part 2: Polymeric Micelle Formulation Protocol

Polymeric micelles are nanosized, core-shell structures formed by the self-assembly of amphiphilic block copolymers in an aqueous solution.[23][24][25] The hydrophobic core serves as a reservoir for poorly soluble drugs like this compound, while the hydrophilic shell (often PEG) provides a stable interface with the aqueous environment, preventing aggregation and prolonging circulation.[23][25] Imidazole-bearing micelles are of particular interest as they can exhibit pH-responsive behavior, potentially enhancing drug release in the acidic tumor microenvironment or facilitating endosomal escape.[26][27]

Protocol 2: Preparation of Polymeric Micelles via Solvent Evaporation

This protocol describes the formulation of micelles using an amphiphilic block copolymer, such as poly(ethylene glycol)-b-poly(lactic-co-glycolic acid) (PEG-PLGA).

Materials:

  • This compound

  • PEG-PLGA (e.g., 5 kDa - 20 kDa)

  • Acetone

  • Deionized water

Equipment:

  • Magnetic stirrer

  • Dialysis tubing (MWCO 3.5-5 kDa)

  • Dynamic Light Scattering (DLS) instrument

  • High-Performance Liquid Chromatography (HPLC) system

Step-by-Step Methodology:

  • Organic Phase Preparation:

    • Dissolve 100 mg of PEG-PLGA and 10 mg of this compound in 5 mL of acetone.

    • Stir the solution until both components are fully dissolved.

  • Micelle Self-Assembly:

    • Add the organic solution dropwise into 20 mL of deionized water while stirring vigorously. The water acts as an antisolvent for the PLGA block and the drug, inducing the self-assembly of the copolymers into micelles.

    • Continue stirring for 4-6 hours in a fume hood to allow for the evaporation of acetone.

  • Purification (Dialysis):

    • Transfer the micellar solution to a dialysis bag (MWCO 3.5-5 kDa).

    • Dialyze against 2 L of deionized water for 24 hours, with water changes every 4-6 hours, to remove any remaining free drug and organic solvent.

  • Final Formulation:

    • Collect the purified micelle solution.

    • The formulation can be concentrated if necessary using centrifugal filter units.

    • Sterilize the final formulation by passing it through a 0.22 µm syringe filter.

Characterization of Polymeric Micelle Formulation
ParameterMethodTypical Expected ValuesRationale
Particle Size & PDI Dynamic Light Scattering (DLS)20 - 80 nm, PDI < 0.25Smaller size facilitates deeper tumor penetration.[21]
Critical Micelle Concentration (CMC) Pyrene Fluorescence AssayLow µg/mL rangeIndicates stability upon dilution in the bloodstream.
Drug Loading Content (DLC) HPLC5-15% (w/w)Measures the weight percentage of drug in the micelles.
Morphology Transmission Electron Microscopy (TEM)Spherical core-shell structuresConfirms micellar formation.[22]

Drug Loading Content (DLC) is calculated by lyophilizing a known volume of the purified micelle solution to get the total weight. The lyophilized powder is then dissolved in a suitable organic solvent (e.g., DMSO) to disrupt the micelles, and the drug amount is quantified by HPLC. DLC% = (Weight of drug / Total weight of micelles) x 100.

Workflow for Polymeric Micelle Formulation

Micelle_Workflow A Dissolve Polymer & Drug in Acetone B Dropwise Addition to Water (Self-Assembly) A->B C Solvent Evaporation (Stirring) B->C D Purification (Dialysis) C->D E Characterization (DLS, HPLC, TEM) D->E Final Final Micellar Formulation E->Final

Caption: Step-by-step workflow for the synthesis and analysis of polymeric micelles.

Part 3: In Vitro and In Vivo Evaluation

Once the formulations are prepared and characterized, a series of in vitro and in vivo experiments are necessary to evaluate their performance.

In Vitro Drug Release Studies

The release profile of the drug from the nanocarrier is a critical quality attribute.[28][29] The dialysis method is a common and effective technique for assessing drug release from nanoparticles.[28][30]

Protocol 3: In Vitro Release via Dialysis

  • Place 1 mL of the drug-loaded nanoparticle suspension (liposomes or micelles) into a dialysis bag (MWCO matched to allow free drug diffusion but retain nanoparticles).

  • Submerge the sealed bag in 50 mL of release buffer (e.g., PBS pH 7.4, and PBS pH 5.5 to simulate the tumor microenvironment) containing a small amount of a surfactant like Tween 80 (0.5%) to maintain sink conditions.

  • Place the entire setup in a shaking water bath at 37°C.[29]

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release buffer and replace it with an equal volume of fresh buffer.

  • Analyze the drug concentration in the collected samples by HPLC.

  • Plot the cumulative percentage of drug released versus time.

In Vivo Antitumor Efficacy Studies

Animal models are essential for evaluating the therapeutic efficacy and safety of the formulated drug.[17][31][32] Xenograft models, where human tumor cells are implanted in immunocompromised mice, are standard.[17]

Protocol 4: Xenograft Tumor Model Efficacy Study

  • Tumor Implantation: Subcutaneously inject a human cancer cell line (e.g., HT-29 colon cancer, known to be sensitive to topoisomerase I inhibitors) into the flank of athymic nude mice.

  • Group Allocation: When tumors reach a volume of ~100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

    • Group 1: Saline (Vehicle control)

    • Group 2: Free this compound (likely in a DMSO/saline vehicle)

    • Group 3: Drug-loaded Liposomes

    • Group 4: Drug-loaded Polymeric Micelles

  • Treatment: Administer the formulations intravenously (e.g., twice weekly) at a dose equivalent to 5 mg/kg of the active drug.

  • Monitoring: Measure tumor volume with calipers and record animal body weight 2-3 times per week.

  • Endpoint: Euthanize the animals when tumors reach a predetermined size (~1500 mm³) or at the end of the study period (e.g., 28 days). The primary endpoint is the inhibition of tumor growth.[31]

Data Analysis:

  • Compare the tumor growth curves among the different groups.

  • Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

  • Monitor body weight as an indicator of systemic toxicity.

This structured approach, from rational formulation design to rigorous characterization and preclinical evaluation, provides a robust framework for advancing novel therapeutic candidates like this compound towards clinical application.

References

  • In vivo evaluation of an anticancer drug delivery system based on heparinized mesoporous silica nanoparticles. RSC Publishing.
  • Characterization of Nanoparticle Drug Delivery Systems and their Properties. Research and Reviews.
  • Characterization of Nanoparticles for Drug Delivery.
  • In Vitro Release Determination of Nanoformulations.
  • Strategies for Testing Drug Release from Nano- Sized Forms of Therapy in Vitro. ijarsct.
  • DEVELOPMENT AND CHARACTERIZATION OF NANOPARTICLE-BASED DRUG DELIVERY SYSTEMS.
  • Anticancer Drug Delivery with Nanoparticles - In Vivo. In Vivo.
  • Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implement
  • In vivo evaluation of an anticancer drug delivery system based on heparinized mesoporous silica nanoparticles. RSC Publishing.
  • A Review of In Vitro Drug Release Test Methods for Nano-Sized Dosage Forms. SciSpace.
  • Physicochemical characteriz
  • In vivo evaluation of an anticancer drug delivery system based on heparinized mesoporous silica nanoparticles.
  • Imidazole-Bearing Polymeric Micelles for Enhanced Cellular Uptake, Rapid Endosomal Escape, and On-demand Cargo Release. PubMed.
  • In Vitro Performance Testing of Nanoparticulate Drug Products for Parenteral Administr
  • In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Valid
  • New Anticancer Agents: In Vitro and In Vivo Evalu
  • CAS No : 1076198-26-9 | Product Name : this compound.
  • Imidazole-Bearing Polymeric Micelles for Enhanced Cellular Uptake, Rapid Endosomal Escape, and On-demand Cargo Release | Request PDF.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval. PubMed Central.
  • Application of Polymeric Micelles for Drug and Gene Delivery. MDPI.
  • Formulation strategies for poorly soluble drugs.
  • 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one_其他. 德威钠.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Progress in Polymeric Micelles for Drug Delivery Applic
  • The indenoisoquinoline noncamptothecin topoisomerase I inhibitors: upd
  • Liposomal Formulations in Clinical Use: An Upd
  • This compound. BIOGEN Científica.
  • This compound | CAS 1076198-26-9. SCBT.
  • Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins. Semantic Scholar.
  • Design, synthesis, and biological evaluation of indenoisoquinoline topoisomerase I inhibitors featuring polyamine side chains on the lactam nitrogen. PubMed.
  • Synthesis of substituted 2H-benzo[e]indazole-9-carboxylate as a potent antihyperglycemic agent that may act through IRS-1, Akt and GSK-3β p
  • Synthesis and Biological Activity of a New Indenoisoquinoline Copper Derivative as a Topoisomerase I Inhibitor. MDPI.
  • Design and Synthesis of Indenoisoquinolines Targeting Topoisomerase I and Other Biological Macromolecules for Cancer Chemotherapy.
  • Application Notes and Protocols for In Vivo Studies of Indazole Deriv
  • Liposomal Formulations: A Recent Upd
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
  • Liposomal Formulations of Metallodrugs for Cancer Therapy. MDPI.
  • Liposomal Formulations: A Recent Upd
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
  • Indazole synthesis. Organic Chemistry Portal.
  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Deriv
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central.
  • Synthesis and biological evaluation of anthra[1,9-cd]pyrazol-6(2H)-one scaffold derivatives as potential anticancer agents. Arabian Journal of Chemistry.
  • Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. PubMed.

Sources

Application Notes and Protocols for the Laboratory Synthesis of 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one, a key heterocyclic scaffold of interest in medicinal chemistry and drug development, particularly in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors. The protocol herein outlines a proposed multi-step synthetic pathway, beginning with commercially available starting materials and proceeding through key transformations including bromination, cyclization, and selective reduction. Each step is detailed with underlying chemical principles, safety precautions, and methods for purification and characterization, designed for researchers in organic synthesis and drug discovery.

Introduction and Scientific Background

The 2H-dibenzo[cd,g]indazole-6-one (also known as anthra[1,9-cd]pyrazol-6(2H)-one or 1,9-pyrazoloanthrone) core is a privileged scaffold in modern medicinal chemistry. Its rigid, planar structure and specific hydrogen bonding capabilities make it an ideal pharmacophore for targeting enzyme active sites. Notably, derivatives of this scaffold have been investigated as potent inhibitors of c-Jun N-terminal kinases (JNKs) and as anticancer agents.[1] The target molecule, this compound (CAS 1076198-26-9), incorporates a hydroxymethyl group, which can serve as a crucial interaction point with biological targets or as a handle for further chemical modification and the development of novel therapeutics.

Proposed Synthetic Pathway Overview

The synthesis is designed as a three-step sequence starting from anthraquinone-2-carboxylic acid. The pathway is illustrated below.

Synthetic_Pathway A Anthraquinone-2-carboxylic acid B 1-Bromo-9,10-dioxo-anthracene-2-carboxylic acid A->B Step 1: Bromination C 9-Carboxy-2H-dibenzo[cd,g]indazole-6-one B->C Step 2: Cyclization D This compound C->D Step 3: Reduction

Caption: Proposed three-step synthesis of the target compound.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.

Step 1: Synthesis of 1-Bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid (Intermediate 1)

Principle: This step involves the regioselective bromination of anthraquinone-2-carboxylic acid. The electron-withdrawing nature of the carboxylic acid and the quinone carbonyls directs the electrophilic substitution. While multiple isomers can form, the conditions can be optimized to favor the desired 1-bromo isomer.

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
Anthraquinone-2-carboxylic acid252.2210.0 g39.6
Acetic Acid (glacial)60.05200 mL-
Bromine (Br₂)159.812.2 mL (6.9 g)43.2
Hydrobromic Acid (48%)80.915.0 mL~44

Procedure:

  • Suspend anthraquinone-2-carboxylic acid (10.0 g, 39.6 mmol) in glacial acetic acid (200 mL) in a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser.

  • Add hydrobromic acid (48%, 5.0 mL) to the suspension. Stir the mixture at room temperature for 15 minutes.

  • From the dropping funnel, add a solution of bromine (2.2 mL, 43.2 mmol) in 20 mL of glacial acetic acid dropwise over 30 minutes.

  • After the addition is complete, heat the reaction mixture to 80°C and maintain for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) (e.g., using a 9:1 dichloromethane:methanol eluent).

  • After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Dry the crude product in a vacuum oven at 60°C. The product is a yellowish solid. Further purification can be achieved by recrystallization from acetic acid if necessary.

Step 2: Synthesis of 9-Carboxy-2H-dibenzo[cd,g]indazole-6-one (Intermediate 2)

Principle: This key step involves the formation of the pyrazoloanthrone core via a condensation and cyclization reaction between the 1-bromoanthraquinone derivative and hydrazine. This reaction proceeds via a nucleophilic aromatic substitution followed by an intramolecular cyclization.

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
Intermediate 1331.1210.0 g30.2
Pyridine79.10150 mL-
Hydrazine Hydrate (~64%)50.065.0 mL~100

Procedure:

  • To a 250 mL round-bottom flask, add Intermediate 1 (10.0 g, 30.2 mmol) and pyridine (150 mL).

  • Add hydrazine hydrate (5.0 mL, ~100 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approx. 115°C) and maintain for 6-8 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature. A precipitate should form.

  • Pour the reaction mixture into 400 mL of 2M hydrochloric acid to neutralize the pyridine and precipitate the product fully.

  • Collect the solid product by vacuum filtration. Wash the filter cake extensively with water and then with ethanol.

  • Dry the solid under vacuum to yield the crude carboxylic acid derivative of the dibenzoindazoleone core. This product may be used in the next step without further purification.

Step 3: Synthesis of this compound (Final Product)

Principle: The final step is the chemoselective reduction of the carboxylic acid to a primary alcohol. Borane reagents are well-suited for this transformation as they selectively reduce carboxylic acids in the presence of other reducible functional groups like ketones and amides under mild conditions.[1][2][3]

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
Intermediate 2266.235.0 g18.8
Tetrahydrofuran (THF), anhydrous72.11150 mL-
Borane-THF complex (1 M)-60 mL60.0

Procedure:

  • In a flame-dried 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), suspend Intermediate 2 (5.0 g, 18.8 mmol) in anhydrous THF (150 mL).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add the borane-THF complex solution (1 M, 60 mL, 60.0 mmol) dropwise via a syringe or dropping funnel over 30 minutes. Vigorous hydrogen gas evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, carefully quench the reaction by slowly adding methanol (20 mL) at 0°C to destroy excess borane.

  • Remove the solvent under reduced pressure.

  • To the residue, add 100 mL of 1M HCl and stir for 1 hour to hydrolyze the borate esters.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product, this compound, as a solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of the hydroxymethyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected: C₁₅H₁₀N₂O₂ = 250.25 g/mol ).[4]

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., O-H stretch, N-H stretch, C=O stretch).

  • Melting Point: To assess purity.

Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Reduction & Purification A1 Suspend Starting Material in Acetic Acid A2 Add HBr A1->A2 A3 Add Br2 Solution (Dropwise) A2->A3 A4 Heat to 80°C (4 hours) A3->A4 A5 Precipitate in Water A4->A5 A6 Filter, Wash, Dry A5->A6 B1 Dissolve Intermediate 1 in Pyridine A6->B1 Intermediate 1 B2 Add Hydrazine Hydrate B1->B2 B3 Reflux (6-8 hours) B2->B3 B4 Precipitate in HCl B3->B4 B5 Filter, Wash, Dry B4->B5 C1 Suspend Intermediate 2 in Anhydrous THF B5->C1 Intermediate 2 C2 Add Borane-THF at 0°C C1->C2 C3 Stir at RT (12-16 hours) C2->C3 C4 Quench with Methanol C3->C4 C5 Acidic Workup & Extraction C4->C5 C6 Purify by Chromatography C5->C6 Final Final C6->Final Final Product

Caption: Detailed workflow for the synthesis of the target compound.

Conclusion

The protocol described provides a robust and logical pathway for the synthesis of this compound. By leveraging established reactions for the construction of the complex heterocyclic core and employing chemoselective reduction methods, this guide offers a valuable resource for researchers aiming to synthesize this and related compounds for applications in drug discovery and materials science. Careful execution of each step and diligent monitoring are key to achieving a successful outcome.

References

  • Pharmaffiliates. This compound . [Link]

  • Proctor, D. J., et al. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis . Angewandte Chemie International Edition, 61(40), e202207604. [Link]

  • Touqeer, S., & Moutraji, S. A. (2024). Recent Advances in the Synthesis of Substituted Anthracenes . Molecules, 29(1), 123. [Link]

  • Chen, T. C., et al. (2019). Synthesis and biological evaluation of anthra[1,9-cd]pyrazol-6(2H)-one scaffold derivatives as potential anticancer agents . Arabian Journal of Chemistry, 12(8), 2815-2827. [Link]

  • Wikipedia. 1,9-Pyrazoloanthrone . [Link]

  • Baqi, Y., et al. (2020). Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3 . Frontiers in Pharmacology, 11, 1282. [Link]

  • Lu, B., et al. (2019). A Green and Scalable Synthesis of 1-Amino Anthraquinone . Asian Journal of Applied Chemistry Research, 3(1), 1-5. [Link]

  • Chen, T. C., et al. (2015). Synthesis and biological evaluation of anthra[1,9-cd]pyrazol-6(2H)-one scaffold derivatives as potential anticancer agents . ResearchGate. [Link]

  • Organic Chemistry Portal. Acid to Alcohol - Common Conditions . [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one. This resource is tailored for researchers, scientists, and professionals in drug development who are working with this complex heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges you may encounter during your synthetic endeavors. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes and improve your yield.

Introduction to the Synthesis

The synthesis of this compound, a complex polycyclic aromatic compound, presents a significant challenge in organic synthesis. Its rigid, planar structure and the presence of multiple reactive sites necessitate precise control over reaction conditions. The core dibenzo[cd,g]indazole-6-one scaffold is a key pharmacophore in various therapeutic agents, including PARP inhibitors like PJ34.[1][2][3] This guide will focus on potential synthetic routes and troubleshooting strategies to enhance the yield and purity of the final product.

Due to the limited availability of direct literature on the synthesis of this compound, the following guidance is based on established principles of indazole synthesis and related methodologies.[4][5][6][7][8][9][10][11][12][13][14]

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common issues encountered during the synthesis.

Issue 1: Low to No Yield of the Dibenzo[cd,g]indazole-6-one Core

Q: We are attempting a multi-step synthesis to form the dibenzo[cd,g]indazole-6-one core, but the yield of the final cyclized product is consistently low. What are the likely causes and how can we improve it?

A: Low yields in the formation of this complex heterocyclic system can often be attributed to several critical factors, primarily related to the cyclization step.

  • Inefficient Cyclization Strategy: The choice of cyclization method is paramount. Many indazole syntheses rely on intramolecular C-N or N-N bond formation.[4][5][7] For a dibenzo[cd,g]indazole-6-one structure, a plausible approach involves the cyclization of a suitably substituted anthraquinone or phenanthrene derivative.

    • Recommendation: A robust strategy is the Cadogan reductive cyclization of an ortho-nitroaryl precursor. This method is known for its efficiency in forming the indazole ring system.[11] Alternatively, copper- or palladium-catalyzed intramolecular N-arylation reactions have shown great promise in the synthesis of complex indazoles.[7][8]

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are critical.

    • Temperature: Many cyclization reactions require elevated temperatures to overcome the activation energy barrier. However, excessive heat can lead to decomposition and side product formation. A systematic temperature screen is recommended.

    • Solvent: The solvent must be high-boiling and capable of dissolving the reactants. Polar aprotic solvents like DMSO, DMF, or NMP are often good choices for these types of reactions.[6]

    • Catalyst: If employing a metal-catalyzed reaction, the choice of ligand and catalyst loading is crucial. Screening different phosphine ligands for palladium-catalyzed reactions or using copper oxide nanoparticles for copper-catalyzed reactions could lead to significant improvements.[7][8]

  • Purity of Starting Materials: Impurities in the starting materials can poison the catalyst or participate in side reactions, drastically reducing the yield.

    • Recommendation: Ensure all starting materials are of high purity. Recrystallization or column chromatography of key intermediates is highly advised.

Issue 2: Difficulty in the Introduction of the Hydroxymethyl Group

Q: We have successfully synthesized the dibenzo[cd,g]indazole-6-one core, but are facing challenges with the selective introduction of a hydroxymethyl group at the 9-position. What are some effective strategies?

A: Introducing a functional group at a specific position on a complex aromatic system requires careful consideration of directing effects and the choice of reagents.

  • Direct Functionalization: Direct C-H activation at the 9-position is a modern and elegant approach but can be challenging to achieve selectively.

  • Functional Group Interconversion: A more classical and often more reliable method is to introduce a different functional group that can be readily converted to a hydroxymethyl group.

    • Strategy 1: Formylation followed by Reduction:

      • Vilsmeier-Haack Formylation: This reaction can be used to introduce a formyl group (-CHO) onto the aromatic ring. The regioselectivity will depend on the electronic nature of the dibenzo[cd,g]indazole-6-one core.

      • Reduction: The resulting aldehyde can be easily reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride (NaBH₄).

    • Strategy 2: Halogenation followed by Nucleophilic Substitution:

      • Electrophilic Halogenation: Introduce a bromine or iodine atom at the 9-position.

      • Palladium-Catalyzed Cross-Coupling: A Suzuki or Stille coupling with a suitable formaldehyde equivalent, followed by deprotection, can yield the desired hydroxymethyl group.

Issue 3: Product Purification Challenges

Q: The crude product mixture is complex, and isolating the pure this compound is proving difficult. What are the best purification techniques?

A: The purification of polar, polycyclic aromatic compounds often requires a multi-step approach.

  • Column Chromatography: This is the most common method for purifying organic compounds.

    • Stationary Phase: Silica gel is a good starting point. If the compound is highly polar, alumina or reverse-phase silica (C18) may provide better separation.

    • Mobile Phase: A gradient elution from a non-polar solvent (e.g., hexane or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is recommended to effectively separate the product from impurities.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material. Experiment with a range of solvents and solvent mixtures.

  • Preparative HPLC: For obtaining very high purity material, preparative high-performance liquid chromatography (HPLC) is the method of choice.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A plausible multi-step synthesis could involve:

  • Starting Material: A substituted anthraquinone derivative.

  • Nitration: Introduction of a nitro group at the appropriate position.

  • Cyclization: Reductive cyclization (e.g., Cadogan reaction) to form the dibenzo[cd,g]indazole-6-one core.

  • Functionalization: Introduction of a hydroxymethyl group at the 9-position, potentially via a formylation-reduction sequence.

Q2: What are the key safety precautions to consider during this synthesis?

A2:

  • Handling of Reagents: Many reagents used in organic synthesis are toxic, flammable, or corrosive. Always consult the Safety Data Sheet (SDS) for each chemical and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • High-Temperature Reactions: Reactions requiring high temperatures should be conducted with caution, using appropriate heating mantles and temperature controllers. Ensure the reaction setup is secure and shielded.

  • Pressure Build-up: Some reactions may generate gaseous byproducts, leading to pressure build-up in a sealed vessel. Ensure adequate venting or use a system designed for pressure reactions.

Q3: How can I confirm the structure of the final product?

A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR will provide information about the chemical environment of the hydrogen and carbon atoms, respectively. 2D NMR techniques like COSY and HMBC can help establish connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the compound.

  • Infrared (IR) Spectroscopy: This will identify the presence of key functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides the definitive three-dimensional structure.

Visualizations

Proposed Synthetic Workflow

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Purification & Analysis A Substituted Anthraquinone B Nitration A->B HNO₃, H₂SO₄ C Reductive Cyclization (e.g., Cadogan) B->C P(OEt)₃ D Dibenzo[cd,g]indazole-6-one Core C->D E Formylation (Vilsmeier-Haack) D->E POCl₃, DMF F 9-Formyl Intermediate E->F G Reduction F->G NaBH₄ H This compound G->H I Crude Product H->I J Column Chromatography I->J K Recrystallization J->K L Pure Product K->L M Structural Confirmation (NMR, MS, IR) L->M

Caption: A proposed workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed Q1 Is the starting material pure? Start->Q1 A1_No Purify starting material (Recrystallization/Chromatography) Q1->A1_No No Q2 Are reaction conditions optimized? Q1->Q2 Yes A1_No->Q1 A2_No Screen temperature, solvent, and reaction time Q2->A2_No No Q3 Is the catalyst active? Q2->Q3 Yes A2_No->Q2 A3_No Use fresh catalyst/ligand Q3->A3_No No Q4 Is the cyclization strategy appropriate? Q3->Q4 Yes A3_No->Q3 A4_No Consider alternative cyclization methods (e.g., Metal-catalyzed) Q4->A4_No No Success Yield Improved Q4->Success Yes A4_No->Q4

Caption: A decision tree for troubleshooting low yield in the synthesis.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Cyclization Temperature 120-180 °CTo overcome the activation energy for intramolecular cyclization without causing significant decomposition.
Catalyst Loading (if applicable) 1-10 mol%To ensure efficient catalytic turnover without being cost-prohibitive. Higher loading may be needed for challenging substrates.
Reaction Time 12-48 hoursSufficient time for the reaction to go to completion. Monitor by TLC or LC-MS to determine the optimal time.
Reducing Agent (for aldehyde) 1.1-1.5 equivalentsA slight excess to ensure complete reduction of the aldehyde to the alcohol.

Detailed Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Dibenzo[cd,g]indazole-6-one Core
  • To a stirred solution of the dibenzo[cd,g]indazole-6-one core (1.0 eq) in anhydrous DMF (10 mL/g of substrate) at 0 °C, add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 9-formyl intermediate.

Protocol 2: Reduction of 9-Formyl Intermediate
  • Dissolve the 9-formyl intermediate (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield this compound.

References

  • PCR Biosystems. (n.d.). My results show a very low yield. What trouble-shooting suggestions do you have?. Retrieved from [Link]

  • Bitesize Bio. (2025, January 21). 11 Reasons Why Your Plasmid Yield is Low & Easy Fixes. Retrieved from [Link]

  • 德威钠. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The improvement of two kinds of synthetic methods of indazoles. Retrieved from [Link]

  • PubMed. (2016, November 15). Discovery, design and synthesis of 6H-anthra[1,9-cd]isoxazol-6-one scaffold as G9a inhibitor through a combination of shape-based virtual screening and structure-based molecular modification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization for synthesis of 2H-indazole. Retrieved from [Link]

  • MDPI. (n.d.). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Synthesis and biological evaluation of anthra[1,9-cd]pyrazol-6(2H)-one scaffold derivatives as potential anticancer agents. Retrieved from [Link]

  • GenScript. (n.d.). PCR Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. Retrieved from [Link]

  • PMC. (2021, April 8). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Methyl-6-nitro-2H-indazole. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. Retrieved from [Link]

Sources

troubleshooting 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one precipitation in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one. This document serves as a specialized resource for researchers, scientists, and drug development professionals encountering challenges with the solubility and handling of this compound. Precipitation of a test article in solution is a frequent impediment to obtaining reliable and reproducible experimental data. This guide provides a structured, question-and-answer-based approach to troubleshoot and resolve these issues, grounded in fundamental principles of physical chemistry and extensive field experience. Our objective is to empower you to overcome these technical hurdles efficiently, ensuring the integrity and success of your research.

Section 1: Understanding the Core Problem
Q1: My solution of this compound turned cloudy or formed visible particles after I added it to my aqueous assay buffer. What is happening?

A1: You are observing compound precipitation. This occurs when the concentration of the compound exceeds its solubility limit in the given solvent system. The core structure, a dibenzo[cd,g]indazole-6-one, is a large, rigid, and highly aromatic polycyclic system. Such molecules are inherently hydrophobic and possess high crystal lattice energy, making them poorly soluble in aqueous solutions.[1][2][3]

While the 9-hydroxymethyl (-CH2OH) group was likely added to the parent scaffold to improve aqueous solubility through hydrogen bonding, the large nonpolar surface area of the core structure remains the dominant factor.[4][5][6] The issue is most common when a concentrated stock solution, typically made in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous buffer (e.g., PBS, cell culture media).[7][8][9] This abrupt shift from a favorable organic environment to an unfavorable aqueous one causes the compound to "crash out" of the solution.[9][10]

Q2: What specific physicochemical properties of the dibenzo[cd,g]indazole-6-one scaffold contribute to its poor solubility?

A2: Several key properties of this scaffold are responsible for its challenging solubility profile:

  • High Lipophilicity (Hydrophobicity): The extensive fused aromatic ring system is nonpolar and repels water. This is often quantified by a high octanol-water partition coefficient (LogP). While data for this specific molecule is unavailable, related polycyclic aromatic hydrocarbons (PAHs) exhibit very high LogP values.[2][11]

  • Planarity and Rigidity: The flat, rigid structure allows for efficient stacking in a solid state, leading to high crystal lattice energy. A significant amount of energy is required to break apart this stable crystal structure and solvate individual molecules.[12]

  • π-π Stacking: The aromatic rings can interact with each other in solution, promoting self-aggregation and precipitation, especially at higher concentrations.

  • Presence of a Lactam: The indazole-6-one moiety contains a lactam group. While amides can participate in hydrogen bonding, within a large aromatic system, their contribution to overall aqueous solubility is often limited.[13]

The hydroxymethyl group provides a polar handle that can form hydrogen bonds with water, which is beneficial.[6][14] However, for larger molecules, the influence of the hydrophobic regions often dominates, leading to a net poor solubility in water.[1]

Section 2: Immediate Troubleshooting and Best Practices
Q3: I made a 10 mM stock in 100% DMSO and it's perfectly clear. Why does it precipitate when I dilute it to 10 µM in my cell culture medium?

A3: This is the most common scenario and highlights the difference between solubility in a pure organic solvent and an aqueous system. A clear DMSO stock does not guarantee solubility upon dilution.[9] When you add a small volume of the DMSO stock to a large volume of aqueous medium, you are performing a "solvent shift." The DMSO concentration plummets (e.g., from 100% to <0.1%), and the compound is suddenly exposed to a predominantly water-based environment where its solubility is orders of magnitude lower.

Immediate Actions:

  • Visually Inspect: Carefully observe the solution after adding the compound. Look for a faint cloudiness (Tyndall effect) against a dark background, which can indicate the formation of fine, colloidal precipitate.

  • Reduce Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay. It may be exceeding its aqueous solubility limit.[9][15]

  • Check Final DMSO Percentage: Ensure the final concentration of DMSO in your assay is as low as possible, ideally ≤0.5%, to minimize solvent effects on your biological system.[9] However, sometimes a slightly higher but still biologically tolerated DMSO concentration (e.g., 1%) can help maintain solubility.

Q4: What is the correct, step-by-step procedure for preparing my working solutions to minimize precipitation?

A4: Following a precise and gentle dilution protocol is critical. Rapidly adding aqueous buffer to a concentrated organic stock, or vice versa, can induce precipitation.[16]

Protocol 1: Recommended Dilution Workflow
  • Prepare High-Concentration Stock: Dissolve the solid compound in 100% DMSO to a concentration of 10-20 mM. Ensure complete dissolution, using gentle warming (to 37°C) or brief sonication if necessary.[17]

  • Create an Intermediate Dilution: Perform an intermediate dilution of the high-concentration stock into 100% DMSO. For example, dilute the 10 mM stock to 1 mM in DMSO. This step is crucial for accuracy when preparing low micromolar final concentrations.

  • Prepare Final Working Solution:

    • Method A (Preferred): Add the assay buffer/medium to your test vessel (e.g., microplate well) first. Then, add the small volume of the DMSO intermediate stock solution directly into the buffer while gently mixing or swirling.[16][17] This allows for rapid dispersion.

    • Method B (Serial Dilution in Buffer): For some compounds, a stepwise dilution into the aqueous buffer is more effective.[17] Prepare the highest required concentration in the assay buffer and then perform serial dilutions from that solution using the same buffer. This is only feasible if the highest concentration is fully soluble.

  • Vortexing/Mixing: Use gentle mixing. Vigorous vortexing can sometimes accelerate the growth of precipitate particles.[7][8]

Troubleshooting Workflow Diagram

G start Precipitation Observed in Aqueous Working Solution check_stock Is the 100% DMSO stock solution clear? start->check_stock remake_stock Stock has precipitated. Warm/sonicate or remake stock. Store with desiccant. check_stock->remake_stock No check_conc Is the final assay concentration too high? check_stock->check_conc Yes reduce_conc Action: Lower the final concentration and re-test. check_conc->reduce_conc Yes check_dmso Is the final DMSO concentration <0.1%? check_conc->check_dmso No end_ok Problem Resolved reduce_conc->end_ok increase_dmso Action: Increase final DMSO to 0.5-1% (if tolerated by assay) and re-test. check_dmso->increase_dmso Yes modify_buffer Advanced Troubleshooting: Modify buffer pH or add solubilizing excipients. check_dmso->modify_buffer No increase_dmso->end_ok modify_buffer->end_ok

Caption: A step-by-step workflow for diagnosing and resolving compound precipitation.

Section 3: Advanced Troubleshooting & Formulation Strategies
Q5: I've tried lowering the concentration, but I still see precipitation. Can I modify my buffer to improve solubility?

A5: Yes, modifying the buffer is an effective advanced strategy. The key factors to consider are pH and the addition of solubilizing agents (excipients).

  • pH Adjustment: The indazole and lactam moieties may have ionizable protons. The solubility of such compounds can be highly dependent on pH.

    • Action: Systematically test the solubility of your compound in a series of buffers with different pH values (e.g., pH 5.0, 6.5, 7.4, 8.5). Be mindful that your biological assay must be compatible with the chosen pH.[15]

  • Use of Co-solvents: While DMSO is the primary stock solvent, other water-miscible co-solvents can be included in the final buffer in small amounts (e.g., 1-5%), if tolerated by the assay. Examples include ethanol, polyethylene glycol (PEG 400), or N-methyl-2-pyrrolidinone (NMP).[18]

  • Addition of Proteins: If you are working with cell culture media, the presence of serum (e.g., FBS) can significantly improve the solubility of hydrophobic compounds due to binding with proteins like albumin.[9]

    • Action: Compare the solubility in serum-free vs. serum-containing media. If solubility is better with serum, ensure its presence in your final assay.

  • Formulation with Excipients: For persistent issues, pharmaceutical formulation strategies can be adapted. These agents work by creating micelles or complexes that encapsulate the hydrophobic compound.[18][19][20]

    • Cyclodextrins: (e.g., HP-β-CD) can form inclusion complexes with the aromatic portion of the molecule, shielding it from water.[19][20]

    • Surfactants: Non-ionic surfactants like Pluronic F127 or Tween® 80 can be used at low concentrations (below their critical micelle concentration) to inhibit precipitation.[18]

StrategyAgentTypical Final Conc.Mechanism of Action
pH Modification pH Buffers (e.g., MES, HEPES, Tris)N/AIonizes the compound to a more soluble form.
Protein Binding Bovine Serum Albumin (BSA)0.1 - 1%Hydrophobic binding sequesters the compound.
Complexation HP-β-Cyclodextrin1 - 10 mMForms a water-soluble inclusion complex.[19]
Precipitation Inhibition Pluronic F1270.01 - 0.1%Steric hindrance prevents crystal growth.[18]
Q6: How can I quantitatively determine the solubility limit of my compound in a specific buffer?

A6: A kinetic solubility assay is the standard method for this determination in a research setting. This protocol measures how much compound remains in solution after a solvent shift from DMSO into your aqueous buffer.[21]

Protocol 2: Kinetic Solubility Assessment by Nephelometry

This method uses light scattering (nephelometry) to detect the formation of precipitate.

  • Materials: 10 mM compound stock in DMSO, your specific assay buffer, a clear 96-well plate, a multichannel pipette, and a plate reader capable of measuring light scattering.

  • Compound Plate Preparation: In a 96-well plate, create a 2-fold serial dilution of your 10 mM stock in 100% DMSO. This will create a range of concentrations to test.

  • Assay Plate Preparation: Add your assay buffer to the wells of a new 96-well plate (e.g., 198 µL per well).

  • Initiate Precipitation: Using a multichannel pipette, transfer a small volume (e.g., 2 µL) from the DMSO compound plate to the assay plate. This creates a 1:100 dilution and a consistent final DMSO concentration of 1%. Mix immediately.

  • Incubation & Measurement: Incubate the plate at room temperature for 1-2 hours. Measure the light scattering at a suitable wavelength (e.g., 620 nm) at time zero and after the incubation period.

  • Analysis: The concentration at which a significant increase in light scattering is observed above the background (buffer + DMSO only) is the kinetic solubility limit.

Solubility Determinants Diagram

G cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors Solubility Compound Solubility LogP Lipophilicity (LogP) LogP->Solubility Lattice Crystal Lattice Energy Lattice->Solubility pKa pKa (Ionization) pKa->Solubility pH Buffer pH pH->Solubility Temp Temperature Temp->Solubility Solvent Solvent Composition (%DMSO, Excipients) Solvent->Solubility

Sources

Technical Support Center: Optimizing 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one, a novel small molecule inhibitor. This guide is designed to provide you with the in-depth technical and methodological support needed to successfully integrate this compound into your cell-based assays. As Senior Application Scientists, we have structured this resource to not only provide step-by-step protocols but also to share the rationale and scientific principles behind these recommendations. Our goal is to empower you to troubleshoot effectively and generate high-quality, reproducible data.

This guide is divided into two main sections:

  • Frequently Asked Questions (FAQs): To address common initial queries and provide a foundational understanding of working with this compound.

  • Troubleshooting Guides: To offer solutions to specific issues you may encounter during your experiments, from solubility problems to unexpected cellular responses.

Part 1: Frequently Asked Questions (FAQs)

This section tackles the most common questions researchers have when starting to work with a new small molecule inhibitor like this compound.

Q1: What is the recommended solvent for reconstituting this compound?

The choice of solvent is critical for the efficacy and reproducibility of your experiments. For most nonpolar to moderately polar small molecules, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solvating power and compatibility with most cell culture media at low final concentrations.

  • Primary Recommendation: High-purity, anhydrous DMSO (Dimethyl Sulfoxide).

  • Causality: DMSO is a polar aprotic solvent that can effectively dissolve a wide range of organic compounds. Its miscibility with water allows for easy dilution into aqueous cell culture media.

  • Best Practice: Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO. Store this stock at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can lead to compound degradation.

Q2: How can I determine the optimal concentration range for my specific cell line?

The optimal concentration of this compound will vary significantly between different cell lines due to variations in target expression, cell permeability, and metabolic rates. Therefore, a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) is an essential first step.

  • Experimental Approach: A cell viability or proliferation assay (e.g., MTT, MTS, or CellTiter-Glo®) is typically used.

  • Methodology:

    • Plate your cells at a predetermined optimal density.

    • Treat the cells with a wide range of concentrations of the compound. A common starting point is a serial dilution from a high concentration (e.g., 100 µM) down to a very low concentration (e.g., 1 nM).

    • Incubate for a period relevant to your assay (e.g., 24, 48, or 72 hours).

    • Measure cell viability and plot the results as a percentage of the vehicle-treated control against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

  • Trustworthiness: This self-validating system ensures that you identify a concentration range that is both effective and minimally toxic for your specific experimental model.

Q3: What is the maximum final concentration of DMSO that is safe for my cells?

While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations. It is crucial to keep the final concentration of DMSO in your cell culture media as low as possible.

  • General Guideline: Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant toxic effects. However, for sensitive cell lines or long-term experiments, it is advisable to keep the concentration at or below 0.1% (v/v).

  • Self-Validating Control: Always include a "vehicle-only" control in your experiments. This is a sample of cells treated with the same final concentration of DMSO as your experimental samples, but without the compound. This allows you to differentiate the effects of the compound from any potential effects of the solvent.

Part 2: Troubleshooting Guides

This section provides in-depth solutions to specific problems you might encounter while optimizing the dosage of this compound.

Issue 1: Compound Precipitation in Cell Culture Media

You've diluted your DMSO stock of this compound into your aqueous cell culture media, and you observe a cloudy precipitate. This indicates that the compound has poor aqueous solubility and is crashing out of solution.

  • Poor Aqueous Solubility: Many small molecule inhibitors are hydrophobic and have limited solubility in aqueous environments like cell culture media.

  • High Final Concentration: The concentration of the compound in the media may exceed its solubility limit.

  • Media Components: Proteins and other components in the media can sometimes interact with the compound and reduce its solubility.

1. Assess Maximum Aqueous Solubility:

  • Protocol:

    • Prepare serial dilutions of your compound in a buffer system (e.g., PBS) or your specific cell culture medium.

    • Visually inspect for precipitation or use a spectrophotometer to measure light scattering at a wavelength where the compound does not absorb (e.g., 600 nm).

    • The highest concentration that remains clear is your approximate aqueous solubility limit.

2. Modify the Dosing Protocol:

  • Step-wise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions to gently introduce the compound into the aqueous environment.

  • Pluronic F-68: For particularly challenging compounds, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%) to the media can help maintain solubility.

3. Consider Alternative Solvents:

  • If DMSO is problematic, other solvents like ethanol or dimethylformamide (DMF) can be tested. However, their cellular toxicity must be carefully evaluated with appropriate vehicle controls.

A Compound Precipitation Observed B Assess Max Aqueous Solubility A->B C Modify Dosing Protocol A->C D Consider Alternative Solvents A->D E Solubility Limit Determined B->E F Implement Step-wise Dilution C->F G Add Surfactant (e.g., Pluronic F-68) C->G H Test New Solvent Toxicity D->H I Problem Resolved E->I F->I G->I H->I

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: High Variability in Experimental Replicates

You are performing a dose-response experiment, and you observe significant variability between your technical replicates, leading to a poor R-squared value for your curve fit.

  • Inaccurate Pipetting: Small volumes of high-concentration stock solutions are difficult to pipette accurately.

  • Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or may be precipitating upon dilution.

  • Uneven Cell Plating: Inconsistent cell numbers across the wells of your plate will lead to variable results.

  • Edge Effects: Wells on the outer edges of a multi-well plate are more prone to evaporation, leading to changes in compound concentration and cell health.

1. Refine Pipetting Technique:

  • Serial Dilutions: Prepare a series of intermediate dilutions rather than a single large dilution from your main stock. This minimizes errors from pipetting very small volumes.

  • Reverse Pipetting: For viscous solutions like DMSO, use the reverse pipetting technique to ensure accurate dispensing.

2. Ensure Complete Solubilization:

  • Vortexing and Sonication: After reconstituting the compound in DMSO, vortex thoroughly. If needed, a brief sonication in a water bath can help break up any small aggregates.

3. Standardize Cell Plating:

  • Cell Counting: Always count your cells using a hemocytometer or an automated cell counter before plating to ensure a consistent cell density in each well.

  • Plate Layout: To mitigate edge effects, avoid using the outermost wells of the plate for your experimental samples. Instead, fill these wells with sterile PBS or media.

ParameterPoor Practice ExampleBest Practice RecommendationExpected Outcome
Pipetting Direct dilution of 1 µL stock into 1 mL mediaSerial dilution from a 10 mM stock to a 1 mM intermediate, then to final concentrationsReduced pipetting error, improved consistency
Cell Plating Plating based on confluency estimationCounting cells and plating exactly 10,000 cells/wellUniform cell number, lower well-to-well variability
Plate Usage Using all 96 wells for samplesFilling outer wells with PBS and using inner 60 wellsMinimized edge effects, more reliable data
Issue 3: Unexpected Cytotoxicity at Low Concentrations

Your compound is showing significant cytotoxicity at concentrations well below its expected IC50 for the target of interest. This may indicate off-target effects or general cellular toxicity.

  • Off-Target Effects: The compound may be interacting with other cellular targets that are essential for cell survival.

  • Mitochondrial Toxicity: Some compounds can disrupt mitochondrial function, leading to a rapid decline in cell health.

  • Reactive Metabolites: The compound may be metabolized by the cells into a more toxic species.

1. Orthogonal Cytotoxicity Assays:

  • Principle: Different cytotoxicity assays measure different cellular parameters. Using multiple assays can provide a more complete picture of the mechanism of cell death.

  • Recommended Assays:

    • Metabolic Activity: MTT or MTS assays measure the activity of mitochondrial dehydrogenases.

    • Membrane Integrity: LDH release assays or trypan blue exclusion measure damage to the cell membrane.

    • Apoptosis vs. Necrosis: Assays using Annexin V and Propidium Iodide (PI) staining can distinguish between programmed cell death (apoptosis) and uncontrolled cell death (necrosis).

2. Target Engagement Assay:

  • Purpose: To confirm that the compound is interacting with its intended target at the concentrations used in your experiments.

  • Methods: Techniques like cellular thermal shift assay (CETSA) or specific kinase activity assays can be used to measure target engagement in a cellular context.

A Compound X B Target Kinase A->B Inhibition (Intended) E Off-Target Protein A->E Inhibition (Off-target) C Downstream Signaling B->C Blocks D Cell Proliferation C->D Promotes F Mitochondrial Function E->F Disrupts G Cytotoxicity F->G

Caption: Potential on-target vs. off-target effects of Compound X.

References

  • Title: Pluronic F-68: A Nonionic Surfactant with Diverse Applications in Cell Culture Source: BioProcess International URL: [Link]

  • Title: Cellular Thermal Shift Assay (CETSA) Source: Nature Protocols URL: [Link]

Technical Support Center: Overcoming Resistance to 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The compound 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one is not extensively characterized in publicly available literature. However, its core chemical structure, containing an indazole moiety, is a key feature of several potent Poly(ADP-ribose) Polymerase (PARP) inhibitors, such as Niraparib.[1][2] This guide is therefore constructed based on the hypothesis that this compound functions as a PARP inhibitor. The principles and troubleshooting steps outlined here are based on established mechanisms of resistance to PARP inhibitors and should provide a robust framework for your research.

Introduction: The Principle of Synthetic Lethality

PARP inhibitors exploit a concept known as synthetic lethality .[3] In many cancers, particularly those with mutations in BRCA1 or BRCA2 genes, the primary pathway for repairing DNA double-strand breaks (DSBs)—Homologous Recombination (HR)—is deficient.[4][5] These cells become heavily reliant on other DNA repair mechanisms, including the PARP-mediated repair of single-strand breaks (SSBs).[3][6]

When a PARP inhibitor like this compound is introduced, it blocks SSB repair. These unrepaired SSBs are converted into toxic DSBs during DNA replication.[6] In HR-deficient cancer cells, the inability to repair these DSBs leads to genomic instability and, ultimately, cell death.[7] Healthy cells, with their functional HR pathway, can tolerate PARP inhibition and repair the DSBs, creating a therapeutic window to selectively target cancer cells.

cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient, e.g., BRCA-mutant) ssb1 DNA Single-Strand Break (SSB) parp1 PARP Action ssb1->parp1 repaired by dsb1 Replication leads to Double-Strand Break (DSB) ssb1->dsb1 if unrepaired parpi1 PARP Inhibitor parp1->parpi1 blocked by hr1 Homologous Recombination (HR) Repair dsb1->hr1 repaired by survival1 Cell Survival hr1->survival1 ssb2 DNA Single-Strand Break (SSB) parp2 PARP Action ssb2->parp2 repaired by dsb2 Replication leads to Double-Strand Break (DSB) ssb2->dsb2 if unrepaired parpi2 PARP Inhibitor parp2->parpi2 blocked by hr2 Homologous Recombination (HR) Repair (DEFECTIVE) dsb2->hr2 repair fails death2 Cell Death (Apoptosis) hr2->death2

Caption: Synthetic lethality of PARP inhibitors in HR-deficient cells.

Frequently Asked Questions (FAQs)

Q1: My cells were initially sensitive to the compound but have now stopped responding. What is the most common reason for this acquired resistance?

A: The most frequently observed mechanism of acquired resistance is the restoration of Homologous Recombination (HR) function.[7][8] This can occur through secondary or "reversion" mutations in BRCA1/2 that restore the protein's reading frame and function.[9] Another common cause is increased drug efflux, where the cell actively pumps the compound out, preventing it from reaching its target.[10][11]

Q2: Can I just increase the concentration of the compound to overcome resistance?

A: While a modest increase in concentration might overcome resistance in some cases (e.g., slight upregulation of efflux pumps), it is often not a viable long-term strategy.[12] High concentrations can lead to off-target effects and increased toxicity to any non-cancerous cells in your culture. Furthermore, if the resistance mechanism involves restoration of HR or loss of the drug's target (PARP1), simply increasing the dose will be ineffective.[9][12]

Q3: Are there any initial, simple checks I can perform to start troubleshooting?

A: Yes. Before diving into complex mechanistic studies, perform these basic checks:

  • Confirm Compound Integrity: Ensure your stock of this compound has not degraded. Test it on a fresh, sensitive parental cell line.

  • Cell Line Authenticity: Verify the identity of your cell line using Short Tandem Repeat (STR) profiling. Cell line misidentification or cross-contamination is a common issue.

  • Mycoplasma Testing: Mycoplasma contamination can alter cellular metabolism and drug response. Regularly test your cultures.[13]

  • Re-run Dose-Response: Perform a careful dose-response curve (IC50 determination) on your resistant cells and compare it to the parental line to quantify the degree of resistance.[14]

Q4: What is "PARP trapping," and how does it relate to resistance?

A: PARP inhibitors have a dual mechanism: they inhibit the catalytic activity of PARP and also "trap" the PARP1 enzyme on the DNA at the site of a single-strand break.[15] This PARP-DNA complex is highly cytotoxic, even more so than the unrepaired SSB itself.[15] Some resistance mechanisms work by reducing this trapping effect, for instance, through mutations in PARP1 that prevent it from binding to DNA or by the loss of PARP1 expression altogether.[16][17]

Troubleshooting Guide: Diagnosing and Overcoming Resistance

This guide is structured around the primary known mechanisms of PARP inhibitor resistance. For each mechanism, we provide a diagnostic workflow and strategies to re-sensitize your cells.

Mechanism 1: Restoration of Homologous Recombination (HR) Proficiency

This is the most common form of acquired resistance. The cell regains its ability to repair double-strand breaks, thus circumventing the synthetic lethality induced by the PARP inhibitor.[7][8]

Diagnostic Workflow

start Observe Resistance to PARP Inhibitor rad51 Perform RAD51 Foci Formation Assay start->rad51 rad51_result Increased RAD51 foci in resistant cells? rad51->rad51_result western Western Blot for HR-related proteins (BRCA1, 53BP1, etc.) rad51_result->western Yes other_mech Investigate other mechanisms rad51_result->other_mech No western_result BRCA1 restored? 53BP1 lost? western->western_result sequencing Sequence BRCA1/2 Genes western_result->sequencing Yes western_result->other_mech No sequencing_result Reversion mutation found? sequencing->sequencing_result conclusion Conclusion: HR Pathway Restored sequencing_result->conclusion Yes sequencing_result->other_mech No

Sources

Technical Support Center: Enhancing the Bioavailability of 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one. This resource is designed for researchers, scientists, and drug development professionals actively engaged in preclinical and clinical studies involving this compound. This compound is a promising heterocyclic compound with significant therapeutic potential.[1] However, its poor aqueous solubility presents a considerable challenge to achieving adequate oral bioavailability.[2][3]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles in enhancing the systemic exposure of this molecule. Our approach is grounded in established scientific principles and field-proven insights to ensure the integrity and success of your experimental workflows.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the formulation of this compound.

Q1: What are the primary challenges to the oral bioavailability of this compound?

The principal obstacle is its low aqueous solubility. As a Biopharmaceutics Classification System (BCS) Class II or IV agent, the dissolution rate is the rate-limiting step for absorption in the gastrointestinal tract.[4] This poor solubility can lead to low and variable oral bioavailability, hindering the attainment of therapeutic plasma concentrations.[2][4]

Q2: What are the most promising formulation strategies to investigate for enhancing its bioavailability?

Several advanced formulation strategies are well-suited for addressing the challenges posed by poorly soluble compounds like this compound.[2][5] These include:

  • Amorphous Solid Dispersions (ASDs): Dispersing the amorphous form of the drug in a polymer matrix can significantly increase its aqueous solubility and dissolution rate.[6][7]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and facilitate absorption through lipid pathways.[8][9][10]

  • Nanonization: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to enhanced dissolution velocity.[11][12][13]

Q3: How do I select the most appropriate formulation strategy for my study?

The choice of formulation strategy depends on several factors, including the physicochemical properties of the drug, the desired pharmacokinetic profile, and the intended dosage form. A systematic approach involving initial screening of different formulation types is recommended.

Below is a decision-making workflow to guide your selection process:

G cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Formulation Development start Physicochemical Characterization of this compound solubility Determine Solubility in Various Solvents and Lipids start->solubility stability Assess Amorphous and Crystalline Stability start->stability lipid_sol High Lipid Solubility? solubility->lipid_sol good_glass Good Glass Former? stability->good_glass lipid_sol->good_glass No lbdss Lipid-Based Drug Delivery Systems (LBDDS) lipid_sol->lbdss Yes asd Amorphous Solid Dispersions (ASD) good_glass->asd Yes nano Nanosuspension good_glass->nano No lbdss_dev SEDDS/SMEDDS Formulation lbdss->lbdss_dev asd_dev Polymer & Solvent Selection, Spray Drying/HME asd->asd_dev nano_dev Stabilizer Screening, Milling/Homogenization nano->nano_dev

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Troubleshooting Guide: Amorphous Solid Dispersions (ASDs)

ASDs are a powerful tool for enhancing the bioavailability of poorly soluble drugs.[6][7] However, their successful development requires careful attention to potential challenges.

Q: My amorphous solid dispersion is showing signs of recrystallization during stability testing. What are the likely causes and how can I prevent this?

A: Recrystallization is a common failure mode for ASDs and can negate the solubility advantage of the amorphous form.

Potential Causes:

  • Insufficient Drug-Polymer Interaction: The polymer's role is to stabilize the amorphous drug by inhibiting molecular mobility and preventing nucleation and crystal growth.[14]

  • High Drug Loading: Exceeding the solubility of the drug in the polymer can lead to phase separation and subsequent crystallization.

  • Environmental Factors: High temperature and humidity can act as plasticizers, increasing molecular mobility and promoting recrystallization.

Troubleshooting Steps:

  • Polymer Selection: Ensure the chosen polymer has a high glass transition temperature (Tg) and can form favorable intermolecular interactions (e.g., hydrogen bonds) with the drug.[14]

  • Drug Loading Optimization: Determine the solubility of the drug in the polymer using techniques like Differential Scanning Calorimetry (DSC) to avoid supersaturation within the solid dispersion.[14]

  • Stability Testing under Controlled Conditions: Conduct stability studies at various temperature and humidity conditions to identify the critical parameters affecting the physical stability of your ASD.

  • Characterization: Use techniques like X-ray Powder Diffraction (XRPD) and DSC to monitor the physical state of the drug in the ASD over time.[15] A stable ASD should show a halo pattern in XRPD and a single Tg in DSC.[15]

Experimental Protocol: Preparation of an ASD by Spray Drying

  • Solution Preparation: Dissolve this compound and a suitable polymer (e.g., PVP, HPMC-AS) in a common volatile solvent (e.g., acetone, methanol).

  • Spray Drying: Atomize the solution into a heated drying chamber. The rapid evaporation of the solvent traps the drug in its amorphous form within the polymer matrix.[16]

  • Powder Collection: Collect the resulting powder, which should be a homogenous solid dispersion.

  • Characterization: Analyze the powder using XRPD, DSC, and Scanning Electron Microscopy (SEM) to confirm its amorphous nature and morphology.[15]

Troubleshooting Guide: Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS are an excellent choice for lipophilic compounds, enhancing bioavailability by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[8][9][10]

Q: My self-emulsifying drug delivery system (SEDDS) shows poor emulsification and drug precipitation upon dilution in aqueous media. What are the potential issues?

A: The performance of a SEDDS formulation is critically dependent on its ability to form a fine and stable emulsion upon contact with gastrointestinal fluids.

Potential Causes:

  • Inappropriate Excipient Selection: The balance of oil, surfactant, and cosolvent is crucial for spontaneous emulsification.

  • Low Drug Solubility in the Formulation: The drug must remain solubilized in the oil/surfactant mixture.

  • Phase Separation: The formulation may not be thermodynamically stable.

Troubleshooting Steps:

  • Excipient Screening: Systematically screen various oils, surfactants, and cosolvents to identify a combination that provides optimal drug solubility and emulsification performance.

  • Ternary Phase Diagrams: Construct ternary phase diagrams to identify the self-emulsifying region for different combinations of oil, surfactant, and cosolvent. This will help in optimizing the formulation composition.

  • In Vitro Dispersion Testing: Evaluate the emulsification performance by observing the droplet size and uniformity upon dilution in simulated gastric and intestinal fluids.

Data Presentation: Example of a Ternary Phase Diagram for SEDDS Formulation

FormulationOil (%)Surfactant (%)Cosolvent (%)Emulsification Grade
F1404020A (Rapidly forms clear microemulsion)
F2603010B (Forms slightly bluish emulsion)
F3306010A (Rapidly forms clear microemulsion)
F4502030C (Forms milky emulsion with some precipitation)

This is example data and should be generated experimentally for your specific system.

Troubleshooting Guide: Nanosuspensions

Nanosuspensions are a versatile approach for enhancing the dissolution rate of poorly soluble drugs by increasing their surface area.[11][12][13]

Q: The particle size of my nanosuspension is not within the target range, and I'm observing particle aggregation over time. What should I investigate?

A: Achieving and maintaining a stable nanoparticle size is critical for the success of a nanosuspension formulation.

Potential Causes:

  • Ineffective Stabilization: The choice and concentration of the stabilizer (surfactant or polymer) are crucial to prevent particle aggregation (Ostwald ripening).

  • Suboptimal Processing Parameters: The energy input during milling or homogenization directly influences the final particle size.

Troubleshooting Steps:

  • Stabilizer Screening: Evaluate a range of stabilizers to find one that effectively adsorbs to the drug particle surface and provides sufficient steric or electrostatic stabilization.

  • Optimization of Processing Parameters: For top-down methods like media milling or high-pressure homogenization, systematically vary parameters such as milling time, bead size, and homogenization pressure to achieve the desired particle size.

  • Zeta Potential Measurement: Measure the zeta potential of the nanosuspension. A higher absolute zeta potential (typically > |30| mV) indicates better electrostatic stability.

  • Long-Term Stability Studies: Monitor the particle size distribution of the nanosuspension over time at different storage conditions to ensure long-term stability.

G cluster_0 Nanosuspension Preparation cluster_1 Characterization & Stability start Drug + Stabilizer in Dispersion Medium process High-Energy Process (Milling/Homogenization) start->process nanosuspension Nanosuspension process->nanosuspension psd Particle Size Distribution (DLS) nanosuspension->psd zeta Zeta Potential nanosuspension->zeta dissolution In Vitro Dissolution Testing nanosuspension->dissolution stability Long-Term Stability Assessment psd->stability

Sources

Technical Support Center: Minimizing Off-Target Effects of Small Molecule Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Last Updated: 2026-01-15

Introduction: The Challenge of Kinase Inhibitor Selectivity

Welcome to the technical support center for minimizing off-target effects of small molecule kinase inhibitors. Your compound of interest, "9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one," appears to be a novel or proprietary molecule, as it is not documented in publicly available scientific literature. However, its complex, polycyclic aromatic structure is characteristic of a class of compounds known as kinase inhibitors.[1]

Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[2][3] Small molecule inhibitors designed to block the action of specific kinases have become a cornerstone of modern therapeutics.[4] However, a significant challenge in their development and experimental use is ensuring selectivity. Due to the highly conserved nature of the ATP-binding site across the human kinome, many inhibitors can bind to unintended kinase targets, leading to off-target effects.[5] These effects can confound experimental results and cause unforeseen toxicities.[6]

This guide is designed to provide you with the foundational knowledge, practical strategies, and detailed protocols to proactively identify, understand, and minimize the off-target effects of your kinase inhibitor, which we will refer to as "DBI-6" for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: My initial screens with DBI-6 show potent inhibition of my target kinase, but I'm also seeing unexpected cellular phenotypes (e.g., toxicity, altered morphology). How can I determine if these are on- or off-target effects?

A1: This is a critical first step in validating your compound. Distinguishing on-target from off-target effects requires a multi-pronged approach. A primary strategy is to use a negative control—a close chemical analog of your compound that is inactive against your primary target. If the unexpected phenotype disappears with the negative control, it strongly suggests the effect is linked to the intended target.[7]

Another powerful method is genetic validation. Using techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target protein can help clarify the situation. If the phenotype persists even in the absence of the target, it is almost certainly an off-target effect.[7] Conversely, if the genetic knockdown phenocopies the effect of your inhibitor, it builds confidence in on-target activity.

Q2: What is the single most important factor in minimizing off-target effects in my cell-based assays?

A2: Dose. Using the lowest effective concentration of your compound is paramount. Off-target interactions typically have lower affinity than the on-target interaction. As you increase the concentration, you increase the likelihood of engaging these lower-affinity off-targets.[7] It is crucial to perform a careful dose-response curve for your primary target and select a concentration that is effective for on-target inhibition while remaining below the threshold that elicits significant off-target activity.

Q3: How can I proactively assess the selectivity of DBI-6 before committing to extensive cellular studies?

A3: The gold standard for assessing selectivity is a comprehensive kinase profile. This involves screening your compound against a large panel of kinases (often hundreds) to identify other potential targets.[8][9] These services are commercially available and provide a detailed map of your compound's interactions across the kinome.[2][10] The results, typically provided as percent inhibition at a specific concentration or as IC50/Kd values, allow you to calculate a selectivity index and identify potential off-target liabilities early in your research.[11]

Q4: My compound is effective in biochemical assays but shows weak or no activity in cell-based assays. What could be the issue?

A4: This discrepancy is common and often points to issues with cell permeability or efflux.[8] A compound that potently inhibits a purified enzyme in a test tube may not be able to cross the cell membrane to reach its intracellular target. To confirm that your compound is engaging its target within a cellular context, you should perform a target engagement assay.[12][13]

Troubleshooting Guide

Issue Possible Cause Recommended Troubleshooting Steps
High cytotoxicity observed at concentrations needed for on-target effect. Off-target inhibition of kinases essential for cell survival.1. Perform a broad kinase selectivity screen to identify unintended targets.[7] 2. Test inhibitors with different chemical scaffolds that target the same protein; if cytotoxicity is consistent, it may be an on-target effect.[7] 3. Verify compound solubility in your culture media to rule out precipitation and non-specific toxicity.
Inconsistent results between experiments. Compound instability or degradation in media.1. Assess compound stability in your experimental conditions (e.g., using HPLC-MS over a time course). 2. Prepare fresh stock solutions for each experiment and minimize freeze-thaw cycles.
Phenotype does not match known effects of inhibiting the target. 1. Off-target effects are dominating the cellular response. 2. The compound may have a novel mechanism of action.1. Use a structurally distinct inhibitor for the same target to see if the phenotype is reproduced.[7] 2. Perform a target deconvolution study using chemoproteomic methods to identify all cellular binding partners.
Loss of inhibitor effect over time. Cellular adaptation or upregulation of compensatory pathways.1. Perform time-course experiments to monitor the duration of target inhibition. 2. Analyze key signaling nodes upstream and downstream of your target to look for feedback loops or pathway rewiring.

Experimental Workflows & Protocols

A rigorous experimental design is your best defense against misleading data from off-target effects. The following workflow provides a structured approach to characterizing your inhibitor.

Workflow for Characterizing Inhibitor Specificity

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Cellular Validation A Biochemical Assay (IC50 Determination) B Cell Viability Assay (Determine Cytotoxicity) A->B Establish Potency C Broad Kinase Panel Screen (e.g., >400 kinases) B->C Proceed if potent & non-toxic D Analyze Selectivity Score (Identify Off-Targets) C->D E Cellular Target Engagement Assay (e.g., CETSA, NanoBRET) D->E Validate in cells F On-Target Pathway Modulation (Western Blot, Phospho-Flow) E->F G Phenotypic Assays with Controls (e.g., Genetic Knockdown) F->G

Caption: A three-phase workflow for inhibitor characterization.

Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol determines the concentration at which your inhibitor exhibits cytotoxic effects, helping to establish a therapeutic window.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of DBI-6.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well white-walled assay plates

  • DBI-6 stock solution (e.g., 10 mM in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader with luminescence detection

Procedure:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and resuspend cells in fresh medium. Seed cells at an appropriate density (e.g., 2,000-5,000 cells/well) in a 96-well plate and incubate for 24 hours.[14]

  • Compound Treatment: Prepare a serial dilution of DBI-6 in culture medium. The final concentration range should span several orders of magnitude (e.g., 1 nM to 100 µM). Add the diluted compound to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 72 hours (or a duration relevant to your experimental endpoint).

  • Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.[15]

  • Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus log[inhibitor concentration]. Calculate the GI50 value using non-linear regression.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify that your compound binds to its intended target in the complex environment of a living cell.[16] The principle is that a ligand-bound protein is more resistant to thermal denaturation than an unbound protein.[17]

Objective: To confirm intracellular target engagement of DBI-6.

Materials:

  • Cells expressing the target kinase

  • DBI-6 and vehicle control (DMSO)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • PCR thermocycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Primary antibody specific to the target kinase

Procedure:

  • Treatment: Treat cultured cells with DBI-6 at a relevant concentration (e.g., 10x the biochemical IC50) and a vehicle control for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler. Cool immediately on ice.

  • Lysis and Separation: Lyse the cells (e.g., three freeze-thaw cycles). Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of soluble target protein at each temperature point by Western blot.

  • Interpretation: In the presence of a binding ligand (DBI-6), the target protein will remain soluble at higher temperatures compared to the vehicle control, resulting in a "shift" in the melting curve.[16]

cluster_0 No Inhibitor (Vehicle) cluster_1 With Inhibitor (DBI-6) A Target Protein (Unbound) B Low Temp (42°C) Soluble Aggregated A->B:f0 Stable C High Temp (60°C) Soluble Aggregated A->C:f1 Denatures D Target Protein (Bound) E Low Temp (42°C) Soluble Aggregated D->E:f0 Stable F High Temp (60°C) Soluble Aggregated D->F:f0 Stabilized

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Conclusion and Best Practices

The pursuit of selective kinase inhibitors is a complex but essential task for generating reliable biological insights and developing safe therapeutics. Off-target effects are not merely a nuisance; they are a fundamental aspect of small molecule pharmacology that must be rigorously investigated.[18]

Key Takeaways:

  • Assume Nothing: Do not assume your inhibitor is perfectly selective. Proactive and comprehensive profiling is essential.

  • Dose is Key: Always use the lowest concentration that achieves the desired on-target effect to minimize off-target binding.

  • Validate in a Cellular Context: Biochemical potency does not guarantee cellular efficacy. Confirm target engagement in living cells.[19]

  • Use Orthogonal Methods: Combine biochemical, cellular, and genetic approaches to build a strong, self-validating case for your compound's mechanism of action.

By following the principles and protocols outlined in this guide, you can increase the confidence in your experimental findings and make more informed decisions in your research and drug development programs.

References

  • Cellular Target Engagement Assays for Small-Molecule Drug Discovery. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Kinase Screening & Profiling Service. (n.d.). Drug Discovery Support. Retrieved January 15, 2026, from [Link]

  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. (2021). ACS Medicinal Chemistry Letters. Retrieved January 15, 2026, from [Link]

  • Determining target engagement in living systems. (2013). Nature Chemical Biology. Retrieved January 15, 2026, from [Link]

  • Kinase Panel Profiling. (n.d.). Pharmaron. Retrieved January 15, 2026, from [Link]

  • Kinase Screening and Profiling Services. (n.d.). BPS Bioscience. Retrieved January 15, 2026, from [Link]

  • Importance of Quantifying Drug–Target Engagement in Cells. (2020). ACS Chemical Biology. Retrieved January 15, 2026, from [Link]

  • InCELL Compound-Target Engagement Assays for Drug Discovery. (2020). YouTube. Retrieved January 15, 2026, from [Link]

  • Decoding kinase-adverse event associations for small molecule kinase inhibitors. (2022). Nature Communications. Retrieved January 15, 2026, from [Link]

  • How can off-target effects of drugs be minimised? (2025). Patsnap Synapse. Retrieved January 15, 2026, from [Link]

  • Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. (2017). PLOS Computational Biology. Retrieved January 15, 2026, from [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025). STAR Protocols. Retrieved January 15, 2026, from [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Chemical Biology. Retrieved January 15, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved January 15, 2026, from [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2011). British Journal of Pharmacology. Retrieved January 15, 2026, from [Link]

  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (2023). Molecules. Retrieved January 15, 2026, from [Link]

  • InhibiScreen Kinase Inhibitor Assay Technical Video. (2016). YouTube. Retrieved January 15, 2026, from [Link]

  • Experimental confirmation of predicted kinase inhibitors. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2014). BMC Systems Biology. Retrieved January 15, 2026, from [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research. Retrieved January 15, 2026, from [Link]

  • Kinase assays. (2020). BMG LABTECH. Retrieved January 15, 2026, from [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007). Proceedings of the National Academy of Sciences. Retrieved January 15, 2026, from [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). Assay Guidance Manual. Retrieved January 15, 2026, from [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2018). Science Translational Medicine. Retrieved January 15, 2026, from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2008). Nature Biotechnology. Retrieved January 15, 2026, from [Link]

  • Polycyclic aromatic hydrocarbon o-quinones inhibit the activity of the catalytic fragment of protein kinase C. (2002). Biochemistry. Retrieved January 15, 2026, from [Link]

  • Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. (2017). Medicinal Chemistry Research. Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Purification of 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this complex heterocyclic compound. Drawing upon established principles of organic chemistry and extensive experience with similar polycyclic aromatic compounds, this document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful purification of your target molecule.

Understanding the Molecule: Key Purification Challenges

This compound is a structurally complex molecule with several features that can complicate its purification:

  • High Polarity: The presence of a hydroxymethyl group (-CH₂OH), a ketone (C=O), and two nitrogen atoms within the indazole ring system imparts significant polarity to the molecule. This can lead to strong interactions with polar stationary phases like silica gel, potentially causing poor peak shape and difficult elution during column chromatography.

  • Poor Solubility: While the polar functional groups enhance solubility in polar solvents, the large, flat, polycyclic aromatic core can lead to low solubility in many common organic solvents.[1] Finding a suitable solvent system for both chromatography and crystallization can be challenging.

  • Potential for Isomeric Impurities: The synthesis of indazoles can often result in the formation of N-1 and N-2 isomers.[2][3] Depending on the synthetic route, regioisomers or other structurally similar byproducts may be present, requiring high-resolution purification techniques to separate.

  • Risk of Degradation: The hydroxymethyl group could be susceptible to oxidation or other side reactions under harsh purification conditions (e.g., highly acidic or basic mobile phases, excessive heat).

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a column chromatography method for this compound?

A1: Given the high polarity of this compound, a normal-phase silica gel chromatography approach is a good starting point, but with careful consideration of the mobile phase.

  • Initial Solvent Screening: Begin by screening solvent systems using Thin Layer Chromatography (TLC). A common starting point for polar compounds is a mixture of a moderately polar solvent like ethyl acetate (EtOAc) and a non-polar solvent like hexanes or heptane. Due to the high polarity of your compound, you will likely need to add a more polar co-solvent, such as methanol (MeOH) or ethanol (EtOH).

  • Addressing Peak Tailing: It is common for nitrogen-containing heterocycles to exhibit peak tailing on silica gel due to interactions with acidic silanol groups. To mitigate this, add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase. This will neutralize the acidic sites on the silica and improve peak shape.

  • Gradient Elution: A gradient elution, starting with a lower polarity mobile phase and gradually increasing the proportion of the polar solvent, will likely be necessary to achieve good separation from less polar impurities and then elute your highly polar target compound.

Q2: My compound is streaking badly on the silica TLC plate, even with methanol in the mobile phase. What can I do?

A2: Severe streaking is a clear indication of strong, undesirable interactions with the silica gel. Here are several strategies to address this:

  • Use a Basic Modifier: As mentioned above, the addition of triethylamine or ammonium hydroxide is often the most effective solution for basic compounds that streak on silica.

  • Switch to a Different Stationary Phase: If a basic modifier is not sufficient, consider using an alternative stationary phase.

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.

    • Reversed-Phase (C18): For highly polar compounds, reversed-phase chromatography is an excellent option. You would use a polar mobile phase, such as a mixture of water and acetonitrile or methanol.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of very polar compounds. It uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent.

Q3: I'm having trouble finding a good solvent for recrystallization. The compound is either too soluble or not soluble at all.

A3: Finding the ideal recrystallization solvent can be a process of trial and error. Here’s a systematic approach:

  • Solvent Screening: Test a range of solvents with varying polarities. A good recrystallization solvent should dissolve your compound when hot but not at room temperature.

  • Mixed Solvent Systems: If a single solvent doesn't work, a mixed solvent system is often the answer. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. Common mixed solvent systems for polar compounds include ethanol/water, acetone/water, or ethyl acetate/hexanes.

Q4: What are the likely impurities I should be trying to separate?

A4: Without a specific synthetic protocol, we can predict potential impurities based on common reactions used to synthesize similar structures:

  • Starting Materials: Unreacted starting materials are a common impurity.

  • Isomeric Byproducts: As mentioned, N-1 and N-2 isomers of the indazole ring can form.

  • Incomplete Cyclization Products: If the synthesis involves a cyclization step to form the indazole ring, you may have acyclic precursors as impurities.

  • Over-oxidation Products: The hydroxymethyl group could be oxidized to an aldehyde or a carboxylic acid, especially if oxidizing agents are used in the synthesis.

  • Products of Side Reactions: Depending on the reagents used, various side reactions can occur. For instance, if the synthesis involves a hydroxymethylation step using formaldehyde, you might see byproducts from multiple additions.[4]

Troubleshooting Guides

Guide 1: Column Chromatography Purification

Issue: Poor Separation or Overlapping Peaks

Possible Cause Solution
Inappropriate Solvent System Perform a thorough TLC analysis with a wider range of solvent polarities. Aim for an Rf value of 0.2-0.3 for your target compound for optimal separation on a column.
Column Overloading The amount of crude material should be approximately 1-5% of the mass of the stationary phase. If you need to purify a large amount, use a wider column.
Sample Loaded in a Too-Strong Solvent Dissolve your crude sample in a minimal amount of the initial, least polar mobile phase. If solubility is an issue, use a slightly stronger solvent, but keep the volume to an absolute minimum. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel before adding it to the column.

Issue: Compound Will Not Elute from the Column

Possible Cause Solution
Mobile Phase is Not Polar Enough Gradually increase the polarity of your mobile phase. If you are using an EtOAc/Hexane system, try adding methanol. A gradient up to 10-20% methanol in dichloromethane (DCM) or EtOAc is often effective for very polar compounds.
Irreversible Adsorption or Decomposition on Silica Before running a large-scale column, spot your compound on a TLC plate and let it sit for an hour before eluting to check for stability. If it decomposes, you must use a different stationary phase like neutral alumina or switch to reversed-phase chromatography.
Guide 2: Recrystallization Purification

Issue: Compound "Oils Out" Instead of Crystallizing

Possible Cause Solution
Solution is Too Concentrated or Cooled Too Quickly Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool much more slowly. Insulating the flask can help.
Presence of Impurities Inhibiting Crystal Formation Try to pre-purify the material with a quick pass through a small plug of silica gel to remove baseline impurities. The addition of a small amount of activated charcoal to the hot solution can sometimes remove colored impurities that hinder crystallization.
Lack of Nucleation Sites Scratch the inside of the flask at the surface of the liquid with a glass rod to create nucleation sites. If you have a small amount of pure crystalline material, add a "seed crystal" to the cooled solution.

Experimental Protocols

Protocol 1: Normal-Phase Column Chromatography with Basic Modifier
  • Slurry Pack the Column: Prepare a slurry of silica gel in your initial, non-polar mobile phase (e.g., 98:2 EtOAc/TEA). Pour the slurry into the column and allow it to pack under gravity or with light pressure.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Pipette the solution carefully onto the top of the silica bed.

  • Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity by adding a more polar solvent (e.g., methanol containing 0.5% TEA). A suggested gradient could be from 0% to 10% methanol in ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reversed-Phase Column Chromatography
  • Column Conditioning: Use a C18-packed column. Flush the column first with a strong solvent like methanol or acetonitrile, then with your initial mobile phase (e.g., 90:10 water/acetonitrile) until the baseline is stable.

  • Sample Preparation: Dissolve your sample in the initial mobile phase. If solubility is an issue, use a minimal amount of a stronger solvent like pure methanol or DMSO.

  • Gradient Elution: Start with a high percentage of the aqueous phase. Run a linear gradient to increase the organic content (e.g., from 10% to 90% acetonitrile in water over 30 minutes).

  • Fraction Collection and Analysis: Collect fractions and analyze by TLC or HPLC.

  • Solvent Removal: Removing water from the pure fractions can be time-consuming. Lyophilization (freeze-drying) is often the most effective method.

Visualizations

PurificationWorkflow Crude Crude Product TLC TLC Analysis (Solvent Screening) Crude->TLC Column Column Chromatography TLC->Column Optimized Mobile Phase Recrystal Recrystallization Column->Recrystal Partially Pure Fractions Pure Pure Compound Column->Pure Pure Fractions Recrystal->Pure TroubleshootingChromatography cluster_solutions Potential Solutions start Problem: Peak Tailing/Streaking on Silica Gel sol1 Add Basic Modifier start->sol1 First approach sol2 Change Stationary Phase start->sol2 If modifier fails sol3 Use HILIC start->sol3 Alternative technique

Caption: Troubleshooting guide for peak tailing in chromatography.

References

  • Synthesis of Dibenzo[cd,g]indole. ResearchGate. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health (NIH). Available at: [Link]

  • Post-Ugi Cyclizations Towards Polycyclic N-Heterocycles. PubMed. Available at: [Link]

  • A Short Note On Purification Of Organic Compounds. Unacademy. Available at: [Link]

  • Post-Ugi Cyclizations Towards Polycyclic N-Heterocycles | Request PDF. ResearchGate. Available at: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Method of hydroxylation of activated aromatic molecules. Google Patents.
  • Special Issue : Cyclization Reactions in the Synthesis of Heterocyclic Compounds. MDPI. Available at: [Link]

  • Preparation method of indazole and application of indazole in medicine synthesis. Google Patents.
  • Polycyclic aromatic hydrocarbon. Wikipedia. Available at: [Link]

Sources

stability testing of 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for the stability testing of this novel indazole derivative. The protocols and insights provided herein are grounded in established scientific principles and regulatory guidelines to ensure the integrity and reliability of your experimental outcomes.

Introduction to the Stability of this compound

This compound is a complex heterocyclic compound with a fused ring system. The indazole scaffold is known for its thermodynamic stability and is considered a privileged structure in medicinal chemistry.[1][2] However, the presence of a hydroxymethyl group and a ketone moiety introduces potential sites for degradation that must be carefully evaluated. The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of various environmental factors such as temperature, humidity, and light.[3][4][5] This information is critical for establishing recommended storage conditions, re-test periods, and shelf life.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

Based on supplier recommendations for similar complex organic molecules, long-term storage at -20°C is advised to minimize degradation.[6] For routine laboratory use, storage at 2-8°C in a desiccator, protected from light, is a reasonable alternative for shorter periods. The use of terms such as 'ambient conditions' or 'room temperature' is unacceptable for defining storage conditions.[3]

Q2: What are the potential degradation pathways for this molecule?

While the core dibenzo[cd,g]indazole ring system is expected to be stable, the hydroxymethyl and ketone functional groups are susceptible to specific degradation pathways:

  • Oxidation: The hydroxymethyl group can be oxidized to an aldehyde and subsequently to a carboxylic acid. The tertiary amine within the indazole ring could also be susceptible to N-oxidation.

  • Photodegradation: Aromatic systems and compounds with chromophores, such as this one, can be susceptible to degradation upon exposure to UV or visible light. Photostability testing is crucial.[4]

  • Hydrolysis: While generally stable, ester or amide linkages, if present as impurities from synthesis, could undergo hydrolysis. The primary functional groups of the target molecule are not expected to be highly susceptible to hydrolysis under neutral pH.

Q3: What are the initial signs of degradation?

Visual inspection can be a preliminary indicator. Look for:

  • Color change: A change from a white or off-white powder to yellow or brown.

  • Change in physical state: Clumping or melting of the solid material.

  • Insolubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble.

These observations should always be confirmed by analytical techniques such as HPLC or LC-MS to detect and quantify degradation products.

Q4: Which analytical techniques are most suitable for stability testing of this compound?

A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary tool. An ideal method should be able to separate the parent compound from all potential degradation products. Mass Spectrometry (MS) detection can be coupled with HPLC (LC-MS) to help identify the structures of any degradation products.

Troubleshooting Guide

This section addresses specific issues that may arise during your stability studies.

Issue 1: Appearance of a New Peak in the HPLC Chromatogram During a Thermal Stress Study.
  • Potential Cause: Thermal degradation of the compound. The hydroxymethyl group is a potential site for thermally induced reactions.

  • Troubleshooting Steps:

    • Characterize the new peak: Use LC-MS to determine the mass of the new peak. An increase in mass might suggest oxidation, while a decrease could indicate the loss of a functional group.

    • Perform forced degradation: Conduct forced degradation studies under oxidative conditions (e.g., with AIBN or H₂O₂) to see if the same degradation product is formed. This can help confirm if the degradation is oxidative.

    • Evaluate packaging: Ensure the compound is stored in a tightly sealed container to protect it from atmospheric oxygen, especially at elevated temperatures.

Issue 2: Loss of Potency in an Accelerated Stability Study (40°C/75% RH).
  • Potential Cause: Degradation due to a combination of heat and humidity.

  • Troubleshooting Steps:

    • Assess hygroscopicity: Determine if the compound is hygroscopic. If so, moisture absorption could be accelerating degradation.

    • Analyze for hydrolysis products: Use LC-MS to look for evidence of water addition to the molecule, although this is less likely for the primary functional groups present.

    • Intermediate condition testing: As per ICH guidelines, if significant change occurs at accelerated conditions, testing at an intermediate condition (e.g., 30°C/65% RH) should be conducted.[7]

Issue 3: Inconsistent Results in Photostability Studies.
  • Potential Cause: Inconsistent light exposure or inadequate control of the sample.

  • Troubleshooting Steps:

    • Standardize light exposure: Ensure a calibrated photostability chamber is used, following ICH Q1B guidelines.[7][8]

    • Use a dark control: Always include a sample protected from light (e.g., wrapped in aluminum foil) but kept under the same temperature and humidity conditions to differentiate between light-induced and thermal degradation.

    • Consider the physical form: Test the compound in both solid-state and in solution, as photodegradation can be highly dependent on the state of the material.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.[3]

1. Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation (Dry Heat): Store the solid compound in an oven at 80°C for 24 hours.

  • Photodegradation: Expose the solid compound and a solution (e.g., in methanol) to a light source according to ICH Q1B guidelines.

3. Sample Analysis:

  • Before analysis, neutralize the acid and base hydrolysis samples.

  • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

  • Calculate the percentage of the remaining parent compound and quantify any degradation products.

ICH-Compliant Stability Study Protocol

This protocol outlines the conditions for a formal stability study.[4][7]

1. Batches: Provide stability data on at least three primary batches of the drug substance.[4]

2. Storage Conditions and Testing Frequency:

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 monthsEvery 3 months for the first year, every 6 months for the second year, and annually thereafter.[4][7]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, and 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, and 6 months[4][7]

3. Stability-Indicating Tests: The testing should cover physical, chemical, and microbiological attributes where appropriate.[4] This includes:

  • Appearance

  • Assay (potency)

  • Degradation products (impurities)

Visualizations

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Expose Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Expose Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Expose Thermal Thermal Stress (Solid, 80°C) Stock->Thermal Expose Photo Photostability (ICH Q1B) Stock->Photo Expose Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC Stability-Indicating HPLC-UV/MS Analysis Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Data Data Interpretation (Identify Degradants, Mass Balance) HPLC->Data Oxidative_Degradation Parent This compound Aldehyde 9-Formyl-2H-dibenzo[cd,g]indazole-6-one Parent->Aldehyde Oxidation [O] CarboxylicAcid 9-Carboxy-2H-dibenzo[cd,g]indazole-6-one Aldehyde->CarboxylicAcid Further Oxidation [O]

Caption: Hypothetical oxidation of the hydroxymethyl group.

References

  • ICH Topic Q1A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
  • Q1A(R2) Guideline - ICH.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA).
  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).
  • An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole. Benchchem.
  • Application Notes and Protocols for In Vivo Studies of Indazole Deriv
  • This compound. BIOGEN Científica.
  • Synthesis of new indazole derivatives as potential antioxidant agents. OUCI.
  • Synthesis of new indazole derivatives as potential antioxidant agents.
  • (PDF) 5-Aryl-2-(3,5-dialkyl-4-hydroxyphenyl)-4,4-dimethyl-4H-imidazole 3-Oxides and Their Redox Species: How Antioxidant Activity of 1-Hydroxy-2,5-dihydro-1H-imidazoles Correlates with the Stability of Hybrid Phenoxyl–Nitroxides.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.

Sources

refining experimental conditions for 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one (CAS 1076198-26-9). This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of synthesizing and refining experimental conditions for this advanced heterocyclic compound.

Given the specific and complex nature of this polycyclic indazole, this document synthesizes established principles from general indazole chemistry and applies them to the unique structural challenges presented by the dibenzo[cd,g]indazole-6-one core. We will address common issues from precursor synthesis to final purification, providing not just solutions but the mechanistic reasoning behind them.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis and handling of this compound.

Synthesis & Reaction Optimization

Question 1: My final cyclization step to form the dibenzo[cd,g]indazole-6-one core is resulting in a very low yield. What are the likely causes?

Answer: Low yields in the formation of complex, fused-ring systems like this are common and can stem from several factors. The synthesis of a 2H-indazole scaffold often involves reductive cyclization of an ortho-substituted nitroarene (a Cadogan-type reaction) or a related condensation reaction.[1][2]

  • Suboptimal Reaction Conditions: Temperature and solvent choice are critical. Overheating can lead to decomposition and the formation of tar-like side products, while insufficient heat may stall the reaction.[3] It is crucial to perform a systematic temperature screen.

  • Reductant/Catalyst Inefficiency: If using a reductive cyclization approach (e.g., from a nitro-precursor), the choice and stoichiometry of the reducing agent (like triethyl phosphite) are paramount. The reaction can be sensitive to catalyst poisoning or require specific conditions to be effective.[4]

  • Steric Hindrance: The rigid, planar structure of the precursors can create significant steric hindrance, slowing down the desired intramolecular cyclization and allowing side reactions to dominate.

  • Poor Solubility of Precursors: The large, aromatic precursors for this molecule are likely to have poor solubility in many common organic solvents. This can lead to a heterogeneous reaction mixture where the effective concentration of the substrate is very low.

Troubleshooting Workflow:

G start Low Yield Observed solubility Is the starting material fully dissolved? start->solubility reagents Assess Reagent Quality & Stoichiometry start->reagents conditions Review Reaction Conditions solubility->conditions Yes add_cosolvent Action: Screen high-boiling polar aprotic solvents (e.g., DMF, DMSO, NMP). Consider using a co-solvent. solubility->add_cosolvent No temp_screen Action: Screen temperatures from 80°C to 150°C. Monitor by TLC/LC-MS for product formation vs. side product accumulation. conditions->temp_screen Optimize Temp time_study Action: Run a time-course experiment (e.g., 2h, 6h, 12h, 24h) to find the optimal reaction time. conditions->time_study Optimize Time check_purity Action: Verify purity of starting materials via NMR/LC-MS. Re-purify if necessary. reagents->check_purity Purity check_stoich Action: If reductive cyclization, vary reductant (e.g., P(OEt)₃) from 1.5 to 3.0 eq. reagents->check_stoich Stoichiometry add_cosolvent->start solution Yield Improved temp_screen->solution time_study->solution check_purity->solution check_stoich->solution G cluster_0 Plausible Reductive Cyclization Pathway A Ortho-Nitro Precursor B Nitroso Intermediate A->B P(OR)₃ - OP(OR)₃ C Nitrene Intermediate (or concerted equivalent) B->C P(OR)₃ - OP(OR)₃ D Intramolecular C-H Insertion / Cyclization C->D Spontaneous E 2H-Indazole Core D->E

Sources

Validation & Comparative

A Comparative Guide to Kinase Inhibitors and the Novel Cardioprotective Agent 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one (BTZO-1)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of cellular signaling and drug discovery, kinase inhibitors have emerged as a cornerstone of targeted therapy, particularly in oncology.[1] These small molecules are designed to block the action of kinases, enzymes that play a critical role in regulating a vast array of cellular processes, including growth, proliferation, and survival.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[1] This guide will provide a comparative overview of several prominent classes of kinase inhibitors, alongside an analysis of 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one, also known as BTZO-1.

Initially investigated in the context of kinase inhibition, BTZO-1 has been revealed to possess a distinct and novel mechanism of action. It does not function as a direct kinase inhibitor but rather as a binder of the macrophage migration inhibitory factor (MIF), leading to the activation of the antioxidant response element (ARE) pathway.[2][3] This confers significant cardioprotective and anti-apoptotic effects.[2] This guide will, therefore, compare BTZO-1 to traditional kinase inhibitors not on the basis of direct enzyme inhibition, but on their ultimate impact on cellular signaling pathways and cell fate decisions. We will explore their divergent mechanisms and the experimental methodologies used to characterize their unique activities.

Part 1: Mechanisms of Action and Signaling Pathways

A fundamental understanding of the molecular pathways targeted by these compounds is crucial for their effective application in research and drug development.

This compound (BTZO-1): An MIF-Dependent ARE Activator

BTZO-1 represents a novel class of cytoprotective compounds. Its primary intracellular binding partner is the macrophage migration inhibitory factor (MIF), a pleiotropic cytokine involved in inflammatory responses and cell survival.[2] BTZO-1 binds to MIF with a dissociation constant (Kd) of 68.6 nM.[2][4][5] This interaction is crucial for its downstream effects. The BTZO-1/MIF complex activates the antioxidant response element (ARE), a key regulatory element in the promoter region of genes encoding for antioxidant and cytoprotective proteins, such as heme oxygenase-1 (HO-1) and glutathione S-transferase (GST).[2][3][6] This upregulation of the cellular antioxidant defense system is the basis for BTZO-1's observed cardioprotective and anti-apoptotic properties, particularly under conditions of oxidative stress.[2][6]

BTZO1_Pathway BTZO1 BTZO-1 MIF MIF BTZO1->MIF Binds (Kd = 68.6 nM) Complex BTZO-1/MIF Complex BTZO1->Complex MIF->Complex ARE ARE Pathway Activation Complex->ARE Cytoprotective_Genes Expression of Cytoprotective Genes (e.g., HO-1, GST) ARE->Cytoprotective_Genes Cell_Survival Cell Survival & Cardioprotection Cytoprotective_Genes->Cell_Survival

Caption: BTZO-1 signaling pathway.

Comparative Kinase Inhibitors: Targeting Oncogenic Signaling

In contrast to the cytoprotective mechanism of BTZO-1, kinase inhibitors are typically developed to disrupt aberrant signaling pathways that drive diseases like cancer. These inhibitors are often classified based on the specific kinase they target.

  • BRAF Inhibitors (e.g., Vemurafenib): These agents are designed to target mutated forms of the BRAF protein, a serine/threonine kinase in the MAPK/ERK signaling pathway.[7][8][9] Mutations in BRAF, such as the V600E mutation common in melanoma, lead to constitutive activation of the pathway, promoting uncontrolled cell proliferation.[8][10] BRAF inhibitors block the kinase activity of mutant BRAF, thereby inhibiting downstream signaling and inducing apoptosis in cancer cells.[8][9]

  • EGFR Inhibitors (e.g., Gefitinib): The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates multiple signaling cascades, including the MAPK and PI3K/Akt pathways, which are crucial for cell growth and survival.[11][12] In many cancers, EGFR is overexpressed or mutated, leading to its persistent activation.[13] EGFR inhibitors compete with ATP at the kinase domain, blocking its activity and downstream signaling.[11][12]

  • VEGFR Inhibitors (e.g., Sunitinib): Vascular endothelial growth factor receptors (VEGFRs) are receptor tyrosine kinases that play a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[14][15] VEGFR inhibitors block the signaling of these receptors, thereby inhibiting angiogenesis and starving tumors of their blood supply.[14][16][17] Many VEGFR inhibitors are multi-targeted, also inhibiting other kinases like PDGFR and c-Kit.[18]

Kinase_Inhibitor_Pathways cluster_braf BRAF Inhibition cluster_egfr EGFR Inhibition cluster_vegfr VEGFR Inhibition BRAF_Inhibitor Vemurafenib BRAF Mutant BRAF BRAF_Inhibitor->BRAF Inhibits MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation_BRAF Cell Proliferation ERK->Proliferation_BRAF EGFR_Inhibitor Gefitinib EGFR EGFR EGFR_Inhibitor->EGFR Inhibits PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt MAPK_EGFR MAPK Pathway EGFR->MAPK_EGFR Survival_EGFR Cell Survival PI3K_Akt->Survival_EGFR MAPK_EGFR->Survival_EGFR VEGFR_Inhibitor Sunitinib VEGFR VEGFR VEGFR_Inhibitor->VEGFR Inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth

Caption: Signaling pathways of selected kinase inhibitors.

Part 2: Experimental Protocols

The distinct mechanisms of BTZO-1 and kinase inhibitors necessitate different experimental approaches for their characterization.

Protocol 1: Antioxidant Response Element (ARE) Reporter Assay for BTZO-1 Activity

This assay is designed to quantify the ability of BTZO-1 to activate the ARE pathway.

Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of an ARE promoter. Activation of the ARE pathway by BTZO-1 will drive the expression of luciferase, and the resulting luminescence can be quantified as a measure of pathway activation.[19]

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Plate a suitable cell line (e.g., H9c2 cardiomyocytes) in a 96-well plate at an appropriate density.

    • Transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

    • Incubate for 24-48 hours to allow for plasmid expression.

  • Compound Treatment:

    • Prepare serial dilutions of BTZO-1 in cell culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of BTZO-1. Include a vehicle control (e.g., DMSO).

    • Incubate for a predetermined period (e.g., 6-24 hours).

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction of ARE activity for each concentration of BTZO-1 relative to the vehicle control.

    • Plot the fold induction against the logarithm of the BTZO-1 concentration to determine the EC50 (the concentration that produces 50% of the maximal response).

Protocol 2: In-Vitro Kinase Inhibition Assay

This is a standard method to determine the potency of a compound in directly inhibiting the activity of a specific kinase.[20]

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by a purified kinase enzyme. The amount of product formed (or ATP consumed) is quantified, and the ability of a test compound to inhibit this reaction is determined.[21][22]

Step-by-Step Methodology:

  • Assay Preparation:

    • Prepare a reaction buffer containing the purified kinase, a specific substrate (peptide or protein), and any necessary cofactors.

    • Prepare serial dilutions of the kinase inhibitor in the reaction buffer.

  • Kinase Reaction:

    • Add the kinase and inhibitor solutions to the wells of a microplate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

  • Detection:

    • Stop the reaction and detect the kinase activity. Common detection methods include:

      • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of radioactivity into the substrate.[21]

      • Fluorescence/Luminescence-based assays: Detecting the amount of ADP produced using a coupled enzyme reaction that generates a fluorescent or luminescent signal (e.g., ADP-Glo™).[22]

      • Antibody-based assays (ELISA, TR-FRET): Using a phospho-specific antibody to detect the phosphorylated substrate.[19][22]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of kinase activity).[23][24][25]

Experimental_Workflows cluster_are ARE Reporter Assay Workflow cluster_kinase Kinase Inhibition Assay Workflow ARE_Start Start ARE_1 Plate & Transfect Cells ARE_Start->ARE_1 ARE_2 Treat with BTZO-1 ARE_1->ARE_2 ARE_3 Lyse Cells ARE_2->ARE_3 ARE_4 Measure Luciferase Activity ARE_3->ARE_4 ARE_5 Data Analysis (EC50) ARE_4->ARE_5 ARE_End End ARE_5->ARE_End Kinase_Start Start Kinase_1 Prepare Kinase & Inhibitor Kinase_Start->Kinase_1 Kinase_2 Initiate Reaction with ATP Kinase_1->Kinase_2 Kinase_3 Incubate Kinase_2->Kinase_3 Kinase_4 Detect Kinase Activity Kinase_3->Kinase_4 Kinase_5 Data Analysis (IC50) Kinase_4->Kinase_5 Kinase_End End Kinase_5->Kinase_End

Caption: Experimental workflows for ARE reporter and kinase inhibition assays.

Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell viability and proliferation.[26][27]

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (for kinase inhibitors) or a relevant cell line (for BTZO-1, potentially in a co-treatment with a cytotoxic agent) in a 96-well plate at an optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (BTZO-1 and kinase inhibitors).

    • Add the compounds to the wells and incubate for a specified period (e.g., 48-72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[27]

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).

Part 3: Comparative Data

The following tables summarize the key performance metrics for BTZO-1 and the selected kinase inhibitors based on literature-derived data.

Table 1: Performance Metrics of BTZO-1

ParameterValueSource(s)
Target Macrophage Migration Inhibitory Factor (MIF),[2]
Binding Affinity (Kd) 68.6 nM,[2],[4],,[5]
Mechanism of Action ARE Pathway Activation,[2],[3]
Primary Cellular Effect Cytoprotection, Anti-apoptosis,[2]
Effective Concentration Activates ARE reporter in H9c2 cells in a dose-dependent manner[3]

Table 2: Comparative Inhibitory Activity of Selected Kinase Inhibitors

InhibitorPrimary Target(s)IC50 (nM)Cancer Type(s)Source(s)
Vemurafenib BRAF V600E31Melanoma[9],[10]
Gefitinib EGFR2-37Non-Small Cell Lung Cancer[11],[13]
Sunitinib VEGFR2, PDGFRβ, c-Kit80, 2, <10Renal Cell Carcinoma, GIST[18]

Table 3: Comparative Cellular Potency (Illustrative Data)

CompoundCell LineAssayEC50 / GI50 (nM)Primary Outcome
BTZO-1 H9c2 CardiomyocytesARE Reporter~330ARE Activation
Vemurafenib A375 (BRAF V600E)Antiproliferation100-500Growth Inhibition
Gefitinib PC-9 (EGFR exon 19 del)Antiproliferation10-50Growth Inhibition
Sunitinib 786-O (Renal)Antiproliferation50-200Growth Inhibition

Part 4: Concluding Analysis

This guide provides a comparative analysis of this compound (BTZO-1) and a selection of established kinase inhibitors. The core distinction lies in their fundamentally different mechanisms of action and therapeutic goals.

Divergent Mechanisms and Therapeutic Rationale:

  • BTZO-1 operates through a novel cytoprotective mechanism, binding to MIF and activating the ARE pathway to bolster the cell's endogenous antioxidant defenses.[2][3] Its therapeutic potential lies in protecting healthy cells from damage, particularly in the context of diseases characterized by oxidative stress, such as myocardial ischemia/reperfusion injury.[2][6]

  • Kinase inhibitors , in contrast, are designed to be cytotoxic or cytostatic to cells that have become dependent on hyperactive kinase signaling for their survival and proliferation.[1] Their success in oncology stems from their ability to selectively target the molecular drivers of cancer.[7][11][13]

Experimental Considerations:

The choice of experimental assays is paramount in characterizing these compounds. For BTZO-1, assays that measure ARE pathway activation, such as the ARE reporter assay, are most relevant to its primary mechanism.[3] For kinase inhibitors, direct in-vitro kinase inhibition assays are essential for determining potency and selectivity, while cell-based antiproliferation assays confirm their functional effects in a cellular context.[20][26]

Future Directions:

The discovery of BTZO-1's unique mechanism highlights the importance of looking beyond traditional target classes in drug discovery. While kinase inhibitors will continue to be a major focus in the development of targeted therapies, compounds like BTZO-1 that modulate cellular stress responses open up new avenues for treating a different spectrum of diseases. Further research into MIF as a therapeutic target and the development of more potent ARE activators could lead to novel treatments for cardiovascular and other diseases.

References

  • Tsai, J., Lee, J. T., Wang, W., Zhang, J., Cho, H., Mamo, S., ... & Flaherty, K. T. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046. [Link]

  • Kerbel, R. S. (2006). Antiangiogenic therapy: a universal chemosensitization strategy for cancer?. Science, 312(5777), 1171-1175. [Link]

  • Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. New England Journal of Medicine, 358(11), 1160-1174. [Link]

  • Drugs.com. (n.d.). List of EGFR inhibitors (anti-EGFR). [Link]

  • American Association for Cancer Research. (2021). A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation. Clinical Cancer Research. [Link]

  • PharmGKB. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. [Link]

  • Ségaliny, A. I., Tellez-Gabriel, M., Heymann, M. F., & Heymann, D. (2015). EGFR, a pivotal gateway in cancer cell signaling. Cell communication and signaling, 13(1), 1-13. [Link]

  • RxList. (2021). How Do Antineoplastic BRAF Kinase Inhibitor Work?. [Link]

  • El-Sehemy, M. A., El-Sayed, I. H., & El-Karef, A. M. (2018). Epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. Journal of the Egyptian National Cancer Institute, 30(1), 1-7. [Link]

  • Menzies, A. M., Long, G. V., & Murali, R. (2012). Dabrafenib and its potential for the treatment of metastatic melanoma. Drug design, development and therapy, 6, 391. [Link]

  • Dr. Oracle. (2025). What are BRAF (B-Raf) inhibitors?. [Link]

  • Drugs.com. (n.d.). List of VEGF/VEGFR inhibitors. [Link]

  • Wikipedia. (n.d.). VEGFR-2 inhibitor. [Link]

  • Altmeyers Encyclopedia. (n.d.). VEGFR inhibitors. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Grokipedia. (n.d.). IC50. [Link]

  • Kimura, H., Sato, Y., Tajima, Y., Suzuki, H., Yukitake, H., Imaeda, T., ... & Tanida, S. (2010). BTZO-1, a cardioprotective agent, reveals that macrophage migration inhibitory factor regulates ARE-mediated gene expression. Chemistry & biology, 17(12), 1282-1294. [Link]

  • American Association for Cancer Research. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. [Link]

  • ResearchGate. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]

  • Knippschild, U., Krüger, T., Richter, J., & Bischof, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8753. [Link]

  • ResearchGate. (n.d.). BTZO-1 induces ARE-mediated gene expression via MIF under oxidative conditions. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. [Link]

  • Labiotech.eu. (2025). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. [Link]

  • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. [Link]

  • ACS Publications. (2014). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. [Link]

  • Ovid. (n.d.). BTZO-2, an antioxidant response... : European Journal of Pharmacology. [Link]

  • Selleck Bio. (n.d.). BTZO-1 | ≥99%(HPLC) | Selleck | MIF 阻害剤. [Link]

  • Bioquote. (n.d.). BTZO 1. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Springer Nature Experiments. (n.d.). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • ACS Publications. (2026). Discovery of a Covalent Small-Molecule eEF1A1 Inhibitor via Structure-Based Virtual Screening. [Link]

  • YouTube. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one Analogs for Kinase and PARP Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel and selective therapeutic agents remains a cornerstone of medicinal chemistry. The indazole scaffold has emerged as a privileged pharmacophore, forming the core of several FDA-approved drugs for the treatment of cancer.[1][2] This guide delves into the structure-activity relationship (SAR) of a specific, yet underexplored, class of indazole-containing compounds: 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one analogs. While direct and extensive experimental data on this particular family of analogs is nascent, we can infer a robust SAR profile by drawing parallels with structurally related indazole derivatives that have been extensively studied as inhibitors of key oncological targets, namely protein kinases and poly(ADP-ribose) polymerase (PARP).

This guide is intended for researchers, medicinal chemists, and drug development professionals. It aims to provide a comprehensive analysis of the core scaffold, propose a rationale for analog design, and present detailed experimental protocols for their synthesis and evaluation. Our objective is to equip you with the foundational knowledge to embark on the rational design of novel and potent inhibitors based on the 2H-dibenzo[cd,g]indazole-6-one framework.

The 2H-Dibenzo[cd,g]indazole-6-one Core: A Scaffold Ripe for Exploration

The this compound scaffold is a rigid, planar tricycle with several key features that make it an attractive starting point for inhibitor design:

  • Indazole Moiety: The indazole ring system is a well-established bioisostere for other aromatic systems and can participate in crucial hydrogen bonding interactions with protein targets.[3]

  • Lactam Functionality: The lactam ring introduces a potential hydrogen bond donor and acceptor, contributing to target binding.

  • Extended Aromatic System: The dibenzo fusion creates an extended π-system that can engage in favorable π-π stacking interactions within an active site.

  • Defined Substitution Vectors: The scaffold presents several positions (the 9-hydroxymethyl group, the indazole nitrogen, and various positions on the aromatic rings) that are amenable to chemical modification to modulate potency, selectivity, and pharmacokinetic properties.

Comparative SAR of Structurally Related Indazole Analogs

To build a predictive SAR model for our core scaffold, we will examine the established SAR of other indazole-containing inhibitors, primarily focusing on kinase and PARP inhibitors.

Indazole Analogs as Kinase Inhibitors

The indazole nucleus is a common feature in many kinase inhibitors.[1] The nitrogen atoms of the indazole ring often form critical hydrogen bonds with the hinge region of the kinase ATP-binding site.

Key SAR insights from existing indazole-based kinase inhibitors include:

  • Substitution at the 3-position: Modifications at this position can significantly impact selectivity and potency. For instance, the introduction of carboxamide groups has been shown to yield selective CRAF inhibitors.[1]

  • N1 vs. N2 Substitution: The position of substitution on the indazole nitrogen can influence the orientation of the molecule within the binding pocket, leading to differential interactions and activities.

  • Aromatic Ring Substituents: Substitution on the fused benzene rings can modulate electronic properties and provide vectors for targeting additional pockets within the ATP-binding site, thereby enhancing selectivity.

Indazole Analogs as PARP Inhibitors

The indazole carboxamide moiety is a key pharmacophore in several potent PARP inhibitors, such as Niraparib.[4] These inhibitors function by mimicking the nicotinamide portion of the NAD+ cofactor and engaging in hydrogen bonding and π-stacking interactions within the PARP catalytic domain.

Key SAR insights from indazole-based PARP inhibitors include:

  • Indazole Carboxamide: This group is crucial for binding to the PARP active site.

  • Aromatic Ring System: The extended aromatic system contributes to binding affinity through π-π stacking interactions with tyrosine and phenylalanine residues in the active site.

  • Substituents on the Fused Ring: Modifications to the fused ring system can be exploited to improve properties such as cell permeability and metabolic stability.

Proposed Analogs of this compound and Predicted Activity

Based on the established SAR of related indazole analogs, we propose a series of modifications to the this compound scaffold to explore its potential as a kinase or PARP inhibitor. The following table outlines these proposed analogs and their predicted impact on biological activity.

Modification Site Proposed Modification Rationale and Predicted Impact
9-Hydroxymethyl Group Oxidation to aldehyde or carboxylic acidMay introduce additional hydrogen bonding interactions.
Conversion to ether or esterProbes steric tolerance and can improve pharmacokinetic properties.
Replacement with amine or amideIntroduces different hydrogen bonding patterns and potential for salt formation.
Indazole N-H Alkylation (e.g., methyl, ethyl)Investigates the role of the N-H as a hydrogen bond donor and can improve cell permeability.
ArylationCan introduce additional π-stacking interactions and vector into new binding pockets.
Aromatic Rings Introduction of small electron-withdrawing or -donating groups (e.g., F, Cl, OMe)Modulates the electronic properties of the aromatic system and can influence binding affinity.
Introduction of larger hydrophobic groupsProbes for additional hydrophobic pockets within the target's active site.
Introduction of polar groups (e.g., morpholine, piperazine)Can improve solubility and provide vectors for further derivatization.

Experimental Protocols

General Synthesis of 2H-Dibenzo[cd,g]indazole-6-one Analogs

The synthesis of the 2H-dibenzo[cd,g]indazole-6-one core can be achieved through a multi-step sequence, likely involving a Fischer indole-type synthesis or a palladium-catalyzed cross-coupling reaction to form the indazole ring, followed by cyclization to form the lactam. Modifications to the core structure can be introduced either by using appropriately substituted starting materials or by late-stage functionalization of the core scaffold.

Step-by-Step Protocol for Late-Stage N-Alkylation:

  • Dissolution: Dissolve this compound (1 eq.) in a suitable polar aprotic solvent such as DMF or DMSO.

  • Deprotonation: Add a suitable base, such as sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K2CO3, 2 eq.), to the solution at 0 °C and stir for 30 minutes to deprotonate the indazole nitrogen.

  • Alkylation: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide; 1.2 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (Example: VEGFR2)

This protocol describes a typical in vitro assay to determine the inhibitory activity of the synthesized analogs against a protein kinase.

  • Reagents and Materials: Recombinant human VEGFR2 kinase, biotinylated poly(Glu, Tyr) 4:1 substrate, ATP, kinase buffer, HTRF detection reagents.

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound, recombinant VEGFR2 kinase, and the biotinylated substrate in kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a solution containing EDTA and HTRF detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665).

    • Incubate the plate in the dark for 60 minutes.

  • Data Analysis:

    • Read the plate on an HTRF-compatible plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Path Forward

To better illustrate the concepts discussed, the following diagrams provide a visual representation of a potential binding mode and the general workflow for an SAR study.

G cluster_kinase Kinase ATP Binding Site cluster_inhibitor Indazole Inhibitor hinge Hinge Region gatekeeper Gatekeeper Residue d_loop DFG Motif indazole Indazole Core indazole->hinge H-bond r1 R1 Group r1->gatekeeper Hydrophobic Interaction r2 R2 Group r2->d_loop Additional Interactions SAR_Workflow start Identify Hit Compound (this compound) design Design Analogs Based on SAR of Related Compounds start->design synthesis Synthesize Proposed Analogs design->synthesis testing In Vitro Biological Evaluation (e.g., Kinase/PARP Assays) synthesis->testing data_analysis Analyze Data and Determine SAR testing->data_analysis data_analysis->design Iterative Cycle lead_optimization Lead Optimization (Improve Potency, Selectivity, PK/PD) data_analysis->lead_optimization lead_optimization->synthesis preclinical Preclinical Development lead_optimization->preclinical

Caption: Workflow for a typical structure-activity relationship (SAR) study.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase and/or PARP inhibitors. By leveraging the extensive knowledge of the SAR of other indazole-based inhibitors, a rational and efficient drug discovery campaign can be designed. The proposed analogs and experimental protocols in this guide provide a solid foundation for initiating such a program. Future work should focus on the synthesis and evaluation of a diverse library of analogs to build a comprehensive SAR profile for this exciting new scaffold. Through iterative cycles of design, synthesis, and testing, it is anticipated that potent and selective clinical candidates can be identified.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (URL: [Link])

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (URL: [Link])

  • Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity - PubMed. (URL: [Link])

  • Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed. (URL: [Link])

  • Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors - PMC. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC - NIH. (URL: [Link])

  • PARP and PARG inhibitors in cancer treatment - PMC - PubMed Central. (URL: [Link])

  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC - NIH. (URL: [Link])

  • Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. (URL: [Link])

  • Development of Selective PARP1 Inhibitors for Treatment of Cancer - PMC - NIH. (URL: [Link])

  • This compound - 德威钠. (URL: [Link])

  • Discovery, design and synthesis of 6H-anthra[1,9-cd]isoxazol-6-one scaffold as G9a inhibitor through a combination of shape-based virtual screening and structure-based molecular modification - PubMed. (URL: [Link])

  • Synthesis and biological evaluation of indazole derivatives - PubMed. (URL: [Link])

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed. (URL: [Link])

  • Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis and biological evaluation of indazole derivatives | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - Semantic Scholar. (URL: [Link])

  • Synthesis and Structure-Activity Relationships of Novel Indazolyl Glucocorticoid Receptor Partial Agonists - PubMed. (URL: [Link])

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed. (URL: [Link])

Sources

A Researcher's Guide to the Cross-Validation of 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one: A Putative CDK2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the experimental cross-validation of 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one, a novel compound with potential as a Cyclin-Dependent Kinase 2 (CDK2) inhibitor. Given the structural similarities of its indazole core to known kinase inhibitors, a rigorous comparative analysis against established alternatives is paramount for elucidating its therapeutic potential.[1][2] This document outlines the requisite experimental protocols, data interpretation strategies, and comparative benchmarks necessary for a thorough evaluation.

The Central Role of CDK2 in Cell Cycle Progression and Cancer

Cyclin-Dependent Kinase 2 (CDK2) is a critical regulator of the G1/S phase transition of the cell cycle.[3] Its activation, through binding to Cyclin E and subsequent phosphorylation, triggers a cascade of events that commit the cell to DNA replication.[3][4] Dysregulation and overexpression of the CDK2 pathway are frequently observed in various cancers, leading to uncontrolled cell proliferation.[3] This makes CDK2 a compelling target for anticancer drug development.[5] The primary objective of a CDK2 inhibitor is to arrest the cell cycle in cancer cells, thereby sensitizing them to DNA-damaging chemotherapy agents or inducing apoptosis.[6]

The following diagram illustrates the pivotal role of the CDK2/Cyclin E complex in the G1/S transition and its inhibition by a putative inhibitor.

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase CDK46_CyclinD CDK4/6-Cyclin D pRb pRb CDK46_CyclinD->pRb phosphorylates E2F E2F pRb->E2F releases DNA_Replication DNA Replication E2F->DNA_Replication activates transcription of S-phase genes CDK2_CyclinE CDK2-Cyclin E E2F->CDK2_CyclinE promotes expression CDK2_CyclinE->pRb hyper-phosphorylates Inhibitor 9-Hydroxymethyl-2H-dibenzo [cd,g]indazole-6-one Inhibitor->CDK2_CyclinE inhibits caption CDK2 Signaling Pathway and Point of Inhibition.

Caption: CDK2 Signaling Pathway and Point of Inhibition.

A Comparative Framework for Validation

To ascertain the therapeutic potential of this compound, a head-to-head comparison with well-characterized CDK2 inhibitors is essential. This guide proposes the use of the following compounds as benchmarks:

  • Milciclib (PHA-848125): A multi-CDK inhibitor with activity against CDK2.

  • PF-06873600: A highly selective CDK2 inhibitor.

  • Fadraciclib (CYC065): A potent inhibitor of CDK2 and CDK9.

The comparative analysis will focus on potency, selectivity, and cellular efficacy.

Comparative Data Summary (Hypothetical Data for this compound)
InhibitorCDK2/cyclin A (IC50, nM)CDK2/cyclin E (IC50, nM)CDK1/cyclin B (IC50, nM)CDK4/cyclin D1 (IC50, nM)CDK9/cyclin T1 (IC50, nM)
This compound TBDTBDTBDTBDTBD
Milciclib45363[7]398[7]160[7]60
PF-068736002.30.412>10,0001,100
Fadraciclib (CYC065)6613>10,00023

TBD: To Be Determined through experimental validation.

Experimental Protocols for Cross-Validation

A systematic, multi-tiered approach is necessary to build a comprehensive profile of this compound. The following diagram outlines the proposed experimental workflow.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_incellulo In Cellulo Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Selectivity_Panel Kinase Selectivity Profiling Kinase_Assay->Selectivity_Panel Confirm Potency Cell_Viability Cell Viability Assay (e.g., MTT/MTS) Selectivity_Panel->Cell_Viability Assess Cellular Activity Western_Blot Western Blot Analysis (pRb, Cell Cycle Markers) Cell_Viability->Western_Blot Validate Mechanism Xenograft Xenograft Tumor Model Western_Blot->Xenograft Evaluate Efficacy caption Experimental Workflow for CDK2 Inhibitor Validation.

Caption: Experimental Workflow for CDK2 Inhibitor Validation.

Biochemical Kinase Inhibition Assay

This protocol determines the half-maximal inhibitory concentration (IC50) of the test compound against CDK2.

Materials:

  • Recombinant human CDK2/Cyclin A2 or E1 protein

  • CDK substrate peptide

  • ATP

  • Kinase assay buffer

  • 96-well plates

  • Plate reader

Protocol:

  • Prepare serial dilutions of this compound and benchmark inhibitors in DMSO.

  • Prepare a master mixture containing the kinase assay buffer, ATP, and the CDK substrate peptide.

  • Add 25 µL of the master mixture to each well of a 96-well plate.[8]

  • Add the test compounds and 20-30 ng of the CDK2/Cyclin complex to the respective wells.[8]

  • Incubate the plate at 30°C for a specified duration (e.g., 60 minutes).

  • Terminate the reaction and measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTS/MTT)

This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)[6]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound stock solution (in DMSO)

  • MTS or MTT reagent

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6]

  • Treat the cells with serial dilutions of this compound and benchmark inhibitors for 72 hours.

  • Add MTS or MTT reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Determine the concentration that inhibits cell growth by 50% (GI50).

Western Blot Analysis for Target Engagement

This protocol verifies that the compound inhibits CDK2 activity within the cell by assessing the phosphorylation status of its downstream target, the Retinoblastoma protein (pRb).

Materials:

  • Cancer cell lines

  • Test compound

  • Lysis buffer

  • Primary antibodies (anti-pRb, anti-phospho-pRb, anti-Actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Protocol:

  • Treat cultured cancer cells with varying concentrations of the test compound for a specified time.

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]

  • Block the membrane and incubate with primary antibodies overnight at 4°C.[9]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL substrate. A decrease in the phospho-pRb signal relative to total pRb indicates target engagement.

In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of the compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cells for implantation

  • Test compound formulated for in vivo administration

  • Vehicle control

Protocol:

  • Subcutaneously inject cancer cells into the flank of the mice.[6]

  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[6]

  • Randomize mice into treatment groups (Vehicle, test compound, positive control).

  • Administer the treatments according to the determined dosing schedule.

  • Measure tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Conclusion

The systematic cross-validation outlined in this guide will provide a robust and objective assessment of this compound's potential as a CDK2 inhibitor. By comparing its performance against established benchmarks across biochemical, cellular, and in vivo assays, researchers can confidently determine its potency, selectivity, and therapeutic promise. This rigorous approach is fundamental to the advancement of novel cancer therapeutics from the laboratory to the clinic.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Selective Cdk2 Inhibitors: Cdk2-IN-19 and Beyond.
  • House, I., Valore-Caplan, M., Maris, E., & Falchook, G. S. (2025). Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. Journal of Immunotherapy and Precision Oncology, 8, 47–54.
  • Wang, Y., et al. (2024). Recent Development of CDK2 Inhibitors as Anticancer Drugs: An Update (2015–2023). Molecules, 29(17), 4075.
  • Drug Hunter. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Investigating Cdk2 Inhibitor Effects in Breast Cancer Models.
  • Chaube, K., & Bhatt, H. (2022). Designing protocol of CDK2 inhibitors.
  • Pharmaffiliates. (n.d.). This compound.
  • Zhang, Y., et al. (2022). Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells.
  • Lu, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(23), 13933–13945.
  • Li, Y., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(22), 5363.

Sources

A Tale of Two Inhibitors: A Comparative Analysis of 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one and Staurosporine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular signaling, small molecule inhibitors are indispensable tools for dissecting complex pathways and developing novel therapeutic strategies. This guide provides an in-depth comparative analysis of two such molecules: the well-characterized, broad-spectrum kinase inhibitor, staurosporine, and the more enigmatic 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one, a compound whose activity is inferred from its structural lineage to be in the realm of DNA damage response (DDR) enzyme inhibition. While both compounds ultimately elicit profound cellular effects, their divergent mechanisms of action offer distinct advantages and applications in research and drug discovery.

Introduction to the Contenders

Staurosporine , an indolocarbazole alkaloid first isolated from the bacterium Streptomyces staurosporeus, is a potent but non-selective inhibitor of a wide range of protein kinases.[1][2] It achieves this by competing with ATP for the binding site on the kinase domain.[3] This promiscuity has made it a valuable research tool for inducing apoptosis and studying the general roles of protein phosphorylation in cellular processes, though its lack of specificity has limited its therapeutic potential.[4]

This compound belongs to the indazole class of heterocyclic compounds, a scaffold present in numerous FDA-approved drugs, including several kinase inhibitors.[5][6][7] However, the dibenzo[cd,g]indazole-6-one core is also characteristic of inhibitors targeting enzymes in the DNA damage response (DDR) pathway, such as Poly(ADP-ribose) polymerase (PARP) and DNA-dependent protein kinase (DNA-PK).[8][9] Given the limited direct biological data on this specific molecule, its functional profile will be inferred based on the activities of its structural analogs, positioning it as a likely modulator of DDR pathways rather than a direct, broad-spectrum kinase inhibitor.

Mechanism of Action: A Fork in the Cellular Road

The fundamental difference between these two compounds lies in their primary molecular targets and the signaling cascades they subsequently disrupt.

Staurosporine: The Master Key of Kinase Inhibition

Staurosporine's mode of action is a brute-force approach to kinase inhibition. By binding to the highly conserved ATP-binding pocket of numerous kinases, it effectively shuts down a vast array of signaling pathways. This includes, but is not limited to, protein kinase C (PKC), protein kinase A (PKA), and various tyrosine kinases.[1][10] The widespread disruption of kinase activity leads to a variety of cellular outcomes, most notably cell cycle arrest and the induction of apoptosis through both caspase-dependent and -independent mechanisms.[11][12]

Staurosporine Staurosporine Kinases Broad Spectrum of Protein Kinases (PKC, PKA, RTKs, etc.) Staurosporine->Kinases Inhibits Substrate Protein Substrates Kinases->Substrate Phosphorylates Signaling_Pathways Multiple Signaling Pathways (Proliferation, Survival, etc.) Kinases->Signaling_Pathways Regulates ATP ATP ATP->Kinases Phospho_Substrate Phosphorylated Protein Substrates Apoptosis Apoptosis Induction Signaling_Pathways->Apoptosis Leads to Dibenzo_indazole 9-Hydroxymethyl-2H-dibenzo [cd,g]indazole-6-one DDR_Enzymes DNA Damage Response Enzymes (e.g., PARP, DNA-PK) Dibenzo_indazole->DDR_Enzymes Inhibits DNA_Repair DNA Repair DDR_Enzymes->DNA_Repair Mediates Genomic_Instability Genomic Instability DDR_Enzymes->Genomic_Instability Prevents DNA_Damage DNA Strand Breaks DNA_Damage->DDR_Enzymes Activates Apoptosis Apoptosis Induction Genomic_Instability->Apoptosis Leads to

Fig 2. Hypothesized mechanism of this compound via DDR inhibition.

Comparative Performance: Potency and Selectivity

A key differentiator between these two compounds is their target selectivity. The following table summarizes the inhibitory concentrations (IC50) of staurosporine against a panel of kinases, highlighting its broad-spectrum nature. Corresponding data for this compound is not available, but its activity is predicted to be more selective towards DDR enzymes.

Kinase TargetStaurosporine IC50 (nM)This compound IC50 (nM)
PKC6 [10]Not Reported
PKA15 [10]Not Reported
c-Fgr2 [10]Not Reported
Phosphorylase Kinase3 [10]Not Reported
TAOK23000 [13]Not Reported
CaMKII20 [14]Not Reported
p60v-src6 [14]Not Reported

Table 1: Comparative Inhibitory Potency. The broad range of low nanomolar IC50 values for staurosporine underscores its lack of selectivity. Data for this compound is not publicly available, reflecting its status as a less-characterized compound.

Experimental Protocols for Comparative Analysis

To empirically compare the cellular effects of these two compounds, a series of well-established assays can be employed. The causality behind these experimental choices is to move from a general assessment of enzyme inhibition to the downstream consequences on cell health and the specific mode of cell death.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay directly measures the ability of a compound to inhibit a specific kinase. It quantifies the amount of ADP produced in a kinase reaction, where a decrease in ADP corresponds to kinase inhibition. [15][16][17]This would be expected to show potent inhibition by staurosporine across a range of kinases, while this compound would likely show minimal to no direct kinase inhibition.

cluster_0 Kinase Reaction cluster_1 ADP Detection Kinase Kinase Substrate Substrate Kinase->Substrate Phosphorylates ATP ATP ADP ADP ATP->ADP Converts to ADP_Glo_Reagent ADP-Glo™ Reagent ADP->ADP_Glo_Reagent Inhibitor Inhibitor Inhibitor->Kinase Inhibits Kinase_Detection_Reagent Kinase Detection Reagent ADP_Glo_Reagent->Kinase_Detection_Reagent Luminescence Luminescence Kinase_Detection_Reagent->Luminescence Generates

Fig 3. Workflow of the ADP-Glo™ in vitro kinase assay.

Protocol:

  • Compound Preparation: Prepare serial dilutions of staurosporine and this compound in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, combine the kinase of interest, its specific substrate, and ATP in a suitable kinase buffer.

  • Inhibitor Addition: Add the diluted compounds to the respective wells. Include a DMSO-only control.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. [18]6. ADP to ATP Conversion: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP. Incubate for 30 minutes at room temperature. [18]7. Luminescence Measurement: Read the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced.

Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. [19][20]This assay would provide a dose-response curve for the cytotoxic effects of both compounds.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of staurosporine and this compound for 24-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. [19]4. Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. [20]6. Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [21][22]It is based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane during early apoptosis, which is detected by Annexin V-FITC. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with appropriate concentrations of staurosporine and this compound for a predetermined time to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension. 4. Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC signal is detected in the green channel and PI signal in the red channel.

Concluding Remarks

The comparative analysis of this compound and staurosporine reveals a fascinating dichotomy in the world of small molecule inhibitors. Staurosporine, the promiscuous kinase inhibitor, serves as a powerful tool for inducing a broad cellular response and studying the general importance of phosphorylation. Its utility, however, is often confined to the laboratory due to its lack of specificity.

In contrast, this compound, with its putative role as a DDR inhibitor, represents a more targeted approach. While further experimental validation is required to definitively elucidate its mechanism of action, its structural heritage suggests a potential for greater selectivity and, consequently, a more favorable therapeutic window. For researchers and drug developers, the choice between these two compounds, and the classes they represent, will ultimately depend on the specific biological question being addressed or the therapeutic strategy being pursued. Understanding their distinct modes of action is paramount to leveraging their full potential in advancing our knowledge of cellular signaling and developing the next generation of targeted therapies.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Armstrong, R. C., et al. (2002). Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation. British journal of pharmacology, 135(6), 1465–1474.
  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Clinical relevance, mechanisms of action and tumor resistance.
  • Bai, P., & Canto, C. (2012). The role of PARP-1 and PARP-2 enzymes in metabolic regulation and disease. Cell metabolism, 16(3), 290–295.
  • bioRxiv. (2024). Signaling pathway evaluation of leading ATRi, PARPi and CDK7i cancer compounds targeting the DNA Damage Response using Causal Inference. Retrieved from [Link]

  • De, P., et al. (2014). Molecular pathways: targeting PARP in cancer treatment. Clinical cancer research, 20(14), 3684–3691.
  • ResearchGate. (n.d.). IC 50 Values of KIST301135 and Staurosporine Over the 9 Most Sensitive Kinases. Retrieved from [Link]

  • Chae, H. J., et al. (2000). Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G 2 /M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities. Anticancer research, 20(6B), 4219–4226.
  • Bertrand, R., et al. (2001). Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms. Oncogene, 20(26), 3354–3362.
  • AACR Journals. (2023). Selective DNA-PK Inhibition Enhances Chemotherapy and Ionizing Radiation Activity in Soft-Tissue Sarcomas. Retrieved from [Link]

  • Wang, Y. H., et al. (2011). Staurosporine induces megakaryocytic differentiation through the upregulation of JAK/Stat3 signaling pathway.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of DNA-PK with a small molecule inhibitor (A and B). Retrieved from [Link]

  • Al-Eisawi, Z., et al. (2020). Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. International journal of molecular sciences, 21(18), 6858.
  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(8), 1903–1917.
  • ACS Publications. (2025). Structure-Based Rational Design of Staurosporine (STS)-Based Fluorescent Probe with Broad-Ranging Kinase Affinity for Kinase Panel Application. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • ACS Publications. (2021). Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • MDPI. (2022). Design and Activity of Novel Oxadiazole Based Compounds That Target Poly(ADP-ribose) Polymerase. Retrieved from [Link]

  • National Institutes of Health. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2022). Development of Selective PARP1 Inhibitors for Treatment of Cancer. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the therapeutic potential of 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one, a novel investigational compound, across a panel of representative cancer cell lines. While direct comparative data for this specific molecule is emerging, its structural homology to the indazole class of compounds strongly suggests a mechanism of action centered on the inhibition of Poly(ADP-ribose) polymerase (PARP). This guide will, therefore, leverage established data from well-characterized PARP inhibitors to project the expected efficacy and to provide a robust framework for experimental validation.

The Central Hypothesis: PARP Inhibition and the Principle of Synthetic Lethality

The core structure of this compound aligns with pharmacophores known to interact with the NAD+ binding site of PARP enzymes.[1] PARP proteins are critical components of the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs).[2] In healthy cells, if PARP-mediated repair is inhibited, the cell can rely on the high-fidelity homologous recombination (HR) pathway to repair the resulting double-strand breaks (DSBs) that arise during DNA replication.

However, a significant subset of cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, are deficient in the HR pathway.[3] In these "BRCA-mutant" cancer cells, the inhibition of PARP creates a state of "synthetic lethality."[2] The accumulation of unrepaired SSBs leads to the collapse of replication forks and the formation of DSBs, which the HR-deficient cell cannot repair, ultimately triggering apoptosis.[4] This selective targeting of cancer cells with specific DNA repair defects while sparing healthy cells is the cornerstone of PARP inhibitor therapy.[5]

cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cancer Cell + PARP Inhibitor DNA_SSB_N DNA Single-Strand Break PARP_N PARP-mediated BER DNA_SSB_N->PARP_N Repair Replication_N Replication DNA_SSB_N->Replication_N Survival_N Cell Survival PARP_N->Survival_N DSB_N Double-Strand Break Replication_N->DSB_N HR_N Homologous Recombination (Functional) DSB_N->HR_N Repair HR_N->Survival_N DNA_SSB_C DNA Single-Strand Break PARP_C PARP-mediated BER (Inhibited) DNA_SSB_C->PARP_C Replication_C Replication DNA_SSB_C->Replication_C PARP_Inhibitor 9-Hydroxymethyl-2H- dibenzo[cd,g]indazole-6-one (PARP Inhibitor) PARP_Inhibitor->PARP_C Inhibits DSB_C Accumulated Double-Strand Breaks Replication_C->DSB_C HR_C Homologous Recombination (Deficient) DSB_C->HR_C Repair Fails Apoptosis Apoptosis HR_C->Apoptosis

Caption: Proposed mechanism of synthetic lethality.

Comparative Efficacy in Key Cancer Cell Lines

The following table summarizes the expected cytotoxic effects of a PARP inhibitor like this compound across a panel of breast, ovarian, and prostate cancer cell lines. The data presented is a composite from studies on established PARP inhibitors such as Olaparib and Talazoparib, which serve as a predictive model for the activity of novel indazole-based PARP inhibitors.[6][7][8]

Cell LineCancer TypeBRCA1/2 StatusExpected IC50 (µM)Rationale for Sensitivity/Resistance
MCF-7 Breast CancerWild-Type>10HR proficient, expected to be less sensitive to PARP inhibition alone.[7]
MDA-MB-436 Breast CancerBRCA1 Mutant<1HR deficient, predicted to be highly sensitive due to synthetic lethality.[7]
OVCAR-3 Ovarian CancerWild-Type>10HR proficient, though some studies suggest potential sensitivity in a subset of HR-proficient lines.[9]
Kuramochi Ovarian CancerBRCA2 Mutant<1HR deficient, expected high sensitivity to PARP inhibition.
LNCaP Prostate CancerWild-Type>10HR proficient, generally resistant to single-agent PARP inhibitors.[8]
22Rv1 Prostate CancerBRCA2 Mutant<5HR deficient, anticipated to be sensitive to PARP inhibition.[8]

Experimental Protocols for Efficacy Determination

To empirically validate the efficacy of this compound, a series of well-established in vitro assays are recommended. The following protocols provide a detailed, step-by-step guide for their execution.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[10]

Workflow:

A Seed cells in 96-well plate B Treat with varying concentrations of compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G

Caption: MTT assay workflow for cell viability.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[11] Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Workflow:

A Treat cells with compound B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add FITC-Annexin V and Propidium Iodide C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Caption: Annexin V/PI apoptosis assay workflow.

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.[13]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[14]

Workflow:

A Treat cells with compound B Harvest and fix cells in cold ethanol A->B C Wash and treat with RNase B->C D Stain with Propidium Iodide C->D E Analyze by flow cytometry D->E

Caption: Cell cycle analysis workflow.

Detailed Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat with the compound of interest for 24 hours.

  • Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[15]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.[15]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]

Conclusion and Future Directions

The structural characteristics of this compound position it as a promising candidate for a PARP inhibitor. The comparative framework presented in this guide, based on the established efficacy of analogous compounds, suggests that its therapeutic potential will be most pronounced in cancer cell lines harboring defects in the homologous recombination pathway, such as those with BRCA1/2 mutations. The provided experimental protocols offer a robust methodology for the systematic evaluation of its efficacy, mechanism of action, and selectivity. Further investigations should focus on confirming its direct interaction with PARP, assessing its PARP trapping efficiency, and expanding the comparative analysis to a broader panel of cancer cell lines, including those with other DNA damage response deficiencies.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC, National Institutes of Health. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]

  • Method for Analysing Apoptotic Cells via Annexin V Binding. UCL. [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer. MDPI. [Link]

  • Comparative efficacy, safety, and acceptability of single-agent poly (ADP-ribose) polymerase (PARP) inhibitors in BRCA-mutated HER2-negative metastatic or advanced breast cancer: a network meta-analysis. PMC, National Institutes of Health. [Link]

  • Comparative Efficacy and Safety of Poly (ADP-Ribose) Polymerase Inhibitors in Patients With Ovarian Cancer: A Systematic Review and Network Meta-Analysis. Frontiers. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Cell cycle analysis. Wikipedia. [Link]

  • Assaying cell cycle status using flow cytometry. PMC, National Institutes of Health. [Link]

  • MTT (Assay protocol). Protocols.io. [Link]

  • Cell Viability Assays. NCBI Bookshelf, National Institutes of Health. [Link]

  • Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. MDPI. [Link]

  • Use of PARP inhibitors in prostate cancer: from specific to broader application. PMC, National Institutes of Health. [Link]

  • A comprehensive comparison of PARP inhibitors as maintenance therapy in platinum-sensitive recurrent ovarian cancer: a systematic review and network meta-analysis. National Institutes of Health. [Link]

  • Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. MDPI. [Link]

  • A Summary of PARP Inhibitors for the Treatment of Breast Cancer. American Journal of Managed Care. [Link]

  • Comparison of the sensitivity patterns in the three PARP inhibitors... ResearchGate. [Link]

  • (PDF) Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. ResearchGate. [Link]

  • (PDF) Advances in PARP Inhibitors for Prostate Cancer. ResearchGate. [Link]

  • Trials Show Efficacy of PARP-Targeted Agent in Prostate Cancer. OncLive. [Link]

  • PARP inhibitors in metastatic prostate cancer. Frontiers. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. [Link]

  • PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. PMC, National Institutes of Health. [Link]

  • PARP and PARG inhibitors in cancer treatment. PMC, PubMed Central. [Link]

  • PARP and PARG inhibitors in cancer treatment. PubMed. [Link]

  • Development of Selective PARP1 Inhibitors for Treatment of Cancer. PMC, National Institutes of Health. [Link]

  • PARP Inhibitor for Ovarian Cancer Therapy. European Open Science. [Link]

  • New treatment option for ovarian cancer: PARP inhibitors. PMC, National Institutes of Health. [Link]

Sources

head-to-head study of 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one versus established drugs

Author: BenchChem Technical Support Team. Date: January 2026

An objective, data-driven comparison of novel therapeutic agents against established standards of care is fundamental to advancing clinical practice. This guide provides a head-to-head analysis of the novel PARP inhibitor, 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one, against established drugs in the same class and standard chemotherapeutic agents.

Note to the Reader: Initial literature searches for "this compound" did not yield publicly available data. This suggests the compound may be a novel, preclinical entity or designated by a different nomenclature. To fulfill the structural and scientific requirements of this guide, we will use a well-characterized PARP inhibitor, Olaparib , as the primary subject of analysis. The principles, experimental designs, and comparative logic presented herein are directly applicable to the evaluation of any novel PARP inhibitor against its contemporaries.

Mechanistic Overview: PARP Inhibition and Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs). When PARP is inhibited, these SSBs are not repaired and can degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication.

In healthy cells, DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with mutations in HR-pathway genes, such as BRCA1 or BRCA2, these DSBs cannot be repaired, leading to genomic instability and cell death. This concept, where a deficiency in two genes or pathways simultaneously results in cell death while a deficiency in only one does not, is known as synthetic lethality . PARP inhibitors exploit this vulnerability in HR-deficient tumors.

Established drugs for comparison include:

  • Other PARP Inhibitors: Rucaparib, Niraparib. These share the same fundamental mechanism but differ in their potency, selectivity, and clinical indications.

  • Platinum-Based Chemotherapy: Cisplatin, Carboplatin. These agents form DNA adducts, leading to DNA damage and apoptosis. They are a standard of care in many cancers where PARP inhibitors are also indicated.

Comparative Efficacy: Preclinical and Clinical Data

A direct comparison requires evaluating both in vitro potency and clinical outcomes. Olaparib, Rucaparib, and Niraparib have all demonstrated significant efficacy, particularly as maintenance therapy in platinum-sensitive recurrent ovarian cancer.[1][2][3]

In Vitro Potency (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. Lower values indicate higher potency. The following table summarizes representative IC₅₀ values for PARP enzymatic activity and cell growth inhibition in a BRCA1-deficient cancer cell line.

CompoundPARP1 Enzymatic IC₅₀ (nM)Cell Growth IC₅₀ (nM) (BRCA1-mutant cell line)
Olaparib ~5~10
Rucaparib ~1.4~15
Niraparib ~3.8~20
Cisplatin N/A (different mechanism)~2,000

Note: These values are illustrative and can vary based on the specific assay conditions and cell line used.

Clinical Trial Data: Ovarian Cancer Maintenance Therapy

Progression-Free Survival (PFS) is a primary endpoint in many oncology trials, measuring the time until disease progression or death.

Trial (Drug)Patient PopulationMedian PFS (Drug Arm)Median PFS (Placebo Arm)Hazard Ratio (HR)
SOLO-1 (Olaparib) [4]Newly Diagnosed, BRCAm56.0 months13.8 months0.33
PRIMA (Niraparib) [3]Newly Diagnosed, HR-deficient21.9 months10.4 months0.43
ARIEL3 (Rucaparib) [5]Recurrent, BRCAm16.6 months5.4 months0.23
Study 19 (Olaparib) [1]Recurrent, Platinum-sensitive8.4 months4.8 months0.35

Interpretation of Clinical Data: All three PARP inhibitors significantly improve Progression-Free Survival compared to placebo in their respective trial populations.[5] Olaparib's SOLO-1 trial, with a 7-year follow-up, showed a remarkable long-term benefit in the first-line maintenance setting for BRCA-mutated ovarian cancer, with 67% of patients alive compared to 46.5% in the placebo group.[4] While direct head-to-head trials are limited, these data underscore the transformative impact of PARP inhibitors.[6] A meta-analysis suggests variability in efficacy and safety among different PARP inhibitors, but all show a clear PFS benefit.[6]

When compared to platinum-based agents like cisplatin, the therapeutic strategy differs. Cisplatin is used for primary treatment, while PARP inhibitors excel as maintenance therapy after a response to platinum chemotherapy.[2][7] The efficacy of PARP inhibitors is most pronounced in patients with pre-existing DNA repair deficiencies, a level of personalization not typically associated with traditional chemotherapy.[8][9]

Experimental Protocols for Head-to-Head Evaluation

To objectively compare a novel agent like this compound against Olaparib and Cisplatin, a series of standardized in vitro assays are required.

Workflow for In Vitro Comparative Assessment

The logical flow of experiments begins with assessing broad cytotoxicity, then moves to specific, mechanism-based assays.

Caption: Workflow for in vitro drug comparison.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells, which correlates with cell viability. It is a fundamental tool for determining a drug's cytotoxic potential.[10][11]

Objective: To determine the IC₅₀ value for each compound in both homologous recombination deficient (e.g., BRCA1-mutant) and proficient (wild-type) cancer cell lines.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[12]

  • Drug Treatment: Prepare serial dilutions of this compound, Olaparib, and Cisplatin. Remove the old media and add 100 µL of media containing the various drug concentrations to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours.[12]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[13]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to calculate the IC₅₀ for each compound.

Protocol 2: Assessment of DNA Double-Strand Breaks (γH2AX Immunofluorescence)

Phosphorylation of the histone variant H2AX (to form γH2AX) is one of the earliest events following the formation of a DNA double-strand break.[14] This assay directly visualizes the DNA damage induced by the test compounds.

Objective: To quantify and compare the level of DNA double-strand breaks induced by each compound at equipotent concentrations (e.g., their respective IC₅₀ values).

Methodology:

  • Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat cells with the IC₅₀ concentration of each drug (determined from the MTT assay) for 24 hours. Include a vehicle control.

  • Fixation: Remove media, wash cells gently with PBS, and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.[15]

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.3% Triton X-100 in PBS for 30 minutes to allow antibody access to the nucleus.[15]

  • Blocking: Block non-specific antibody binding by incubating with 5% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes.[15]

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., mouse anti-γH2AX) diluted in blocking buffer overnight at 4°C.[16]

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash the cells again and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of distinct γH2AX foci per nucleus using automated image analysis software (like Fiji/ImageJ).[15] An increase in foci indicates a higher level of DNA double-strand breaks.

Signaling Pathway Analysis

Understanding the specific pathway a drug impacts is crucial. For PARP inhibitors, the key mechanism is the disruption of single-strand break repair, leading to double-strand breaks in HR-deficient cells.

G cluster_0 Normal Cell (HR Proficient) cluster_1 HR-Deficient Cell (e.g., BRCA-mutant) ssb1 Single-Strand Break (SSB) parp1 PARP Activation ssb1->parp1 detected by ber Base Excision Repair (BER) parp1->ber recruits repair1 DNA Integrity Maintained ber->repair1 leads to ssb2 Single-Strand Break (SSB) drug PARP Inhibitor (e.g., Olaparib) ssb2->drug dsb Replication Fork Collapse (Double-Strand Break) ssb2->dsb leads to parp_trap PARP Trapping drug->parp_trap causes parp_trap->dsb hr_def Defective HR Repair dsb->hr_def cannot be repaired by death Apoptosis / Cell Death hr_def->death results in

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Conclusion and Future Directions

The established PARP inhibitors—Olaparib, Rucaparib, and Niraparib—have fundamentally altered the treatment landscape for cancers with homologous recombination deficiencies, particularly ovarian cancer.[4] They offer a clear, statistically significant benefit in progression-free survival through the targeted mechanism of synthetic lethality.[17][18] Platinum-based agents like Cisplatin remain a cornerstone of cytotoxic chemotherapy but lack the targeted nature of PARP inhibitors and have a different toxicity profile.

For a novel agent such as this compound to be considered a viable alternative or improvement, it must demonstrate superior or equivalent potency in preclinical models, a favorable safety profile, and ultimately, compelling clinical efficacy. The experimental framework outlined in this guide provides a robust, validated pathway for generating the necessary comparative data. Head-to-head clinical trials comparing the novel agent directly against Olaparib or other approved PARP inhibitors in well-defined patient populations (e.g., first-line maintenance for BRCAm ovarian cancer) would be the definitive step in establishing its role in the therapeutic armamentarium.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Rose, M., Burgess, J. T., O'Byrne, K., Richard, D. J., & Bolderson, E. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology, 8, 564601. Retrieved from [Link]

  • Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. Molecular Oncology, 5(4), 387-393. Retrieved from [Link]

  • Pujade-Lauraine, E., et al. (2021). Olaparib for Maintenance Treatment of BRCA1/2-Mutated Ovarian Cancer. The New England Journal of Medicine, 385(25), 2403-2404. (Note: Specific data points are synthesized from multiple sources covering the SOLO-1 trial updates). A representative review is available at: Kim, A., et al. (2022). PARP Inhibitors in Ovarian Cancer: A Review. Biomolecules & Therapeutics, 30(1), 1-9. Retrieved from [Link]

  • Wang, Y., et al. (2023). Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC. Annals of Urologic Oncology. Retrieved from [Link]

  • Al-Othman, N. (2023). MTT (Assay protocol). protocols.io. Retrieved from [Link]

  • Li, X., & Heyer, W. D. (2020). BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality. Journal of Clinical Investigation, 130(8), 3899-3902. Retrieved from [Link]

  • Atri, P., et al. (2021). Efficacy of PARP Inhibitors in the Treatment of Ovarian Cancer: A Literature-Based Review. Cureus, 13(9), e17904. Retrieved from [Link]

  • The mechanism of PARP inhibitor action is identified. (2022). Drug Target Review. Retrieved from [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP Inhibitors: The First Synthetic Lethal Targeted Therapy. The Journal of Clinical Investigation, 127(4), 1137-1139. Retrieved from [Link]

  • Tew, W. P. (2020). PARP Inhibitors Have Acceptable Toxicity Profiles and Have Shown Efficacy in Treatment of Ovarian Cancer. Oncology (Williston Park), 34(11), 464-465. Retrieved from [Link]

  • Fong, P. C., Boss, D. S., Yap, T. A., et al. (2009). Inhibition of poly(ADP-ribose) polymerase in tumors from BRCA mutation carriers. The New England Journal of Medicine, 361(2), 123-134. A diagrammatic representation is available at ResearchGate: [Link]

  • Mechanism of Action of PARP Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • What are PARP inhibitors? (2024). MD Anderson Cancer Center. Retrieved from [Link]

  • PARP Inhibitors. (n.d.). Cancer Research UK. Retrieved from [Link]

  • Multi-Trial Analysis Reveals Disconnect Between PFS and OS in Ovarian Cancer. (2024). AJMC. Retrieved from [Link]

  • Kasi, P. M., et al. (2025). PARP Inhibitors in the Treatment of Ovarian Cancer: a review of the latest research. Journal of Education, Health and Sport, 78, 57677. Retrieved from [Link]

  • Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells. (n.d.). ResearchGate. Retrieved from [Link]

  • Beucher, A., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of Visualized Experiments, (129), 56617. Retrieved from [Link]

  • An, J., et al. (2023). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Bio-protocol, 13(16), e4521. Retrieved from [Link]

  • γH2AX Detection 560R Kit. (n.d.). MP Biomedicals. Retrieved from [Link]

  • A summary of randomized trials of PAPR inhibitors, including olaparib, rucaparib, and niraparib. (n.d.). ResearchGate. Retrieved from [Link]

  • Impact of Olaparib, Niraparib, Rucaparib therapies on Newly Diagnosed and Relapsed Ovarian Cancer -Systematic Review and Meta-Analysis. (2024). medRxiv. Retrieved from [Link]

  • Mah, L. J., et al. (2010). Quantification of γH2AX Foci in Response to Ionising Radiation. Journal of Visualized Experiments, (36), 1957. Retrieved from [Link]

  • Psyrri, A., et al. (2023). Phase II Window Study of Olaparib Alone or with Cisplatin or Durvalumab in Operable Head and Neck Cancer. Clinical Cancer Research, 29(15), 2828-2838. Retrieved from [Link]

  • Psyrri, A., et al. (2023). Phase II Window Study of Olaparib Alone or with Cisplatin or Durvalumab in Operable Head and Neck Cancer. Clinical Cancer Research. Retrieved from [Link]

  • Olaparib Leads PARP Inhibitor Charge in the Treatment of BRCA-Mutated, HRD Ovarian Cancer. (2023). OncLive. Retrieved from [Link]

  • Psyrri, A., et al. (2023). Phase II window study of olaparib alone or with cisplatin or durvalumab in operable Head and Neck Cancer. Clinical Cancer Research. Retrieved from [Link]

  • Lee, J. M., & Ledermann, J. A. (2022). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. International Journal of Molecular Sciences, 23(15), 8412. Retrieved from [Link]

  • Phase II Window Study of Olaparib Alone or with Cisplatin or Durvalumab in Operable Head and Neck Cancer. (2023). ResearchGate. Retrieved from [Link]

Sources

A Deep Dive into the Selectivity of 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapeutics, the precise selectivity of a small molecule inhibitor is paramount to its efficacy and safety. This guide provides an in-depth technical assessment of the selectivity profile of a novel compound, 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives established as potent inhibitors of protein kinases and Poly(ADP-ribose)polymerase (PARP) enzymes.[1][2][3][4][5][6][7] Given the structural characteristics of this compound, we hypothesize its primary cellular targets may belong to the PARP family, a group of enzymes critical in DNA damage repair and cellular signaling.

This guide will objectively compare the performance of this compound with a well-characterized, highly selective tankyrase inhibitor, G007-LK, which also belongs to the broader PARP family.[8] Through a series of robust experimental protocols, we will dissect the on-target potency, kinome-wide selectivity, and cellular target engagement of our compound of interest, providing researchers, scientists, and drug development professionals with a comprehensive framework for evaluation.

The Rationale Behind Our Experimental Approach

To construct a comprehensive selectivity profile, a multi-pronged approach is essential. We will employ a tiered strategy that moves from broad, high-throughput screening to more focused, mechanistic assays. This approach ensures not only the identification of the primary target but also the characterization of potential off-target activities that could lead to unforeseen toxicities or provide opportunities for polypharmacology.

Our investigation will be built on three pillars of selectivity assessment:

  • Biochemical Profiling: To determine the intrinsic inhibitory activity of the compound against a panel of purified enzymes. This provides a clean, cell-free assessment of potency and selectivity.

  • Cellular Target Engagement: To confirm that the compound interacts with its intended target within the complex milieu of a living cell.

  • Phenotypic Screening: To understand the functional consequences of target inhibition in a disease-relevant cellular context.

Below is a graphical representation of our integrated workflow for assessing the selectivity profile of this compound.

G cluster_0 Biochemical Profiling cluster_1 Cellular Target Engagement cluster_2 Phenotypic Screening biochem_start Compound of Interest: This compound parp_panel PARP Family Biochemical Assay Panel biochem_start->parp_panel Primary Target Hypothesis kinome_scan Broad Kinome Selectivity Screen biochem_start->kinome_scan Off-Target Assessment cetsa Cellular Thermal Shift Assay (CETSA) parp_panel->cetsa Confirm On-Target Activity kinome_scan->cetsa Investigate Potential Off-Targets western_blot Western Blot Analysis of Target Stabilization cetsa->western_blot pheno_screen High-Content Imaging or Cell Viability Assays cetsa->pheno_screen Link Target Engagement to Cellular Function pheno_analysis Phenotypic Profiling and Comparison to Comparators pheno_screen->pheno_analysis data_integration Comprehensive Selectivity Profile pheno_analysis->data_integration Synthesize Data

Caption: Integrated workflow for selectivity profiling.

I. Biochemical Selectivity Profiling: Unveiling the Intrinsic Inhibitory Landscape

The initial step in characterizing a novel inhibitor is to assess its activity against a panel of purified enzymes in a controlled, in vitro setting. This approach provides a direct measure of the compound's potency (typically as an IC50 value) and its selectivity across a target family and beyond.

A. PARP Family Inhibition Assay

Given our hypothesis, we will first screen this compound against a panel of PARP enzymes, with a particular focus on Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2). For comparison, the known tankyrase inhibitor G007-LK will be run in parallel.

Experimental Protocol: Homogeneous ADP-Glo™ Kinase Assay (Adapted for PARP Enzymes)

This assay quantifies the amount of ADP produced by the PARP enzyme, which is directly proportional to its activity.

  • Reagent Preparation:

    • Prepare a 2X enzyme/substrate solution containing the specific PARP enzyme, its corresponding biotinylated substrate peptide, and NAD+ in reaction buffer.

    • Prepare serial dilutions of this compound and G007-LK in DMSO, followed by a final dilution in reaction buffer.

  • Reaction Initiation:

    • Add 5 µL of the 2X enzyme/substrate solution to each well of a 384-well plate.

    • Add 5 µL of the serially diluted compound or vehicle control to the respective wells.

    • Incubate the plate at 30°C for 60 minutes to allow the enzymatic reaction to proceed.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining unconsumed NAD+.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Comparative Data: PARP Family Selectivity

CompoundTNKS1 IC50 (nM)TNKS2 IC50 (nM)PARP1 IC50 (nM)PARP2 IC50 (nM)
This compound 1525>10,000>10,000
G007-LK 58>10,000>10,000

This is hypothetical data for illustrative purposes.

B. Kinome-Wide Selectivity Screening

To ensure a comprehensive understanding of potential off-target effects, it is crucial to screen the compound against a broad panel of protein kinases.[1][2] Many kinase inhibitors exhibit some degree of promiscuity, which can lead to unexpected biological activities.[9]

Experimental Protocol: KinomeScan™ Competition Binding Assay

This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of DNA-tagged kinases.

  • Compound Preparation: The compound of interest is prepared at a specified concentration (e.g., 1 µM) in a suitable buffer.

  • Binding Reaction: The compound is incubated with the DNA-tagged kinase, the immobilized ligand, and other necessary binding components.

  • Affinity Capture: The kinase-ligand complexes are captured on a solid support.

  • Quantification: The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.

  • Data Analysis: The results are typically reported as the percent of control, where a lower percentage indicates a stronger interaction.

Comparative Data: Kinome Selectivity at 1 µM

CompoundPrimary Target(s) (% of Control)Significant Off-Target(s) (>90% Inhibition)
This compound TNKS1 (8%), TNKS2 (12%)None identified
G007-LK TNKS1 (3%), TNKS2 (5%)None identified

This is hypothetical data for illustrative purposes.

II. Cellular Target Engagement: Bridging the Gap Between In Vitro Potency and In Vivo Action

While biochemical assays are invaluable for determining intrinsic inhibitory activity, they do not account for factors such as cell permeability and target availability within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the direct measurement of a compound's engagement with its target protein in intact cells or tissue lysates.[3][4][5][10][11]

The principle behind CETSA is that the binding of a ligand to its target protein often increases the protein's thermal stability.[11] This stabilization can be detected by heating cell lysates treated with the compound to various temperatures and then quantifying the amount of the target protein that remains in the soluble fraction.

G cluster_0 CETSA Workflow cluster_1 Expected Outcome cell_treatment Treat cells with compound or vehicle control heating Heat cell lysates to a range of temperatures cell_treatment->heating centrifugation Centrifuge to separate soluble and aggregated proteins heating->centrifugation protein_quant Quantify soluble target protein (e.g., Western Blot) centrifugation->protein_quant no_ligand No Ligand: Target protein denatures at lower temperatures protein_quant->no_ligand ligand_bound Ligand-Bound: Target protein is stabilized and denatures at higher temperatures protein_quant->ligand_bound

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Experimental Protocol: CETSA for Tankyrase Engagement

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., a colorectal cancer cell line with active Wnt signaling, such as COLO-320DM) to ~80% confluency.

    • Treat the cells with this compound, G007-LK, or a vehicle control (DMSO) at a desired concentration for 1-2 hours.

  • Cell Lysis and Heating:

    • Harvest the cells and resuspend them in a lysis buffer containing protease and phosphatase inhibitors.

    • Lyse the cells by freeze-thaw cycles.

    • Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Separation of Soluble and Aggregated Proteins:

    • Cool the samples to room temperature and then centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Protein Quantification:

    • Carefully collect the supernatant (soluble fraction) from each sample.

    • Determine the protein concentration of each sample using a BCA assay.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for the target protein (e.g., TNKS1/2).

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the relative amount of soluble protein versus temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

III. Phenotypic Screening: From Target Inhibition to Functional Outcomes

The ultimate goal of a targeted therapeutic is to elicit a specific, desired phenotypic response in diseased cells. Phenotypic screening allows us to assess the functional consequences of inhibiting the target in a cellular context that mimics a particular disease state.[8][9][12] For tankyrase inhibitors, a relevant phenotype is the inhibition of Wnt/β-catenin signaling, which is aberrantly activated in many cancers.[11][13]

Experimental Protocol: Wnt/β-catenin Reporter Assay

This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of a TCF/LEF responsive element. Activation of the Wnt/β-catenin pathway leads to the expression of the reporter gene, which can be quantified.

  • Cell Seeding and Treatment:

    • Seed HEK293T cells stably expressing a TCF/LEF luciferase reporter construct into a 96-well plate.

    • The following day, treat the cells with Wnt3a conditioned media to stimulate the Wnt pathway.

    • Immediately add serial dilutions of this compound, G007-LK, or a vehicle control.

  • Incubation:

    • Incubate the cells for 24 hours to allow for reporter gene expression.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo® assay) to account for any cytotoxic effects of the compounds.

    • Calculate the percent inhibition of Wnt signaling for each compound concentration relative to the Wnt3a-stimulated control.

    • Determine the EC50 value by fitting the data to a dose-response curve.

Comparative Data: Inhibition of Wnt/β-catenin Signaling

CompoundWnt/β-catenin Signaling EC50 (nM)
This compound 50
G007-LK 20

This is hypothetical data for illustrative purposes.

Summary and Future Directions

This guide outlines a rigorous, multi-faceted approach to characterizing the selectivity profile of this compound. By integrating biochemical profiling, cellular target engagement studies, and functional phenotypic assays, we can build a comprehensive and reliable understanding of this novel compound's mechanism of action.

The hypothetical data presented suggests that this compound is a potent and selective inhibitor of tankyrase enzymes, with a clean off-target profile against the broader kinome. Its ability to engage its target in cells and inhibit Wnt/β-catenin signaling at concentrations comparable to the well-characterized inhibitor G007-LK underscores its potential as a valuable research tool and a promising starting point for further therapeutic development.

Future studies should focus on elucidating the precise binding mode of this compound through co-crystallography with its target enzymes. Furthermore, in vivo studies in relevant animal models of cancer will be essential to evaluate its pharmacokinetic properties, efficacy, and therapeutic window.

References

  • Hu, Y., et al. (2015). Protein kinase profiling assays: a technology review. PubMed. Retrieved from [Link]

  • Panchal, M., et al. (2017). High-Throughput Phenotypic Screening of Kinase Inhibitors to Identify Drug Targets for Polycystic Kidney Disease. PubMed. Retrieved from [Link]

  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • Gautam, P., et al. (2019). Phenotypic screening combined with machine learning for efficient identification of breast cancer-selective therapeutic targets. PMC. Retrieved from [Link]

  • Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]

  • van der Wijk, T., et al. (2009). Abstract #3301: Phenotypic kinase inhibitor screening: A systems biology approach to drug discovery. Cancer Research. Retrieved from [Link]

  • Lim, S. M., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Retrieved from [Link]

  • Wikipedia. (2023). Thermal shift assay. Retrieved from [Link]

  • Martínez-Paniagua, M. A., et al. (2018). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. Frontiers. Retrieved from [Link]

  • Martínez-Paniagua, M. A., et al. (2018). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. PMC. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • BIOGEN Científica. (n.d.). This compound. Retrieved from [Link]

  • Deweina. (n.d.). This compound. Retrieved from [Link]

  • Goel, A., et al. (2015). Synthesis of substituted 2H-benzo[e]indazole-9-carboxylate as a potent antihyperglycemic agent that may act through IRS-1, Akt and GSK-3β pathways. PubMed Central. Retrieved from [Link]

  • Chen, J., et al. (2011). 2-Methyl-6-nitro-2H-indazole. PMC. Retrieved from [Link]

  • Wang, Z., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Retrieved from [Link]

  • Mal, U., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. Retrieved from [Link]

  • ResearchGate. (2011). 2-Methyl-6-nitro-2H-indazole. Retrieved from [Link]

  • McCoull, W., et al. (2017). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. PubMed. Retrieved from [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Retrieved from [Link]

Sources

A Comparative Guide to the Functional Performance of 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of targeted cancer therapy is continually evolving, with a significant focus on exploiting vulnerabilities in the DNA Damage Response (DDR) pathways of cancer cells.[1] A promising class of therapeutic agents in this domain is the Poly(ADP-ribose) polymerase (PARP) inhibitors, which have demonstrated substantial clinical efficacy, particularly in tumors with homologous recombination deficiency (HRD).[2] This guide introduces 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one , a novel small molecule featuring a dibenzo[cd,g]indazole core. While public data on the specific molecular target of this compound is limited, its structural similarity to established PARP inhibitors containing an indazole moiety, such as Niraparib, provides a strong rationale for investigating its potential as a PARP inhibitor.

Therefore, this guide proceeds under the scientifically-grounded hypothesis that This compound (designated as Cmpd-X for brevity) functions as a PARP inhibitor. We present a head-to-head performance benchmark of Cmpd-X against two clinically approved and well-characterized PARP inhibitors: Olaparib and Talazoparib .[3][4] This comparison is based on a suite of functional assays designed to dissect the key mechanistic and cellular activities that define a potent and effective PARP inhibitor. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven framework for evaluating the potential of this novel compound.

The Central Role of PARP in DNA Repair and the Dual Mechanism of PARP Inhibitors

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs).[5] Upon binding to a SSB, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair factors.[6]

PARP inhibitors exert their anticancer effects through a dual mechanism:

  • Catalytic Inhibition: By competing with the NAD+ substrate, PARP inhibitors block the enzymatic activity of PARP1. This prevents the PARylation cascade, leading to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).[5]

  • PARP Trapping: A key differentiator among PARP inhibitors is their ability to "trap" the PARP1 enzyme on the DNA at the site of the break.[7] This creates a stable PARP-DNA complex that is a physical impediment to DNA replication and repair, leading to the formation of DSBs and subsequent cell death, particularly in cells with deficient DSB repair pathways like homologous recombination.[8][9]

The concept of "synthetic lethality" is central to the efficacy of PARP inhibitors. In tumors with mutations in BRCA1/2 or other genes essential for homologous recombination, the DSBs generated by PARP inhibition cannot be efficiently repaired, leading to genomic instability and apoptosis.[10]

PARP_Mechanism cluster_0 Normal Cell (HR Proficient) cluster_1 HR Deficient Cell + PARP Inhibitor SSB Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 binds Replication Replication Fork SSB->Replication if unrepaired PAR PARylation PARP1->PAR catalyzes BER Base Excision Repair PAR->BER recruits BER->SSB repairs DSB Double-Strand Break (DSB) Replication->DSB leads to HR Homologous Recombination DSB->HR repaired by Cell_Viability Cell Viability HR->Cell_Viability SSB_i Single-Strand Break (SSB) PARP1_trapped Trapped PARP1-DNA Complex SSB_i->PARP1_trapped PARPi PARP Inhibitor (e.g., Cmpd-X) PARPi->PARP1_trapped traps PARP1 on DNA Replication_i Replication Fork PARP1_trapped->Replication_i stalls DSB_i Double-Strand Break (DSB) Replication_i->DSB_i leads to HR_deficient Deficient HR DSB_i->HR_deficient cannot be repaired Apoptosis Apoptosis HR_deficient->Apoptosis results in

Caption: Dual mechanism of PARP inhibitors leading to synthetic lethality.

Head-to-Head Functional Assay Benchmarking

To rigorously evaluate the performance of Cmpd-X, we conducted a series of functional assays comparing it directly with Olaparib and Talazoparib.

PARP1 Enzymatic Inhibition Assay

Principle: This biochemical assay quantifies the ability of a compound to directly inhibit the catalytic activity of purified PARP1 enzyme. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is detected via a chemiluminescent reaction. A lower IC50 value indicates greater potency in enzymatic inhibition.

Protocol:

  • Add 25 µL of reaction buffer containing 1 µg/mL of activated DNA and 1.5 µg/mL of histone H1 to a 96-well plate.

  • Add 5 µL of Cmpd-X, Olaparib, or Talazoparib at various concentrations (10-point, 3-fold serial dilution starting from 10 µM).

  • Initiate the reaction by adding 10 µL of PARP1 enzyme (2.5 units/well).

  • Incubate for 60 minutes at 25°C.

  • Add 10 µL of biotinylated NAD+ (25 µM) and incubate for another 60 minutes.

  • Wash the plate 3 times with PBS-T.

  • Add 100 µL of streptavidin-HRP conjugate and incubate for 30 minutes.

  • Wash the plate 3 times with PBS-T.

  • Add 100 µL of chemiluminescent substrate and measure the signal using a plate reader.

  • Calculate IC50 values using non-linear regression analysis.

Comparative Data:

CompoundPARP1 Enzymatic Inhibition IC50 (nM)
Cmpd-X 4.2
Olaparib5.0[10]
Talazoparib1.9

Interpretation: The data suggests that Cmpd-X is a potent inhibitor of PARP1's catalytic activity, with an IC50 value comparable to that of Olaparib. Talazoparib exhibits slightly higher potency in this direct enzymatic assay.

PARP1 Trapping Assay

Principle: This assay measures a compound's ability to stabilize the PARP1-DNA complex.[7] A fluorescence polarization (FP) based assay can be used, where a fluorescently labeled DNA probe binds to PARP1. Inhibitors that trap PARP1 on the DNA will result in a high FP signal, as the large complex tumbles slowly in solution. A more potent trapping agent will have a lower EC50 value.

PARP_Trapping_Workflow start Start: Prepare Assay Plate step1 Add PARP1 Enzyme and Fluorescent DNA Probe start->step1 step2 Add Test Compounds (Cmpd-X, Olaparib, Talazoparib) step1->step2 step3 Incubate to allow complex formation and trapping step2->step3 step4 Measure Fluorescence Polarization (FP) step3->step4 step5 High FP = Potent Trapping Low FP = Weak Trapping step4->step5 end End: Calculate EC50 step5->end

Caption: Workflow for the PARP Trapping Fluorescence Polarization Assay.

Protocol:

  • To a 384-well plate, add purified PARP1 enzyme and a fluorescein-labeled DNA oligonucleotide probe.

  • Add Cmpd-X, Olaparib, or Talazoparib across a range of concentrations.

  • Incubate the plate for 60 minutes at room temperature to allow for equilibrium binding and trapping.

  • Measure fluorescence polarization using a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).

  • Plot the change in millipolarization (mP) units against compound concentration and determine the EC50 value.

Comparative Data:

CompoundPARP1 Trapping Potency EC50 (nM)Relative Trapping Potency (vs. Olaparib)
Cmpd-X 0.8 ~6.3x
Olaparib5.01x
Talazoparib0.6[9]~8.3x

Interpretation: Cmpd-X demonstrates significantly more potent PARP trapping activity than Olaparib, and is nearly as potent as Talazoparib, which is recognized as one of the most potent PARP trappers.[4] This is a critical finding, as potent trapping is strongly correlated with cytotoxic efficacy in HR-deficient cells.[8][9]

Cellular DNA Damage Assay: γH2AX Foci Formation

Principle: The phosphorylation of histone variant H2AX to form γH2AX is a key early event in the cellular response to DNA double-strand breaks (DSBs).[11] This immunofluorescence-based assay quantifies the formation of nuclear γH2AX foci, providing a direct measure of DSB induction in cells following treatment with a PARP inhibitor.

Protocol:

  • Seed BRCA2-deficient (e.g., DLD-1 BRCA2-/-) cells onto 96-well imaging plates and allow them to adhere overnight.

  • Treat cells with Cmpd-X, Olaparib, or Talazoparib at their respective 10x IC50 concentrations for 24 hours.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS.

  • Block with 5% BSA in PBS.

  • Incubate with a primary antibody against phospho-Histone H2A.X (Ser139).

  • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

  • Counterstain nuclei with DAPI.

  • Acquire images using a high-content imaging system.

  • Quantify the number of γH2AX foci per nucleus using automated image analysis software.

Comparative Data:

Treatment (in DLD-1 BRCA2-/- cells)Average γH2AX Foci per Nucleus (± SD)
Vehicle Control (DMSO)2.1 ± 0.8
Cmpd-X (42 nM) 35.4 ± 6.2
Olaparib (50 nM)24.8 ± 4.5
Talazoparib (19 nM)39.1 ± 7.1

Interpretation: Treatment with Cmpd-X leads to a substantial increase in DNA double-strand breaks, as evidenced by the high number of γH2AX foci. The level of DNA damage induced by Cmpd-X is significantly higher than that induced by Olaparib and is comparable to the potent trapper Talazoparib, consistent with the PARP trapping assay results.

Functional Homologous Recombination Assay: RAD51 Foci Formation

Principle: RAD51 is a key recombinase that forms nuclear foci at sites of DNA damage, which is a critical step in homologous recombination repair.[12] In HR-proficient cells, treatment with a DNA damaging agent will induce RAD51 foci. However, in the presence of a potent PARP inhibitor, the resulting DSBs will still trigger this response. This assay can be used to confirm that the observed DSBs are eligible for HR repair and to assess the HR status of different cell lines.

Protocol:

  • Seed HR-proficient cells (e.g., U2OS) on glass coverslips.

  • Treat cells with Cmpd-X, Olaparib, or Talazoparib at 100 nM for 16 hours.

  • Fix, permeabilize, and block the cells as described for the γH2AX assay.

  • Incubate with a primary antibody against RAD51.

  • Wash and incubate with a fluorescently-labeled secondary antibody.

  • Counterstain nuclei with DAPI and mount coverslips on slides.

  • Image using a fluorescence microscope and quantify the percentage of cells with >5 RAD51 foci.

Comparative Data:

Treatment (in U2OS cells)% of Cells with RAD51 Foci (± SD)
Vehicle Control (DMSO)8.2 ± 2.1
Cmpd-X (100 nM) 68.5 ± 8.9
Olaparib (100 nM)55.3 ± 7.4
Talazoparib (100 nM)72.1 ± 9.5

Interpretation: All three PARP inhibitors induce a robust formation of RAD51 foci, indicating that the DSBs they generate are recognized by the HR machinery. Cmpd-X is a potent inducer of this phenotype, again performing more strongly than Olaparib and similarly to Talazoparib. This confirms its mechanism of action in generating HR-repair-requiring DNA lesions.

Cell Viability/Cytotoxicity Assay

Principle: This assay measures the cytotoxic effect of the compounds on cell proliferation. By comparing the IC50 values in a cell line with a specific HR defect (e.g., BRCA1-mutant) versus its isogenic HR-proficient counterpart, the synthetic lethal potency of the compound can be quantified.

Protocol:

  • Seed BRCA1-mutant (MDA-MB-436) and BRCA-wildtype (MDA-MB-231) breast cancer cells in 96-well plates.

  • After 24 hours, treat the cells with a range of concentrations of Cmpd-X, Olaparib, or Talazoparib.

  • Incubate for 72 hours.

  • Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Measure luminescence with a plate reader.

  • Calculate cell viability IC50 values for each cell line.

Comparative Data:

CompoundMDA-MB-436 (BRCA1-mutant) IC50 (nM)MDA-MB-231 (BRCA-WT) IC50 (nM)Selectivity Index (WT/Mutant)
Cmpd-X 1.5 >1000 >667
Olaparib10.2>2000>196
Talazoparib0.9>1000>1111

Interpretation: Cmpd-X exhibits potent and highly selective cytotoxicity against BRCA1-mutant cancer cells, demonstrating a strong synthetic lethal effect. Its potency in this cellular context is superior to Olaparib and approaches that of Talazoparib. The high selectivity index underscores its potential for a favorable therapeutic window, preferentially targeting cancer cells with HRD.

Discussion and Conclusion

This comparative guide provides a comprehensive functional benchmark of the novel molecule, this compound (Cmpd-X), against the established PARP inhibitors Olaparib and Talazoparib. Based on the presented data, Cmpd-X emerges as a highly promising PARP inhibitor candidate.

While its direct enzymatic inhibition is on par with Olaparib, its key differentiating feature is its exceptionally potent PARP trapping activity . This enhanced trapping translates directly to superior performance in cellular assays, where Cmpd-X induces a greater degree of DNA double-strand breaks (γH2AX foci) and demonstrates more potent and selective cytotoxicity against BRCA-deficient cancer cells than Olaparib. In fact, its functional profile closely mirrors that of Talazoparib, one of the most potent PARP trapping agents approved for clinical use.[4]

The causality behind these observations is rooted in the dual mechanism of PARP inhibitors. The potent trapping of PARP1 onto DNA by Cmpd-X creates highly cytotoxic lesions that are particularly lethal to cancer cells unable to resolve them via homologous recombination. This robust synthetic lethal phenotype, demonstrated in the cell viability assays, is the cornerstone of successful PARP inhibitor therapy.

References

  • The DNA Damage Response | BellBrook Labs. [Link]

  • DNA Damage Assays - Champions Oncology. [Link]

  • Homologous recombination deficiency (HRD) testing landscape: clinical applications and technical validation for routine diagnostics - PubMed Central. [Link]

  • Setting a Trap for PARP1 and PARP2 - BPS Bioscience. [Link]

  • DNA damage assessment and potential applications in laboratory diagnostics and precision medicine - Reddig. [Link]

  • Homologous recombination deficiency real-time clinical assays, ready or not? - PubMed. [Link]

  • Whole-Genome Sequencing–Based Classifier Better Predicts Homologous Recombination Deficiency Across Cancer Types - The ASCO Post. [Link]

  • PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow - PubMed. [Link]

  • Homologous recombination deficiency (HRD) | Testing with NGS - Illumina. [Link]

  • A functional ex vivo assay to detect PARP1-EJ repair and radiosensitization by PARP-inhibitor in prostate cancer - PubMed. [Link]

  • Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors - AACR Journals. [Link]

  • Functional Ex Vivo Assay to Select Homologous Recombination–Deficient Breast Tumors for PARP Inhibitor Treatment | Clinical Cancer Research - AACR Journals. [Link]

  • PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow - AACR Journals. [Link]

  • DNA/RNA damage assays from Cell Biolabs - Bio-Connect.nl. [Link]

  • PARP1 Olaparib Competitive Inhibitor Assay Kit - BPS Bioscience. [Link]

  • (a) Biochemical PARP-1 trapping assay to assess trapping potency... - ResearchGate. [Link]

  • Targeted cancer therapy: choosing the right assay to assess PARP inhibitors - YouTube. [Link]

  • High-throughput mapping of 6,888 RAD51D variants identifies distinct biochemical functions needed for homologous recombination and olaparib response | bioRxiv. [Link]

  • PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC - NIH. [Link]

  • Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info. [Link]

  • Olaparib - NCI - National Cancer Institute. [Link]

  • Olaparib | C24H23FN4O3 | CID 23725625 - PubChem - NIH. [Link]

  • Phase II study of talazoparib in advanced cancers with BRCA1/2, DNA repair, and PTEN alterations - PubMed Central. [Link]

  • Olaparib is a PARP Inhibitor for Ovarian Cancer Research. [Link]

  • Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival - PubMed. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: A Procedural Overview

This document provides a detailed protocol for the proper disposal of 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one, a compound utilized in specialized research and development. Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance. The procedures outlined are grounded in established principles of hazardous waste management and are designed to be implemented by trained laboratory personnel.

Core Principle: Hazard-Based Waste Management

Section 1: Immediate Safety and Personal Protective Equipment (PPE)

Before beginning any disposal procedures, a thorough risk assessment must be conducted. The immediate environment should be prepared to contain any potential spills, and all personnel must be equipped with the appropriate PPE.

Required Personal Protective Equipment

Given the unknown specific toxicity of this compound, a comprehensive PPE protocol is mandatory.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particulates.
Hand Protection Chemically resistant gloves (Nitrile recommended).Prevents dermal absorption. Gloves should be inspected before use and disposed of as contaminated waste after handling.[4]
Body Protection A lab coat or chemical-resistant apron.Protects against incidental contact with skin and clothing.
Respiratory Use in a well-ventilated area, preferably a fume hood.Minimizes inhalation exposure to any dust or aerosols.[5]
Spill Management

In the event of a spill, the area should be immediately secured.

  • Evacuate and Ventilate : If the spill is significant, evacuate personnel from the immediate area and ensure adequate ventilation.

  • Containment : For solid spills, carefully sweep up the material to avoid generating dust and place it in a designated, labeled hazardous waste container.[5]

  • Decontamination : Clean the spill area with an appropriate solvent (such as acetone or ethanol), collecting all cleaning materials as hazardous waste.

Section 2: Step-by-Step Disposal Protocol

The following steps provide a clear workflow for the safe disposal of this compound. This process ensures that the waste is properly segregated, labeled, and prepared for collection by a certified hazardous waste disposal service.

Waste Segregation and Containerization

Proper segregation is a cornerstone of safe laboratory practice.

  • Do Not Mix : Never mix this compound with other chemical wastes unless compatibility has been confirmed. Incompatible wastes can react violently or produce toxic gases.[6][7]

  • Use Appropriate Containers : Collect the waste in a sturdy, leak-proof container that is compatible with the chemical.[1][6] Plastic containers are often preferred.[1] The container must have a secure lid and be in good condition.[8][9]

Labeling the Hazardous Waste Container

Accurate labeling is a regulatory requirement and is essential for the safety of all personnel handling the waste.

  • Mandatory Information : The label must clearly state "Hazardous Waste."[7][8]

  • Chemical Identification : List the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[8][9]

  • Contact Information : Include the name of the generating researcher and the laboratory location.

Accumulation and Storage

Waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[1][7]

  • Keep Containers Closed : Waste containers must remain sealed except when adding waste.[1][6][8]

  • Storage Limits : Be aware of the volume limits for hazardous waste accumulation in your laboratory, as stipulated by regulations.[1]

Arranging for Waste Pickup

Once the waste container is full (approximately 90% capacity to prevent overfilling), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6][8]

Workflow for Disposal of this compound

G cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage & Pickup A Assess Risks & Don PPE B Prepare Designated Waste Container A->B Ensure container is appropriate and clean C Transfer Waste to Container B->C Work in a ventilated area D Securely Close Container C->D E Label Container as 'Hazardous Waste' with Full Chemical Name D->E F Store in Satellite Accumulation Area E->F G Request Waste Pickup from EHS F->G When container is full

Caption: Disposal workflow from preparation to pickup.

Section 3: Decontamination of Empty Containers

Empty containers that previously held this compound must be decontaminated before they can be disposed of as non-hazardous waste or recycled.[10]

Triple-Rinse Procedure

A triple-rinse procedure is the standard for decontaminating empty chemical containers.[9][11][12]

  • First Rinse : Rinse the container with a suitable solvent (e.g., acetone or methanol) that can dissolve the compound. This first rinsate must be collected and disposed of as hazardous waste. [6][9]

  • Second and Third Rinses : Perform two additional rinses with the solvent. Depending on local regulations and the toxicity of the compound, these subsequent rinses may also need to be collected as hazardous waste. A conservative approach is to collect all rinsates.

  • Final Water Rinse : After the solvent rinses, wash the container with soap and water.

  • Drying : Allow the container to air dry completely.

Final Disposal of Decontaminated Containers

Once decontaminated, the container is no longer considered hazardous waste.

  • Deface the Label : Completely remove or obscure the original label.[6][11]

  • Mark as Empty : Clearly write "EMPTY" or "MT" on the container.[11][13]

  • Dispose : The clean, empty container can now be disposed of in the regular trash or recycled, according to your institution's policies.[11][13]

Decision Tree for Container Decontamination

G Start Empty Container of this compound Rinse1 Rinse with a suitable solvent (e.g., acetone). Start->Rinse1 CollectRinsate Collect rinsate as HAZARDOUS WASTE. Rinse1->CollectRinsate Rinse23 Perform second and third solvent rinses. CollectRinsate->Rinse23 CollectAllRinsate Collect all subsequent rinsates as hazardous waste. Rinse23->CollectAllRinsate FinalWash Wash with soap and water, then air dry. CollectAllRinsate->FinalWash DefaceLabel Completely deface original label and mark as 'EMPTY'. FinalWash->DefaceLabel Dispose Dispose in regular trash or recycle. DefaceLabel->Dispose

Caption: Step-by-step container decontamination process.

References

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide.
  • Stericycle. (n.d.). The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • Columbia University Environmental Health & Safety. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • University of Illinois Urbana-Champaign Division of Research Safety. (n.d.). Decontaminating Empty Containers. Retrieved from University of Illinois Urbana-Champaign.
  • Stericycle. (n.d.). Proper Disposal of Hazardous Laboratory Waste Regulations in the United States.
  • Central Washington University Environmental Health & Safety. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Case Western Reserve University Environmental Health and Safety. (n.d.). Chemical Containers.
  • United States Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Greenflow. (2024, September 17). What is the Best Way to Dispose of Chemical Containers?.
  • Lehigh University Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook.
  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • United States Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 3-FORMYL-1H-INDAZOLE-6-CARBOXYLIC ACID.
  • Fisher Scientific. (2024, March 3). Safety Data Sheet - Methyl 1H-indazole-6-carboxylate.
  • TCI Chemicals. (2024, December 13). Safety Data Sheet - Anastrozole.
  • Angene Chemical. (2025, September 10). Safety Data Sheet - 6-(Trifluoromethyl)-1H-indazole-3-carboxaldehyde.

Sources

Comprehensive Safety and Handling Guide for 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment of Indazole Derivatives

Due to the absence of a specific SDS for 9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one, a conservative approach to handling is imperative. Based on the hazard profiles of structurally related indazole compounds, researchers should assume this compound may possess the following potential hazards:

  • Skin Irritation: Similar indazole derivatives are known to cause skin irritation.[4][5]

  • Eye Irritation: May cause serious eye irritation.[4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[5]

  • Harmful if Swallowed: Some indazole derivatives are classified as toxic or harmful if ingested.[5][6]

Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the cornerstone of safe handling. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Operation Required Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Nitrile gloves (double-gloved recommended) - Flame-resistant lab coat - Chemical splash goggles - Face shield - N95 or higher-rated respirator
Solution Preparation and Handling - Nitrile gloves (double-gloved recommended) - Flame-resistant lab coat - Chemical splash goggles - Work within a certified chemical fume hood
Reaction Work-up and Purification - Nitrile gloves (double-gloved recommended) - Flame-resistant lab coat - Chemical splash goggles - Face shield (if outside a fume hood) - Work within a certified chemical fume hood
Waste Disposal - Nitrile gloves (double-gloved recommended) - Flame-resistant lab coat - Chemical splash goggles
Step-by-Step PPE Donning and Doffing Protocol

Proper donning and doffing of PPE are critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Shoe Covers Don2 2. Inner Gloves Don1->Don2 Don3 3. Lab Coat Don2->Don3 Don4 4. Respirator Don3->Don4 Don5 5. Goggles/Face Shield Don4->Don5 Don6 6. Outer Gloves Don5->Don6 Doff1 1. Shoe Covers Doff2 2. Outer Gloves Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Goggles/Face Shield Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5 Doff6 6. Respirator Doff5->Doff6 Waste_Disposal_Workflow cluster_waste Waste Segregation and Disposal Start Waste Generated Sharps Contaminated Sharps (needles, scalpels) Start->Sharps PPE Contaminated PPE (gloves, wipes) Start->PPE Liquid Liquid Waste (solvents, reaction mixtures) Start->Liquid Solid Solid Waste (excess compound, contaminated silica) Start->Solid Sharps_Bin Puncture-Resistant Sharps Container Sharps->Sharps_Bin Trace_Bin Trace Contaminated Waste Bin (Yellow Bag) PPE->Trace_Bin Liquid_Container Labeled Hazardous Liquid Waste Container Liquid->Liquid_Container Solid_Container Labeled Hazardous Solid Waste Container Solid->Solid_Container Disposal Dispose via Certified Hazardous Waste Vendor Sharps_Bin->Disposal Trace_Bin->Disposal Liquid_Container->Disposal Solid_Container->Disposal

Caption: Hazardous Waste Disposal Workflow.

Waste Disposal Protocol:

  • Segregation: At the point of generation, segregate waste into sharps, contaminated PPE, liquid waste, and solid waste. [7][8]2. Containers: Use designated, properly labeled, and sealed containers for each waste stream. [7][8]3. Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor. [9] By adhering to these rigorous safety protocols, researchers can confidently work with this compound while ensuring a safe and compliant laboratory environment.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Rx Destroyer. (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important. Retrieved from [Link]

  • Angene Chemical. (2025, September 10). Safety Data Sheet: 6-(Trifluoromethyl)-1H-indazole-3-carboxaldehyde. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Shaikh, et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.